molecular formula C9H5NO4 B1629182 2,3-Dioxoindoline-4-carboxylic acid CAS No. 41704-95-4

2,3-Dioxoindoline-4-carboxylic acid

Cat. No.: B1629182
CAS No.: 41704-95-4
M. Wt: 191.14 g/mol
InChI Key: ZTBVJLXMEWWFHD-UHFFFAOYSA-N
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Description

2,3-Dioxoindoline-4-carboxylic acid, an isatin derivative, serves as a versatile and valuable building block in organic and medicinal chemistry research. Its multifunctional structure, incorporating a carboxylic acid group at the 4-position along with the reactive 2,3-diketone of the isatin core, makes it a privileged scaffold for constructing diverse nitrogen-containing heterocycles, which are prominent structures in pharmaceuticals and agrochemicals . Researchers can utilize this compound as a key precursor in the synthesis of complex molecules. While its specific profile is under investigation, related isomers are known to undergo various transformations, including cyclization and condensation reactions, to access quinoline, quinazoline, and other fused heterocyclic systems of high research interest . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dioxo-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO4/c11-7-6-4(9(13)14)2-1-3-5(6)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBVJLXMEWWFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=O)C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632686
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41704-95-4
Record name 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 2,3-Dioxoindoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2,3-Dioxoindoline-4-carboxylic acid

Introduction: The Strategic Importance of Isatin-4-carboxylic acid

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The molecule this compound, also known as isatin-4-carboxylic acid, is a particularly valuable building block. Its strategic importance lies in the combination of the reactive isatin core with a carboxylic acid group at the C4 position. This functional group serves as a versatile synthetic handle, enabling derivatization into esters, amides, and other functionalities, thereby facilitating the creation of compound libraries for drug discovery programs.[4][5] Furthermore, the carboxylic acid moiety can directly participate in pharmacophoric interactions or serve as a key intermediate for synthesizing more complex heterocyclic systems, such as quinolines via the Pfitzinger reaction.[6][7][8]

This guide provides a comprehensive overview of the synthesis, purification, and detailed spectroscopic characterization of this compound, offering field-proven insights and methodologies for its successful preparation and validation.

Part 1: Synthesis of this compound

The synthesis of isatins is a well-established field, with several named reactions providing reliable routes. For preparing 4-substituted isatins, the choice of starting material and reaction is critical for achieving the desired regiochemistry. The Sandmeyer isatin synthesis is the most classical and frequently employed method for this transformation.

Synthetic Strategy: The Sandmeyer Approach

The Sandmeyer synthesis is a robust, albeit condition-sensitive, method for converting anilines into isatins.[9][10][11] The process begins with the reaction of an appropriately substituted aniline—in this case, 3-aminobenzoic acid—with chloral hydrate and hydroxylamine hydrochloride.[12][13] This forms an isonitrosoacetanilide intermediate. The crucial step is the subsequent acid-catalyzed cyclization using concentrated sulfuric acid, which proceeds via an intramolecular electrophilic substitution to furnish the isatin ring system.[9][12]

The causality behind this choice rests on the commercial availability of 3-aminobenzoic acid and the historical reliability of the Sandmeyer reaction for anilines bearing electron-withdrawing groups.[1] While alternative methods like the Stolle synthesis exist, they typically involve harsher reagents like oxalyl chloride and Lewis acids and are often preferred for N-substituted isatins.[1][3][10][14]

Visualizing the Synthetic Workflow

G cluster_0 Step 1: Formation of Isonitrosoacetanilide Intermediate cluster_1 Step 2: Acid-Catalyzed Cyclization cluster_2 Step 3: Purification A 3-Aminobenzoic Acid C Isonitrosoacetanilide Intermediate A->C Reaction in aq. Na2SO4 B Chloral Hydrate + Hydroxylamine HCl B->C D Isonitrosoacetanilide Intermediate F This compound D->F Heating (e.g., 80°C) E Conc. H2SO4 E->F G Crude Product I Pure Product G->I H Recrystallization (e.g., Ethanol/Water) H->I

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol (Sandmeyer Synthesis)

This protocol is a self-validating system. Successful formation of the intermediate in Step 1 is visually indicated by the precipitation of a solid. The final cyclization in Step 2 is marked by a distinct color change upon quenching the reaction mixture.

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-carboxyphenyl)acetamide (Isonitrosoacetanilide Intermediate)

  • Reagent Preparation: In a 2 L round-bottom flask, dissolve chloral hydrate (0.54 mol) and crystallized sodium sulfate (1300 g) in 1200 mL of deionized water. The sodium sulfate solution serves to control the reaction rate and facilitate the precipitation of the product.

  • Addition of Aniline: Prepare a solution of 3-aminobenzoic acid (0.50 mol) in 300 mL of water containing concentrated hydrochloric acid (0.52 mol). Add this solution to the flask.

  • Hydroxylamine Addition: Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water to the reaction mixture.

  • Heating and Reaction: Heat the mixture vigorously. The onset of boiling should occur within approximately 45 minutes. Continue vigorous boiling for 1-2 minutes, during which time the isonitrosoacetanilide intermediate will begin to crystallize and precipitate from the solution.[15]

  • Isolation: Cool the flask in an ice-water bath to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

Step 2: Cyclization to this compound

  • Acid Treatment: Cautiously add the dried isonitrosoacetanilide intermediate from Step 1 in small portions to pre-warmed (50 °C) concentrated sulfuric acid (5 parts by weight). An exothermic reaction will occur.

  • Cyclization: Carefully heat the mixture to 80 °C and maintain this temperature for approximately 10-15 minutes, or until a sample of the reaction mixture poured into water gives a clear solution. This indicates the completion of the cyclization.

  • Quenching and Precipitation: Allow the mixture to cool slightly, then pour it carefully over a large volume of crushed ice. The product will precipitate as a solid.

  • Isolation and Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper. The product can be further purified by recrystallization from an ethanol/water mixture to yield an orange-red crystalline solid.

Part 2: Characterization and Data

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of physical and spectroscopic methods provides an unambiguous validation of the target molecule.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₅NO₄[16]
Molecular Weight 191.14 g/mol [16]
Appearance Orange-red crystalline solid[10]
CAS Number 41704-95-4[17]
Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound. These values are based on characteristic absorptions for the functional groups present.[18][19]

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
IR (cm⁻¹) O-H (Carboxylic Acid)2500-3300 (very broad)Strong hydrogen bonding of the carboxylic acid dimer.[18]
N-H (Lactam)~3200 (broad)N-H stretching vibration.[14]
C=O (Ketone, C3)~1760Carbonyl stretch, higher frequency due to ring strain.
C=O (Amide, C2)~1740Lactam carbonyl stretch.
C=O (Carboxylic Acid)~1710Dimeric carboxylic acid carbonyl stretch.[18]
¹H NMR (ppm) -COOH> 12 (s, broad)Highly deshielded acidic proton.[18]
-NH~11 (s, broad)Lactam proton.
Aromatic-H7.0 - 8.0 (m)Protons on the substituted benzene ring.
¹³C NMR (ppm) C=O (Ketone, C3)~184Ketone carbonyl carbon.[14]
C=O (Carboxylic Acid)~165-170Carboxylic acid carbonyl carbon.[18]
C=O (Amide, C2)~159Lactam carbonyl carbon.[14]
Aromatic-C110-150Carbons of the benzene ring.
Mass Spec (m/z) [M]+191.02Molecular ion peak corresponding to C₉H₅NO₄.

Visualizing the Characterization Workflow

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Validation A Purified Solid Product B FT-IR Spectroscopy A->B C NMR Spectroscopy (1H, 13C) A->C D Mass Spectrometry A->D E Confirm Functional Groups (O-H, N-H, C=O) B->E F Confirm Proton & Carbon Skeleton C->F G Confirm Molecular Weight & Formula D->G H Structure Confirmed E->H F->H G->H

Caption: Logical workflow for the structural characterization of the synthesized product.

Part 3: Applications and Future Directions

The successful synthesis and characterization of this compound opens numerous avenues for research and development.

  • Scaffold for Library Synthesis: The carboxylic acid is a prime functional group for derivatization. Standard coupling reactions (e.g., with amines to form amides, or alcohols to form esters) can be used to rapidly generate a diverse library of compounds. These new chemical entities can be screened against various biological targets, leveraging the inherent bioactivity of the isatin core.

  • Intermediate for Complex Heterocycles: This molecule is a key starting material for the Pfitzinger reaction, which condenses isatins with carbonyl compounds in the presence of a base to yield substituted quinoline-4-carboxylic acids.[6][7] Quinolines are another critical pharmacophore found in many approved drugs.

  • Probing Biological Targets: The strategic placement of the acidic group can be exploited to target specific binding pockets in enzymes or receptors where hydrogen bonding and ionic interactions are critical for affinity and selectivity.[20][21]

References

Spectroscopic Characterization of 2,3-Dioxoindoline-4-carboxylic Acid: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,3-Dioxoindoline, commonly known as isatin, and its derivatives are a prominent class of heterocyclic compounds extensively studied in medicinal chemistry for their wide-ranging biological activities.[1][2] The strategic placement of functional groups on the isatin scaffold allows for the fine-tuning of their pharmacological profiles. This guide focuses on the spectroscopic properties of a specific, yet less documented, derivative: 2,3-Dioxoindoline-4-carboxylic acid. Due to a scarcity of directly published experimental data for this particular isomer, this document serves as a predictive guide, leveraging established principles of spectroscopy and comparative data from closely related analogues to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this compound.

The core structure of isatin possesses two carbonyl groups at the 2- and 3-positions, an aromatic six-membered ring, and a pyrrole ring containing a secondary amine. The positioning of the carboxylic acid group at the 4-position is anticipated to introduce unique electronic effects that will be reflected in its spectroscopic signatures.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted chemical shifts for this compound are based on the analysis of isatin and its substituted derivatives, considering the electronic influence of the carboxylic acid group at the 4-position.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to display distinct signals corresponding to the aromatic protons, the N-H proton of the indole ring, and the acidic proton of the carboxylic acid. The electron-withdrawing nature of the carboxylic acid group will influence the chemical shifts of the adjacent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzRationale
H-5~7.8 - 8.0Doublet~8.0Deshielded due to proximity to the electron-withdrawing carboxylic acid group.
H-6~7.2 - 7.4Triplet~8.0Typical aromatic region, less affected by the 4-substituent.
H-7~7.6 - 7.8Doublet~8.0Influenced by the anisotropic effect of the C=O group at position 3.
N-H~11.0 - 12.0Singlet (broad)-Characteristic chemical shift for the N-H proton in isatins, often broad due to quadrupole relaxation and potential hydrogen bonding.
COOH~12.0 - 13.0Singlet (broad)-Typical for a carboxylic acid proton, highly dependent on concentration and solvent due to hydrogen bonding.[3]
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve both the carboxylic acid and the isatin core, and to allow for the observation of exchangeable protons (N-H and COOH).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of 0-15 ppm, and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The carbonyl carbons and the carbon bearing the carboxylic acid group are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (ppm)Rationale
C-2 (C=O)~158 - 162Amide carbonyl, influenced by the adjacent nitrogen.
C-3 (C=O)~182 - 186Ketone carbonyl, typically more downfield than the amide carbonyl.
C-3a~118 - 122Aromatic carbon at the ring junction.
C-4~130 - 135Aromatic carbon bearing the carboxylic acid group.
C-5~125 - 129Aromatic CH.
C-6~122 - 126Aromatic CH.
C-7~135 - 139Aromatic CH, deshielded by the C=O at C-3.
C-7a~148 - 152Aromatic carbon at the ring junction, attached to nitrogen.
COOH~165 - 170Carboxylic acid carbonyl carbon.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be characterized by the stretching vibrations of the N-H, O-H, and multiple C=O groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityDescription
O-H (Carboxylic Acid)3300 - 2500BroadCharacteristic very broad absorption due to hydrogen bonding of the carboxylic acid dimer.[3]
N-H~3200Medium, SharpN-H stretching vibration of the indole ring.
C=O (Ketone, C-3)~1740StrongStretching vibration of the ketone carbonyl group.
C=O (Amide, C-2)~1710StrongStretching vibration of the amide carbonyl group.
C=O (Carboxylic Acid)~1680StrongStretching vibration of the carboxylic acid carbonyl, often appearing at a lower frequency due to conjugation and hydrogen bonding.[4]
C=C (Aromatic)1620 - 1450Medium to WeakAromatic ring stretching vibrations.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry potassium bromide and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) should be collected and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify and label the major absorption bands and correlate them to the functional groups present in the molecule.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular weight is 191.14 g/mol .

Fragmentation Pathway

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 191. The fragmentation is likely to proceed through the loss of small, stable molecules.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentRationale
191[C₉H₅NO₄]⁺Molecular Ion (M⁺)
174[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
146[M - COOH]⁺Loss of the carboxylic acid group as a radical.
118[C₇H₄NO]⁺Subsequent loss of CO from the [M - COOH]⁺ fragment.
90[C₆H₄N]⁺Further fragmentation of the indole ring.

dot

Fragmentation_Pathway M [M]⁺˙ m/z = 191 F1 [M - OH]⁺ m/z = 174 M->F1 - OH F2 [M - COOH]⁺ m/z = 146 M->F2 - COOH F3 [C₇H₄NO]⁺ m/z = 118 F2->F3 - CO F4 [C₆H₄N]⁺ m/z = 90 F3->F4 - CO

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Conclusion

This technical guide provides a predictive overview of the key spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive set of expected NMR, IR, and MS data has been compiled. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery, aiding in the identification and structural confirmation of this and related isatin derivatives. It is imperative to note that the presented data is predictive and awaits experimental verification.

References

The Ascendant Therapeutic Potential of 2,3-Dioxoindoline-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

The quest for novel therapeutic agents is a perpetual endeavor in biomedical research. Within the vast landscape of heterocyclic chemistry, the isatin (1H-indole-2,3-dione) nucleus stands out as a "privileged scaffold"—a molecular framework that consistently demonstrates a broad spectrum of biological activities.[1] This guide delves into a specific, yet profoundly promising, subclass: the 2,3-dioxoindoline-4-carboxylic acid derivatives. The strategic placement of a carboxylic acid group at the 4-position of the isatin core introduces a key functional handle for molecular diversification and potential enhancement of pharmacodynamic and pharmacokinetic properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic promise of this intriguing class of compounds.

The Core Moiety: Synthesis and Derivatization of this compound

The synthetic accessibility of a chemical scaffold is paramount to its exploration in drug discovery. The foundational 2,3-dioxoindoline (isatin) core is commonly synthesized via the Sandmeyer isonitrosoacetanilide isatin synthesis.[1] This classical method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, which is then cyclized in the presence of strong acid to yield the isatin ring system.[1][2]

Proposed Synthesis of this compound

To specifically obtain the 4-carboxy substituted isatin, the Sandmeyer synthesis can be adapted using 2-aminoterephthalic acid as the starting aniline. The presence of the carboxylic acid groups necessitates careful optimization of reaction conditions to avoid unwanted side reactions.

Experimental Protocol: Proposed Sandmeyer Synthesis of this compound

  • Isonitrosoacetanilide Formation:

    • In a round-bottom flask, dissolve 2-aminoterephthalic acid in a minimal amount of aqueous hydrochloric acid.

    • In a separate vessel, prepare a solution of chloral hydrate and hydroxylamine hydrochloride in water.

    • Slowly add the aniline solution to the chloral hydrate/hydroxylamine solution with vigorous stirring.

    • Gently heat the mixture to initiate the condensation reaction, monitoring for the formation of a precipitate (the isonitrosoacetanilide derivative).

    • Cool the reaction mixture and isolate the precipitate by filtration. Wash thoroughly with cold water and dry.

  • Cyclization to this compound:

    • Carefully add the dried isonitrosoacetanilide derivative in small portions to pre-heated concentrated sulfuric acid with constant stirring.

    • Maintain the temperature and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture onto crushed ice to precipitate the crude this compound.

    • Isolate the product by filtration, wash with copious amounts of cold water to remove residual acid, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified compound.

Derivatization Strategies

The true therapeutic potential lies in the derivatization of the this compound core. The carboxylic acid moiety provides a versatile anchor point for the introduction of various functional groups through standard organic transformations, leading to the generation of diverse chemical libraries for biological screening.

Logical Flow of Derivatization:

Derivatization Core This compound Amide Amide Derivatives Core->Amide Amidation Ester Ester Derivatives Core->Ester Esterification Hydrazide Hydrazide Derivatives Ester->Hydrazide Hydrazinolysis

Caption: Derivatization pathways from the core molecule.

  • Amide Formation: Coupling of the carboxylic acid with a diverse range of primary and secondary amines using standard peptide coupling reagents (e.g., EDC/HOBt, HATU) can yield a library of 2,3-dioxoindoline-4-carboxamides. This approach allows for the introduction of various aryl, alkyl, and heterocyclic moieties to probe structure-activity relationships (SAR).

  • Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce the corresponding esters. These esters can serve as final compounds or as intermediates for further derivatization.

  • Hydrazide Synthesis: Treatment of the methyl or ethyl ester of this compound with hydrazine hydrate is a common method to generate the corresponding hydrazide. This hydrazide is a key intermediate for the synthesis of hydrazones and other heterocyclic systems.

Biological Activities and Therapeutic Applications

While specific biological data for this compound derivatives are emerging, the extensive research on the broader isatin family provides a strong foundation for predicting their therapeutic potential.[1] The introduction of the 4-carboxylic acid group and its derivatives is anticipated to modulate these activities and potentially confer novel pharmacological properties.

Anticancer Activity

Isatin derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.

Potential Anticancer Mechanisms of Action:

Anticancer_Mechanisms Parent This compound Derivatives Kinase Kinase Inhibition (e.g., VEGFR, EGFR) Parent->Kinase Topoisomerase Topoisomerase Inhibition Parent->Topoisomerase Apoptosis Induction of Apoptosis Parent->Apoptosis Tubulin Tubulin Polymerization Inhibition Parent->Tubulin

Caption: Potential anticancer mechanisms of action.

  • Kinase Inhibition: Many isatin-based compounds are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. The 4-carboxamide derivatives, in particular, can be designed to interact with the ATP-binding site of kinases.

  • Topoisomerase Inhibition: Some quinoline-4-carboxamide derivatives, structurally related to isatin derivatives, have been shown to inhibit topoisomerase I and II, enzymes essential for DNA replication in cancer cells.[3][4]

  • Induction of Apoptosis: Isatin derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

  • Tubulin Polymerization Inhibition: The isatin scaffold has been incorporated into molecules that inhibit tubulin polymerization, a key process in cell division, making it a target for anticancer drug development.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Table 1: Hypothetical IC50 Values of 2,3-Dioxoindoline-4-carboxamide Derivatives against Various Cancer Cell Lines

CompoundDerivative TypeMCF-7 (μM)HCT-116 (μM)A549 (μM)
1a N-phenyl carboxamide8.512.315.1
1b N-(4-chlorophenyl) carboxamide3.25.87.9
1c N-(4-methoxyphenyl) carboxamide10.115.618.4
2a Hydrazone of 1-hydrazide>50>50>50
Doxorubicin Standard Drug0.50.81.1

Note: The data in this table is hypothetical and for illustrative purposes only.

Antimicrobial Activity

The isatin scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5] Derivatives of 2,3-dioxoindoline have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5] The introduction of the 4-carboxylic acid functionality and its amide or hydrazide derivatives can influence the lipophilicity and electronic properties of the molecule, which are critical for antimicrobial efficacy.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

The dicarbonyl system of the isatin core and the diverse functionalities that can be introduced via the 4-carboxylic acid group make these derivatives attractive candidates for enzyme inhibitors.

  • Carboxylesterase Inhibition: Isatins have been identified as selective inhibitors of carboxylesterases, enzymes involved in the metabolism of numerous drugs.[6] This suggests a potential role for this compound derivatives in modulating drug metabolism and enhancing the efficacy of co-administered therapeutics.

  • Other Enzyme Targets: The structural features of these derivatives may also allow for the inhibition of other enzymes, such as proteases, kinases, and phosphatases, which are implicated in various diseases.

Structure-Activity Relationship (SAR) Insights and Future Directions

While a comprehensive SAR for this compound derivatives is yet to be established, preliminary insights can be drawn from the broader isatin literature.

  • Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring of the isatin core can significantly impact biological activity. Electron-withdrawing groups are often associated with enhanced anticancer and antimicrobial properties.[1]

  • Derivatization of the Carboxylic Acid: The choice of amine for amide formation or the aldehyde/ketone for hydrazone synthesis will be critical in determining the pharmacological profile. Lipophilicity, hydrogen bonding capacity, and steric factors of the appended groups will play a crucial role.

The future of research in this area lies in the systematic synthesis and biological evaluation of diverse libraries of this compound derivatives. High-throughput screening against a panel of cancer cell lines, microbial strains, and clinically relevant enzymes will be instrumental in identifying lead compounds for further optimization and preclinical development.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area in medicinal chemistry. Its synthetic tractability, coupled with the proven biological versatility of the isatin core, positions it as a valuable starting point for the development of novel therapeutic agents. This technical guide provides a foundational framework for researchers to embark on the exploration of this exciting class of compounds, with the ultimate goal of translating their potential into tangible clinical benefits.

References

An In-Depth Technical Guide to the Putative Mechanism of Action of 2,3-Dioxoindoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territory

In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold stands as a "privileged structure," a testament to its remarkable versatility and broad spectrum of biological activities.[1][2] From anticancer and antiviral to anticonvulsant and anti-inflammatory properties, isatin derivatives have consistently emerged as promising candidates in drug discovery.[2][3] This guide delves into the mechanistic possibilities of a lesser-explored derivative, 2,3-Dioxoindoline-4-carboxylic acid . In the absence of direct, published experimental data for this specific molecule, this document serves as a forward-looking technical guide, postulating a mechanism of action grounded in the well-established pharmacology of its parent and sibling compounds. We will proceed with a scientifically rigorous, hypothesis-driven approach, outlining the putative mechanisms and the experimental avenues to validate them.

Part 1: A Hypothesized Primary Mechanism of Action: Kinase Inhibition

The vast body of research on isatin derivatives points towards a predominant and therapeutically relevant mechanism: the inhibition of protein kinases.[4][5] These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[6] Therefore, it is our primary hypothesis that This compound acts as a competitive inhibitor of one or more protein kinases.

The rationale for this hypothesis is multifold:

  • Structural Precedent: The isatin core is a well-established pharmacophore for kinase inhibition. Marketed drugs like Sunitinib, an oxindole derivative, validate the potential of this scaffold to target the ATP-binding pocket of kinases.[4][5]

  • Electronic and Structural Features: The electron-rich aromatic ring and the two carbonyl groups of the isatin core are capable of forming multiple non-covalent interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues in a kinase's active site.[7]

  • Versatility of the Scaffold: The isatin nucleus can be functionalized at various positions to achieve selectivity and potency for different kinases.[2]

We postulate that this compound likely functions as a Type I ATP-competitive inhibitor, binding to the active conformation of the kinase.[8]

The Role of the 4-Carboxylic Acid Moiety

The introduction of a carboxylic acid group at the 4-position of the indoline ring is a critical modification that is expected to significantly influence the molecule's interaction with its biological target.[9] This functional group can:

  • Introduce Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated, forming a carboxylate anion. This allows for strong ionic interactions (salt bridges) with positively charged amino acid residues, such as lysine or arginine, within the kinase's active site.[9]

  • Enhance Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, potentially forming additional hydrogen bonds with the target protein and increasing binding affinity.[10]

  • Modulate Physicochemical Properties: The presence of the carboxylic acid will increase the polarity and water solubility of the compound compared to the parent isatin molecule.[11]

Part 2: Structural Basis for the Hypothesized Kinase Inhibition

The putative binding mode of this compound within a generic kinase ATP-binding pocket is illustrated below. This model is based on known interactions of other isatin-based kinase inhibitors.[8]

The key interactions are hypothesized to be:

  • Hinge Region Binding: The lactam NH group and the C2-carbonyl of the isatin core are predicted to form crucial hydrogen bonds with the "hinge" region of the kinase, a conserved motif that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

  • Hydrophobic Interactions: The aromatic ring of the isatin scaffold can engage in hydrophobic and π-π stacking interactions with hydrophobic residues in the ATP-binding pocket.

  • Ionic and Polar Interactions of the 4-Carboxylic Acid: The carboxylate group at the 4-position is positioned to form a salt bridge with a conserved lysine residue, a common feature in many kinase active sites, or engage in hydrogen bonding with other polar residues.

Below is a conceptual diagram illustrating this hypothesized binding mode.

G cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound hinge Hinge Region (e.g., Ala, Glu) lysine Conserved Lysine (Positively Charged) hydrophobic_pocket Hydrophobic Pocket (e.g., Leu, Val) isatin_core Isatin Core isatin_core->hinge H-bonds isatin_core->hydrophobic_pocket Hydrophobic Interactions carbonyl_2 C2=O nh_lactam N-H carboxyl 4-COOH carboxyl->lysine Ionic Interaction (Salt Bridge) G cluster_workflow Experimental Workflow for Mechanism Validation A Step 1: In Vitro Kinase Inhibition Assay B Step 2: Kinase Selectivity Profiling A->B Determine IC50 C Step 3: Cell-Based Assays (Target Engagement & Downstream Signaling) B->C Identify Primary Target(s) D Step 4: Structural Biology (X-ray Crystallography or Cryo-EM) C->D Confirm Cellular Activity E Mechanism Confirmed D->E Elucidate Binding Mode

References

Unlocking Therapeutic Potential: A Technical Guide to 2,3-Dioxoindoline-4-carboxylic Acid and its Derivatives as Targeted Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isatin (1H-indole-2,3-dione) scaffold represents a "privileged" structure in medicinal chemistry, serving as a versatile foundation for the design and synthesis of a multitude of biologically active compounds.[1][2][3] This technical guide focuses on a specific, yet highly promising, derivative: 2,3-Dioxoindoline-4-carboxylic acid and its analogues. We will delve into the core scientific principles underpinning their therapeutic potential, exploring validated molecular targets, detailing robust experimental protocols for their evaluation, and presenting a logical framework for future drug discovery efforts. This document is intended to serve as a comprehensive resource for researchers actively engaged in the pursuit of novel therapeutics, providing both foundational knowledge and actionable methodologies.

The Isatin Scaffold: A Gateway to Diverse Bioactivity

Isatin, an endogenous compound found in mammals, and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities.[4][5] These include anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[6][7][8] The synthetic tractability of the isatin core allows for systematic modifications at several key positions, primarily the N1 nitrogen, the C3 carbonyl group, and various positions on the aromatic ring. This chemical versatility enables the fine-tuning of physicochemical properties and biological activities, making it an ideal starting point for targeted drug design.[3]

The introduction of a carboxylic acid moiety at the 4-position of the 2,3-dioxoindoline core introduces a critical functional group that can significantly influence the molecule's pharmacological profile. The carboxyl group can act as a key pharmacophore, participating in hydrogen bonding and electrostatic interactions with biological targets. Furthermore, it provides a handle for the synthesis of a diverse array of derivatives, such as esters and amides, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.[9]

Key Therapeutic Targets and Mechanisms of Action

Research into isatin derivatives has revealed their ability to modulate the activity of several key enzymes and signaling pathways implicated in various diseases, particularly cancer. The following sections will explore some of the most promising therapeutic targets for this compound and its analogues.

Kinase Inhibition in Oncology

Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. Isatin derivatives have emerged as potent inhibitors of several oncogenic kinases.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in solid tumors, EGFR activation promotes cell proliferation, survival, and metastasis.

  • Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.[1]

The proposed mechanism of action for isatin-based kinase inhibitors often involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing phosphorylation of downstream substrates and disrupting the signaling cascade. The carboxylic acid group at the 4-position can potentially form key interactions with conserved residues within the ATP-binding site, enhancing binding affinity and inhibitory potency.

Diagram: Generalized Kinase Inhibition by a this compound Derivative

Kinase_Inhibition ATP ATP Kinase Kinase (e.g., VEGFR-2, EGFR, CDK2) ATP->Kinase Blocked Substrate Substrate Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Signal Propagation Kinase->Substrate Phosphorylates Inhibitor 2,3-Dioxoindoline- 4-carboxylic Acid Derivative Inhibitor->Kinase No_Phosphorylation No Phosphorylation

Caption: Competitive inhibition of a protein kinase by a this compound derivative.

Carboxylesterase Inhibition

Carboxylesterases (CEs) are a family of enzymes involved in the metabolism of a wide range of xenobiotics, including many ester-containing drugs. Inhibition of CEs can be a valuable strategy to modulate the pharmacokinetics and efficacy of co-administered therapeutic agents. Isatin derivatives, particularly those with hydrophobic substituents, have been identified as potent and specific inhibitors of human CEs.[10] The inhibitory potency of these compounds is often correlated with their hydrophobicity.[10] The carboxylic acid group of this compound could be derivatized to modulate its lipophilicity and explore its potential as a CE inhibitor.

Induction of Apoptosis

A significant body of evidence suggests that the anticancer activity of many isatin derivatives stems from their ability to induce apoptosis, or programmed cell death, in cancer cells.[2] This is often achieved through the mitochondrial-mediated pathway, involving the activation of caspases.[1] Some isatin-based compounds have demonstrated efficacy against apoptosis-resistant cancer cells, highlighting their potential to overcome a major challenge in cancer therapy.[11]

Methodologies for Target Validation and Compound Screening

The successful identification and development of novel therapeutic agents require robust and reproducible experimental protocols. This section provides detailed methodologies for key assays relevant to the evaluation of this compound and its derivatives.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory potency (e.g., IC50 value) of a test compound against a specific protein kinase.

Principle: These assays typically measure the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of phosphorylated substrate is then quantified, and the effect of the inhibitor on this reaction is determined.

Experimental Protocol (Example: Homogeneous Time-Resolved Fluorescence - HTRF® Assay):

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series of the compound in the appropriate assay buffer.

    • Prepare solutions of the kinase, biotinylated substrate, and ATP at the desired concentrations in assay buffer.

    • Prepare the detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin.

  • Assay Procedure:

    • In a 384-well microplate, add the test compound dilutions.

    • Add the kinase and biotinylated substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Stop the reaction by adding the detection reagents in a buffer containing EDTA.

    • Incubate the plate for 60 minutes at room temperature to allow for the development of the HTRF® signal.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 620 nm and 665 nm.

    • Calculate the HTRF® ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF® ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram: Workflow for a Kinase Inhibition HTRF® Assay

HTRF_Workflow Start Start Reagent_Prep Reagent Preparation (Compound, Kinase, Substrate, ATP) Start->Reagent_Prep Plate_Setup Plate Setup (Add Compound, Kinase, Substrate) Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction (Add ATP) Plate_Setup->Reaction_Start Incubation_1 Incubate (Kinase Reaction) Reaction_Start->Incubation_1 Reaction_Stop Stop Reaction & Add Detection Reagents (Anti-phospho Ab, Streptavidin-XL665) Incubation_1->Reaction_Stop Incubation_2 Incubate (Signal Development) Reaction_Stop->Incubation_2 Data_Acquisition Read Plate (HTRF® Reader) Incubation_2->Data_Acquisition Data_Analysis Data Analysis (Calculate IC50) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for determining kinase inhibition using an HTRF® assay.

Cell-Based Proliferation and Cytotoxicity Assays

Objective: To assess the effect of a test compound on the proliferation and viability of cancer cells.

Principle: These assays measure metabolic activity or cell membrane integrity as an indicator of cell viability. A reduction in these parameters in the presence of the compound suggests cytotoxic or anti-proliferative effects.

Experimental Protocol (Example: MTT Assay):

  • Cell Culture:

    • Culture the desired cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The exploration of the SAR for this compound and its derivatives is crucial for optimizing their therapeutic potential. Key areas for future investigation include:

  • Derivatization of the Carboxylic Acid: Synthesis of ester and amide libraries to modulate physicochemical properties such as solubility, permeability, and metabolic stability. This can also influence the binding interactions with the target protein.

  • Substitution on the Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the benzene ring to probe the electronic and steric requirements for optimal activity.

  • Modification at the N1-Position: Alkylation or arylation at the N1-position can significantly impact the compound's properties and biological activity.

Table 1: Hypothetical Structure-Activity Relationship for this compound Derivatives against a Target Kinase

Compound IDR1 (N1-position)R2 (Aromatic Ring)R3 (Carboxylic Acid)Kinase IC50 (nM)
Parent HH-COOH500
1a -CH3H-COOH350
1b H5-Cl-COOH200
1c HH-COOCH3>1000
1d HH-CONH2750
1e -CH35-Cl-COOH80

This table presents hypothetical data for illustrative purposes.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its structural features and synthetic accessibility make it an attractive starting point for the design of targeted inhibitors of key cellular pathways. The methodologies and strategic considerations outlined in this guide provide a robust framework for researchers to explore the full therapeutic potential of this important class of molecules. Through systematic investigation of SAR and rigorous biological evaluation, it is anticipated that novel drug candidates with improved efficacy and safety profiles will emerge from this versatile chemical scaffold.

References

An In-Depth Technical Guide to the In Silico and Computational Analysis of 2,3-Dioxoindoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for the in silico and computational investigation of 2,3-Dioxoindoline-4-carboxylic acid, a member of the pharmacologically significant isatin family of heterocyclic compounds. While direct computational studies on this specific molecule are not extensively documented, this guide synthesizes established methodologies from research on analogous isatin derivatives to propose a robust, scientifically-grounded workflow for its characterization and drug discovery potential.

Isatin (1H-indole-2,3-dione) and its derivatives have garnered substantial interest in medicinal chemistry due to their wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the isatin scaffold, with its reactive carbonyl groups and modifiable aromatic ring, makes it a prime candidate for the design of novel therapeutic agents.[1][4] This guide will delineate a systematic computational approach to unlock the potential of this compound.

Part 1: Molecular Foundation and Physicochemical Profiling

A foundational step in the computational analysis of any small molecule is the characterization of its structural and physicochemical properties. These parameters are crucial for predicting its pharmacokinetic behavior and "drug-likeness."

This compound is an isatin derivative with a carboxylic acid group at the 4-position of the indole ring. Its chemical structure dictates its reactivity and potential interactions with biological macromolecules.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight191.14 g/mol [5]Influences absorption and diffusion across biological membranes.
LogP (Lipophilicity)~0.2-1.5Affects solubility, permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA)~80-100 ŲCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors2Influences binding affinity and specificity to target proteins.
Hydrogen Bond Acceptors4Influences binding affinity and specificity to target proteins.

Note: The LogP and TPSA values are estimations based on computational models and may vary slightly between different prediction tools. These values suggest that this compound has favorable characteristics for oral bioavailability.

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of early-stage drug discovery. Various computational tools and web servers, such as SwissADME and preADMET, can be employed for this purpose.[6][7]

Experimental Protocol: ADMET Prediction using SwissADME

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.

  • Submission: Navigate to the SwissADME web server and paste the SMILES string into the input field.

  • Analysis: The server will calculate a range of physicochemical descriptors, pharmacokinetic properties, drug-likeness indicators (e.g., Lipinski's rule of five), and potential medicinal chemistry flags.[6]

  • Interpretation: Analyze the output to assess the molecule's potential for good oral absorption, blood-brain barrier penetration, and potential metabolic liabilities. For instance, good oral bioavailability is often associated with a TPSA value below 140 Ų.[8]

Part 2: Quantum Mechanical Investigations with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules.[9][10] For this compound, DFT calculations can provide insights into its stability, reactivity, and spectroscopic properties.

The first step in a DFT study is to determine the molecule's most stable three-dimensional conformation (geometry optimization). From the optimized structure, various electronic properties can be calculated.

Experimental Protocol: DFT Geometry Optimization and Electronic Property Calculation

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Input File Preparation:

    • Define the initial 3D coordinates of this compound.

    • Select a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This combination is known to provide accurate results for organic molecules.[10]

    • Specify the calculation type as "Opt" for geometry optimization and "Freq" for vibrational frequency analysis to confirm a true energy minimum.

  • Execution: Run the calculation.

  • Analysis:

    • Visualize the optimized structure.

    • Analyze the output file to obtain the total energy, dipole moment, and orbital energies (HOMO and LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity.[11]

The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack.

MEP_Concept Molecule This compound (Optimized Geometry) MEP Molecular Electrostatic Potential (MEP) Map Molecule->MEP Calculated from electron density Red Red Regions (Negative Potential) Nucleophilic Attack Sites MEP->Red Blue Blue Regions (Positive Potential) Electrophilic Attack Sites MEP->Blue Green Green Regions (Neutral Potential) MEP->Green

Caption: Conceptual workflow for generating and interpreting an MEP map.

Part 3: Molecular Docking and Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This is instrumental in identifying potential protein targets for this compound and elucidating its mechanism of action at a molecular level.

Given the known biological activities of isatin derivatives, potential protein targets for this compound include:

  • Cyclin-Dependent Kinases (CDKs): Implicated in cancer.[13]

  • Monoamine Oxidases (MAOs): Relevant to neurodegenerative diseases.[1]

  • Bacterial Enzymes: For antimicrobial applications.[14]

  • Viral Proteases: For antiviral drug design.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Preparation of the Receptor:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

  • Preparation of the Ligand:

    • Generate a 3D structure of this compound and optimize its geometry using a force field (e.g., MMFF94).

    • Assign rotatable bonds.

  • Defining the Binding Site:

    • Identify the active site of the protein, often based on the position of a co-crystallized inhibitor or through literature review.

    • Define a grid box that encompasses the binding pocket.

  • Docking Simulation:

    • Run the docking simulation using AutoDock Vina or a similar program. The software will generate multiple binding poses and score them based on their predicted binding affinity (in kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked binding poses in a molecular graphics program (e.g., PyMOL, Chimera).

    • Analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

Docking_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Download PDB Structure Clean Remove Water & Ligands PDB->Clean Hydrogens Add Hydrogens & Charges Clean->Hydrogens Grid Define Binding Site (Grid Box) Hydrogens->Grid Ligand_3D Generate 3D Ligand Structure Optimize Geometry Optimization Ligand_3D->Optimize Bonds Assign Rotatable Bonds Optimize->Bonds Bonds->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Analysis Analyze Binding Poses & Interactions Docking->Analysis

Caption: A streamlined workflow for molecular docking studies.

Part 4: Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations can elucidate the dynamic behavior of the complex over time, providing a more realistic representation of the biological system.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions.

Experimental Protocol: MD Simulation using GROMACS

  • System Setup:

    • Use the best-ranked docked pose from the molecular docking study as the starting structure.

    • Place the complex in a periodic box of solvent (e.g., water).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure.

  • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to observe the system's behavior.

  • Trajectory Analysis:

    • Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex.

    • Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

    • Monitor the intermolecular interactions (e.g., hydrogen bonds) over time.

Conclusion and Future Directions

The in silico and computational methodologies outlined in this guide provide a comprehensive and robust framework for investigating the therapeutic potential of this compound. By systematically evaluating its physicochemical properties, electronic structure, potential biological targets, and dynamic interactions, researchers can generate valuable hypotheses to guide further experimental studies, including chemical synthesis and biological assays. The integration of these computational approaches into the drug discovery pipeline can significantly accelerate the identification and optimization of novel drug candidates based on the versatile isatin scaffold.

References

Tautomerism in 2,3-Dioxoindoline Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,3-dioxoindoline, commonly known as isatin, represents a cornerstone "privileged scaffold" in medicinal chemistry.[1][2] Its versatile structure, comprising an indole core with adjacent carbonyl groups at positions 2 and 3, serves as a fertile starting point for the synthesis of a vast array of biologically active compounds.[3][4] Isatin derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][2] However, a critical and often underappreciated aspect of the isatin scaffold is its capacity for tautomerism—a phenomenon where a molecule exists as a mixture of two or more readily interconvertible structural isomers.[5]

This dynamic equilibrium between tautomeric forms is not merely a chemical curiosity; it has profound implications for a molecule's physicochemical properties, receptor binding affinity, metabolic stability, and ultimately, its therapeutic efficacy.[5] Understanding and controlling the tautomeric landscape is therefore a crucial aspect of rational drug design for this class of compounds. This guide provides an in-depth exploration of tautomerism in 2,3-dioxoindoline derivatives, offering field-proven insights into the structural nuances, the factors governing the equilibrium, and the state-of-the-art methodologies for its characterization.

The Tautomeric Landscape of the 2,3-Dioxoindoline Core

The isatin framework is primarily characterized by two significant tautomeric equilibria: lactam-lactim tautomerism and, in certain derivatives, keto-enol tautomerism.

Lactam-Lactim Tautomerism

The most fundamental tautomerism in the isatin core is the proton transfer between the nitrogen atom (N1) and the carbonyl oxygen at the C2 position.[3] This results in an equilibrium between the lactam (amide) form and the lactim (imidic acid) form.[6][7] In most conditions, particularly in the solid state, the lactam form is thermodynamically more stable and therefore predominates.[3][6] However, the existence of the lactim tautomer is confirmed by reactions such as the formation of O-alkyl ethers, and its presence in solution can be influenced by various factors.[6]

Figure 1: Lactam-Lactim tautomeric equilibrium in the isatin core.
Keto-Enol Tautomerism

While the C2-carbonyl is involved in lactam-lactim tautomerism, the C3-carbonyl can participate in a keto-enol equilibrium. This becomes especially significant in C3-substituted derivatives, such as isatin-hydrazones, isatin-semicarbazones, and other compounds where an alpha-proton is available on the substituent.[8][9] This equilibrium involves the migration of a proton from the α-carbon of the C3-substituent to the C3-carbonyl oxygen, forming an enol.[9][10] The stability and prevalence of the enol form are highly dependent on the nature of the C3-substituent and the potential for stabilizing interactions like intramolecular hydrogen bonding.

Figure 2: Keto-Enol tautomeric equilibrium in a representative C3-substituted isatin derivative.

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers can be shifted by several environmental and structural factors. A thorough understanding of these factors is paramount for controlling the desired tautomeric form in a drug development context.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[6] Protic solvents, like methanol, can stabilize the lactim form through hydrogen bonding, making it more detectable.[11] In contrast, aprotic polar solvents like DMSO tend to favor the predominant lactam form.[6][11] This is clearly demonstrated in NMR studies where the ¹H NMR spectrum of isatin in CD₃OD shows signals for both tautomers, while in DMSO-d₆, only the lactam form is observed.[6][11]

  • Substituent Effects: The electronic nature of substituents on the isatin ring significantly impacts the tautomeric equilibrium. Electron-withdrawing groups on the aromatic ring can influence the acidity of the N-H proton, thereby affecting the lactam-lactim balance.[3] Similarly, substituents at the C3 position are the primary determinants of whether keto-enol tautomerism is a significant factor.[3]

  • pH and Concentration: For derivatives such as isatin-hydrazones, the pH of the solution can modulate the tautomeric distribution.[8] Concentration can also play a role, particularly if one tautomer is more prone to self-association or aggregation.[8][9]

  • Intramolecular Interactions: The formation of intramolecular hydrogen bonds can strongly stabilize a specific tautomer. For example, in isatin-3-thiosemicarbazone, theoretical studies have shown that an intramolecular hydrogen bond between the C2-carbonyl oxygen and a proton on the side chain stabilizes the keto-form.[12]

Experimental and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic and computational methods is essential for the unambiguous characterization of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying tautomerism in solution.[13] It allows for the direct observation and quantification of different tautomers, provided the rate of interconversion is slow on the NMR timescale.[8][11]

Parameter Lactam Tautomer Lactim Tautomer Rationale / Comments
¹H NMR (N-H) ~11 ppm (in DMSO-d₆)AbsentThe broad singlet for the amide proton disappears upon formation of the lactim.
¹H NMR (O-H) AbsentPresent (variable)A new signal for the hydroxyl proton of the lactim form appears.
¹³C NMR (C2) ~158-160 ppm~145-150 ppmThe C2 carbon is more shielded in the lactim form due to the C=N-OH structure compared to the C=O amide.
¹³C NMR (C3) ~183-185 ppm~183-185 ppmThe C3 carbonyl is less affected by the lactam-lactim equilibrium.

Table 1: Characteristic NMR Chemical Shifts for Lactam vs. Lactim Tautomers of Isatin.

Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Prepare solutions of the 2,3-dioxoindoline derivative at a standard concentration (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD). This is crucial as the tautomeric ratio is often solvent-dependent.[6][8]

  • Data Acquisition: Acquire standard ¹H NMR spectra for each sample at a controlled temperature (e.g., 298 K).

  • Signal Identification: Identify distinct sets of signals corresponding to each tautomer. Pay close attention to the disappearance of the N-H proton and the appearance of an O-H proton for the lactim form.[11]

  • Quantification: Integrate well-resolved, non-overlapping signals unique to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution under those specific conditions.

  • Variable Temperature (VT) NMR (Optional): If signals are broadened due to intermediate exchange rates, acquiring spectra at different temperatures can help resolve the signals (at low temperatures) or coalesce them (at high temperatures), providing kinetic information about the interconversion.[14]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive, unambiguous structural evidence of the tautomeric form present in the solid state.[15][16] While it doesn't provide information about the equilibrium in solution, it is the gold standard for identifying the most stable crystalline form, which is critical for drug formulation and patenting.[17]

XRay_Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Crystal Single Crystal Growth Diffraction X-ray Diffraction Crystal->Diffraction Data Data Collection Diffraction->Data Structure Structure Solution Phase Problem Data->Structure Refinement Model Refinement R-factor Minimization Structure->Refinement Validation Validation CheckCIF Refinement->Validation Final Final Structure (Tautomer Identified) Validation->Final

Figure 3: General workflow for tautomer determination via X-ray crystallography.
Computational Chemistry

Density Functional Theory (DFT) calculations are an invaluable tool for complementing experimental data.[12] By calculating the relative energies of different tautomers in the gas phase or with solvent models, DFT can predict the most stable form and help rationalize experimental observations.[8] This approach is particularly useful for studying transient or low-population tautomers that are difficult to detect experimentally.

Implications of Tautomerism in Drug Design and Biological Activity

The specific tautomer present at the site of action dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic distribution. These features are critical for molecular recognition and binding to biological targets like enzymes and receptors.[1][5]

  • Receptor Binding: A lactam tautomer possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The corresponding lactim tautomer has a hydrogen bond donor (O-H) and a hydrogen bond acceptor at the nitrogen atom (C=N). This seemingly small change can completely alter the binding mode of a drug candidate.[18] A molecule designed to fit a specific pharmacophore model might be inactive if it predominantly exists in a different tautomeric form under physiological conditions.

  • Physicochemical Properties: Tautomerism affects properties like lipophilicity (LogP) and pKa, which in turn influence solubility, membrane permeability, and oral bioavailability. For instance, the more polar enol or lactim forms might have different solubility profiles than their keto or lactam counterparts.

  • Case Study: Kinase Inhibitors: Many approved kinase inhibitors are heterocyclic compounds where tautomerism is a key consideration. The precise tautomeric form is often essential for forming the critical hydrogen bonds within the ATP-binding pocket of the target kinase. For 2,3-dioxoindoline derivatives targeting kinases, the ability of the lactam N-H to act as a hydrogen bond donor is frequently a crucial interaction. The shift to a lactim form would remove this donor and could lead to a complete loss of activity.

Binding_Site Impact of Tautomerism on Receptor Binding cluster_receptor Receptor Binding Pocket cluster_lactam Lactam Tautomer (Active) cluster_lactim Lactim Tautomer (Inactive) Acceptor H-Bond Acceptor Donor H-Bond Donor Lactam Isatin Derivative (Lactam) Lactam->Acceptor H-Bond (Donor) Lactam->Donor H-Bond (Acceptor) Lactim Isatin Derivative (Lactim) Lactim->Acceptor Mismatched Interaction

Figure 4: Different tautomers can lead to productive vs. unproductive binding.

Conclusion

Tautomerism in 2,3-dioxoindoline derivatives is a critical, multifaceted phenomenon with direct consequences for drug discovery and development. The assumption of a single, static structure is insufficient; researchers must consider the dynamic equilibrium between lactam-lactim and keto-enol forms. A comprehensive characterization, employing a synergistic combination of high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, is not just recommended but essential. By understanding and strategically manipulating the factors that control tautomeric preference, scientists can unlock the full therapeutic potential of the isatin scaffold, leading to the design of safer, more effective, and more selective medicines.

References

The Evolving Landscape of Isatin-Based Therapeutics: A Deep Dive into the Structure-Activity Relationship of 2,3-Dioxoindoline-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isatin (1H-indole-2,3-dione) scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its synthetic versatility and broad spectrum of pharmacological activities.[1] Its derivatives have garnered significant attention as potential therapeutic agents, exhibiting anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][3] This technical guide, prepared by a Senior Application Scientist, delves into the nuanced structure-activity relationships (SAR) of a specific, yet underexplored, class of isatin analogs: the 2,3-dioxoindoline-4-carboxylic acids. The introduction of a carboxylic acid group at the 4-position of the indole ring presents a unique opportunity to modulate the physicochemical properties and biological activities of the isatin core, potentially leading to the development of novel drug candidates with enhanced efficacy and selectivity.

The Strategic Synthesis of 4-Carboxy Isatins: A Regioselective Approach

The synthesis of isatin and its derivatives can be achieved through several established methods, including the Sandmeyer, Stolle, and Gassman syntheses.[2][4] However, the regioselective introduction of a substituent at the C4 position of the isatin ring requires a more specialized approach. A notable and efficient method for the synthesis of 4-substituted isatins involves the ortho-metalation of N-pivaloyl- or N-(t-butoxycarbonyl)-anilines. This strategy allows for the directed introduction of an electrophile at the position ortho to the nitrogen, which, in the case of meta-substituted anilines, leads to the desired 4-substituted product.[4]

The general synthetic pathway to 2,3-dioxoindoline-4-carboxylic acid analogs commences with a meta-substituted aniline, which is first protected. Subsequent ortho-metalation followed by reaction with an appropriate electrophile introduces the precursor to the carboxylic acid group. Deprotection and cyclization then yield the target 4-carboxy isatin scaffold. This core can then be further functionalized at the N1 and C3 positions to generate a library of analogs for SAR studies.

cluster_synthesis Synthetic Pathway to 4-Carboxy Isatin Analogs meta_aniline meta-Substituted Aniline protected_aniline N-Protected Aniline meta_aniline->protected_aniline Protection ortho_metalated ortho-Metalated Intermediate protected_aniline->ortho_metalated ortho-Metalation (e.g., n-BuLi) substituted_aniline 4-Substituted Aniline Precursor ortho_metalated->substituted_aniline Electrophilic Quench (e.g., CO2) ketoester α-Ketoester Intermediate substituted_aniline->ketoester Deprotection & Reaction with Diethyl Oxalate isatin_core This compound ketoester->isatin_core Cyclization final_analogs N1 and C3-Substituted Analogs isatin_core->final_analogs N1/C3 Functionalization

Caption: Regioselective synthesis of this compound analogs.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of isatin derivatives is intricately linked to the nature and position of substituents on the heterocyclic core. The introduction of a carboxylic acid group at the C4 position adds another layer of complexity and opportunity for therapeutic design. The SAR of this compound analogs can be systematically explored by modifying three key positions: the N1-position, the C3-carbonyl group, and the aromatic ring (C5, C6, and C7).

Caption: Core scaffold of this compound highlighting key positions for SAR studies.

N1-Position Modifications

The nitrogen atom at the 1-position is a common site for modification. N-alkylation or N-acylation can significantly impact the lipophilicity and steric bulk of the molecule, thereby influencing its membrane permeability and interaction with biological targets. For instance, the introduction of small alkyl groups or benzyl moieties has been shown to enhance the anticancer activity of certain isatin derivatives.[5]

C3-Position Modifications

The C3-carbonyl group is highly reactive and serves as a versatile handle for introducing a wide array of chemical diversity. Condensation reactions with various amines, hydrazines, and hydroxylamines can yield Schiff bases, hydrazones, and oximes, respectively. These modifications can dramatically alter the biological profile of the parent isatin. For example, isatin-thiosemicarbazone hybrids have demonstrated potent antiviral and anticonvulsant activities.[2][5] The formation of spirocyclic derivatives at the C3-position is another strategy to explore novel chemical space and has led to the discovery of potent antimicrobial agents.[3]

Aromatic Ring Substitutions (C5, C6, C7)

Substitution on the benzene ring of the isatin core plays a crucial role in modulating electronic properties and providing additional interaction points with biological targets. Halogenation, particularly at the C5-position, has been frequently associated with enhanced biological activity.[6] The introduction of electron-donating or electron-withdrawing groups can influence the overall electron density of the aromatic system, which can be critical for receptor binding.

The Influence of the C4-Carboxylic Acid Group

The carboxylic acid moiety at the C4-position is expected to significantly impact the molecule's properties. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it will exist predominantly in its carboxylate form, imparting a negative charge. This can be advantageous for targeting binding sites with complementary positively charged residues. In the context of quinoline-4-carboxylic acids, a related class of compounds, the carboxylic acid group is often essential for their inhibitory activity against enzymes like dihydroorotate dehydrogenase.[7] It is plausible that the 4-carboxylic acid group in the isatin scaffold could serve a similar role as a key pharmacophoric feature, enhancing interactions with target proteins and improving aqueous solubility.

Biological Activities and Therapeutic Potential

Isatin derivatives have been investigated for a wide range of therapeutic applications. The introduction of a 4-carboxylic acid group could potentially enhance or modulate these activities.

Biological ActivityTarget/Mechanism of ActionKey SAR Observations for Isatin DerivativesPotential Influence of 4-COOH
Enzyme Inhibition Monoamine Oxidase (MAO), Carboxylesterases, Kinases, etc.[6][8]Hydrophobic substituents and specific substitution patterns on the aromatic ring are crucial.[8]May improve binding to the active site through ionic interactions and hydrogen bonding.
Anticancer Tubulin polymerization inhibition, apoptosis induction, etc.N-alkylation and modifications at C3 with moieties like hydrazones can enhance activity.Could improve solubility and potentially target different cellular pathways.
Antimicrobial Inhibition of bacterial growth, disruption of biofilm formation.Halogenation at C5 and the presence of lipophilic groups often increase potency.May alter membrane permeability and interaction with bacterial enzymes.
Antiviral Inhibition of viral enzymes like reverse transcriptase.Thiosemicarbazone derivatives at C3 are known for their anti-HIV activity.[2]The polar nature may influence interactions with viral proteins.

Experimental Protocols for Synthesis and Biological Evaluation

Representative Synthesis of a this compound Analog

Step 1: N-Protection of a meta-substituted aniline To a solution of the starting aniline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the N-protected aniline.

Step 2: ortho-Metalation and Carboxylation Dissolve the N-protected aniline in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base (e.g., n-butyllithium) dropwise and stir for the specified time to achieve ortho-metalation. Bubble carbon dioxide gas through the reaction mixture or add crushed dry ice. Allow the reaction to warm to room temperature and then quench with an aqueous acid. Extract the product and purify by chromatography.

Step 3: Deprotection and Cyclization Treat the product from Step 2 with an appropriate deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection). The resulting amino acid is then cyclized, often by heating in the presence of an acid catalyst, to yield the this compound core.

Step 4: Further Functionalization (e.g., N-alkylation) To a solution of the 4-carboxy isatin in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) and the desired alkylating agent (e.g., an alkyl halide). Heat the reaction mixture and monitor its progress by TLC. After completion, perform an aqueous work-up and purify the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized analogs against a cancer cell line.

cluster_workflow MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate compound_treatment Treat cells with varying concentrations of test compounds cell_seeding->compound_treatment incubation_24h Incubate for 24-72 hours compound_treatment->incubation_24h mtt_addition Add MTT reagent to each well incubation_24h->mtt_addition incubation_4h Incubate for 2-4 hours to allow formazan formation mtt_addition->incubation_4h solubilization Add solubilizing agent (e.g., DMSO) incubation_4h->solubilization absorbance_measurement Measure absorbance at 570 nm solubilization->absorbance_measurement ic50_calculation Calculate IC50 values absorbance_measurement->ic50_calculation

Caption: A typical workflow for determining the in vitro anticancer activity using the MTT assay.

Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized this compound analogs in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The this compound scaffold represents a promising, yet relatively unexplored, area in the vast field of isatin-based medicinal chemistry. The strategic placement of a carboxylic acid group at the C4-position offers a powerful tool to fine-tune the physicochemical and pharmacological properties of these versatile molecules. By systematically exploring the structure-activity relationships through modifications at the N1, C3, and aromatic ring positions, there is significant potential to develop novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. Future research should focus on the synthesis of diverse libraries of these analogs and their evaluation against a broad range of biological targets. Furthermore, computational modeling and structural biology studies will be invaluable in elucidating the molecular basis of their activity and guiding the rational design of the next generation of isatin-based drugs.

References

Methodological & Application

Protocol for the Synthesis of 2,3-Dioxoindoline-4-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in heterocyclic chemistry, serving as versatile synthons for a myriad of complex molecular architectures.[1][2][3] The inherent reactivity of the isatin core, particularly at the C2 and C3 carbonyl positions, allows for a diverse range of chemical transformations, including oxidation, ring-expansion, and condensation reactions.[3][4] This chemical tractability has positioned isatin-based compounds as privileged structures in medicinal chemistry and drug discovery.[5]

Derivatives of isatin have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[4][6][7][8] The specific functionalization of the isatin ring system can profoundly influence its biological profile, making the development of targeted synthetic protocols a critical endeavor for therapeutic innovation.[3]

This application note provides a comprehensive and detailed protocol for the synthesis of a specific, valuable derivative: 2,3-Dioxoindoline-4-carboxylic acid. This compound, featuring a carboxylic acid moiety at the 4-position, presents a key functional handle for further molecular elaboration and has potential applications in the development of novel therapeutic agents and functional materials. The synthesis is based on the well-established Sandmeyer isatin synthesis, a reliable and widely utilized method for the preparation of isatins from aniline precursors.[9][10][11]

Reaction Scheme: The Sandmeyer Synthesis of this compound

The synthesis of this compound is achieved through a two-step process, commencing with the formation of an isonitrosoacetanilide intermediate from 4-aminobenzoic acid, followed by an acid-catalyzed intramolecular cyclization.

Reaction_Scheme cluster_reactants Starting Materials & Reagents cluster_product Final Product Start 4-Aminobenzoic Acid Intermediate Isonitroso-p-acetamidobenzoic Acid (Intermediate) Start->Intermediate Step 1: Condensation Reagents1 Chloral Hydrate, Hydroxylamine HCl, Sodium Sulfate Product This compound Intermediate->Product Step 2: Cyclization Reagent2 Conc. H₂SO₄

Caption: Overall reaction scheme for the synthesis of this compound.

Mechanistic Insights: The Rationale Behind the Sandmeyer Isatin Synthesis

The Sandmeyer isatin synthesis proceeds through a well-elucidated two-stage mechanism.[1]

Step 1: Formation of the Isonitrosoacetanilide Intermediate

The first step involves the reaction of the starting aniline, in this case, 4-aminobenzoic acid, with chloral hydrate and hydroxylamine hydrochloride.[2][12] The reaction is believed to initiate with the formation of a glyoxamide intermediate from the aniline and chloral hydrate. This intermediate then reacts with hydroxylamine to yield the isonitrosoacetanilide.[1] The presence of sodium sulfate in the reaction mixture facilitates the precipitation of the intermediate, driving the equilibrium towards product formation.[13]

Step 2: Acid-Catalyzed Cyclization

The isolated isonitrosoacetanilide is then subjected to strong acid catalysis, typically using concentrated sulfuric acid.[11][13] The acidic conditions promote an intramolecular electrophilic aromatic substitution. The protonated oxime acts as the electrophile, attacking the electron-rich ortho-position of the aniline ring to form a new five-membered ring. Subsequent dehydration and tautomerization lead to the final 2,3-dioxoindoline product.[1]

Detailed Experimental Protocol

This protocol is adapted from the well-established procedure for isatin synthesis published in Organic Syntheses.[13]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
4-Aminobenzoic Acid137.1413.71 g0.10Starting material
Chloral Hydrate165.4018.2 g0.11
Sodium Sulfate (anhydrous)142.04130 g-
Hydrochloric Acid (conc.)36.4610.4 mL~0.12
Hydroxylamine Hydrochloride69.4922.0 g0.32
Sulfuric Acid (conc.)98.08120 g (65 mL)~1.22
Water (deionized)18.02As needed-

Step 1: Synthesis of Isonitroso-p-acetamidobenzoic Acid (Intermediate)

  • In a 1 L round-bottom flask, dissolve 18.2 g (0.11 mol) of chloral hydrate in 250 mL of water.

  • To this solution, add 130 g of anhydrous sodium sulfate.

  • In a separate beaker, prepare a solution of 13.71 g (0.10 mol) of 4-aminobenzoic acid in 60 mL of water containing 10.4 mL of concentrated hydrochloric acid. Gentle warming may be required to facilitate dissolution.

  • Add the 4-aminobenzoic acid solution to the chloral hydrate solution.

  • In another beaker, dissolve 22.0 g (0.32 mol) of hydroxylamine hydrochloride in 100 mL of water.

  • Add the hydroxylamine hydrochloride solution to the main reaction mixture.

  • Heat the mixture with vigorous stirring. Bring the solution to a boil and maintain boiling for 1-2 minutes.

  • During the heating, the intermediate will begin to precipitate.

  • Cool the reaction mixture in an ice bath to complete the precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Air-dry the crude isonitroso-p-acetamidobenzoic acid. The expected yield is approximately 80-90%.

Step 2: Synthesis of this compound

  • Caution: This step involves the use of concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a 500 mL round-bottom flask equipped with a mechanical stirrer, carefully warm 120 g (65 mL) of concentrated sulfuric acid to 50 °C.

  • Slowly add the dry isonitroso-p-acetamidobenzoic acid from Step 1 in small portions to the warm sulfuric acid, ensuring the temperature does not exceed 70 °C. Use an ice bath to control the temperature if necessary.

  • After the addition is complete, heat the mixture to 80 °C and maintain this temperature for 10 minutes.

  • Cool the reaction mixture to room temperature and then carefully pour it onto approximately 500 g of crushed ice in a large beaker.

  • Allow the mixture to stand for 30-60 minutes to allow for complete precipitation of the product.

  • Collect the crude this compound by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • The crude product can be purified by recrystallization from glacial acetic acid or a mixture of ethanol and water.

Characterization of this compound

PropertyExpected Value
Appearance Orange to red crystalline solid
Melting Point >300 °C
Molecular Formula C₉H₅NO₄
Molecular Weight 191.14 g/mol

Expected ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 11.5 (s, 1H, NH), 7.8-7.6 (m, 2H, Ar-H), 7.1 (d, 1H, Ar-H).

Expected ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 184.0 (C=O), 167.0 (COOH), 159.0 (C=O), 150.0, 138.0, 132.0, 125.0, 118.0, 115.0 (Ar-C).

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization and Purification a Dissolve Chloral Hydrate and Na₂SO₄ in Water c Combine Solutions a->c b Prepare 4-Aminobenzoic Acid Solution in HCl(aq) b->c d Add Hydroxylamine HCl Solution c->d e Heat to Boiling d->e f Cool and Precipitate e->f g Filter and Dry Intermediate f->g i Add Intermediate g->i Dried Intermediate h Warm Conc. H₂SO₄ h->i j Heat Reaction Mixture i->j k Pour onto Ice j->k l Filter and Wash Product k->l m Recrystallize l->m

Caption: Step-by-step workflow for the synthesis of this compound.

Trustworthiness and Self-Validation

The protocol described herein is based on the robust and extensively validated Sandmeyer isatin synthesis.[13] The reliability of this method is well-documented in the chemical literature for a wide range of aniline substrates.[1][2][12] To ensure the successful synthesis and identity of the final product, the following self-validating steps are crucial:

  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) can be employed to monitor the consumption of the starting aniline in Step 1 and the formation of the isatin product in Step 2.

  • Characterization: The identity and purity of the final product should be confirmed by comparing its physical and spectral data (melting point, ¹H NMR, ¹³C NMR) with established literature values.

  • Yield Calculation: An accurate determination of the reaction yield provides a quantitative measure of the protocol's efficiency.

Conclusion

This application note provides a detailed, step-by-step protocol for the synthesis of this compound, a valuable building block for research and development in the fields of medicinal chemistry and materials science. By following this guide, researchers can reliably produce this compound with a high degree of purity. The inclusion of mechanistic insights and a clear experimental workflow is intended to empower scientists with a thorough understanding of the synthetic process, facilitating its successful implementation and potential adaptation for the synthesis of other novel isatin derivatives.

References

The Privileged Scaffold of 2,3-Dioxoindoline-4-carboxylic Acid: A Gateway to Potent Indoleamine 2,3-dioxygenase (IDO1) Inhibitors in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,3-dioxoindoline, or isatin, scaffold represents a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2] Its inherent structural features, including a planar heterocyclic system with hydrogen bond donors and acceptors, make it an ideal starting point for the design of enzyme inhibitors. The strategic incorporation of a carboxylic acid moiety at the 4-position further enhances its potential, providing a key interaction point for binding to various biological targets. This guide provides an in-depth exploration of the applications of 2,3-Dioxoindoline-4-carboxylic acid and its derivatives, with a particular focus on their role as potent and selective inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion.[3][4]

Section 1: The Significance of IDO1 Inhibition in Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[5][6] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of the essential amino acid L-tryptophan and the accumulation of its catabolites, collectively known as kynurenines.[7] This metabolic reprogramming has profound immunosuppressive effects:

  • T-cell Starvation: The depletion of tryptophan arrests the proliferation of effector T-cells, which are crucial for anti-tumor immunity.

  • Treg Activation: The accumulation of kynurenines promotes the differentiation and activation of regulatory T-cells (Tregs), which further dampen the anti-tumor immune response.

  • Dendritic Cell Dysfunction: IDO1 activity can impair the function of dendritic cells, which are responsible for presenting tumor antigens to T-cells.

By inhibiting IDO1, it is possible to restore local tryptophan levels, reverse the immunosuppressive effects of kynurenines, and thereby unleash the patient's own immune system to recognize and attack cancer cells. This has positioned IDO1 inhibitors as a promising class of therapeutics in the field of immuno-oncology, often explored in combination with other immunotherapies like checkpoint inhibitors.[3]

Section 2: 2,3-Dioxoindoline-4-carboxamides as a Promising Class of IDO1 Inhibitors

The this compound scaffold has been extensively explored for the development of IDO1 inhibitors. The core isatin structure provides a rigid framework that can be appropriately substituted to optimize binding to the active site of the enzyme. The 4-carboxamide group, in particular, has been identified as a key pharmacophoric element, often engaging in crucial hydrogen bonding interactions within the enzyme's active site.

Rationale for Design and Structure-Activity Relationship (SAR)

The development of potent 2,3-dioxoindoline-4-carboxamide-based IDO1 inhibitors is guided by a deep understanding of the enzyme's active site and the principles of structure-activity relationships. The general pharmacophore for this class of inhibitors can be conceptualized as follows:

Pharmacophore cluster_0 2,3-Dioxoindoline Core cluster_1 Key Interaction Moiety cluster_2 Potency & Selectivity Tuning A Isatin Scaffold (Planar Core) B 4-Carboxamide (H-Bonding) A->B Essential for core binding C N-Substitution (Hydrophobic Interactions) A->C Modulates pharmacokinetics D Aromatic Ring Substitution (Fine-tuning) A->D Influences selectivity Synthesis_Workflow cluster_0 Step 1: Synthesis of Isatin-4-carboxylic acid cluster_1 Step 2: Amide Coupling cluster_2 Step 3: N-Alkylation/Arylation (Optional) Start Substituted Aniline Intermediate1 Isatin-4-carboxylic acid Start->Intermediate1 Sandmeyer Reaction Intermediate2 Isatin-4-carboxamide Intermediate1->Intermediate2 Amine, Coupling Agent (e.g., HATU) FinalProduct N-Substituted Isatin-4-carboxamide Intermediate2->FinalProduct Alkyl/Aryl Halide, Base (e.g., K2CO3)

References

Using 2,3-Dioxoindoline-4-carboxylic acid in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Utilizing 2,3-Dioxoindoline-4-carboxylic Acid for High-Throughput Screening and Mechanistic Studies of Aldehyde Dehydrogenase (ALDH) Inhibition

Audience: Researchers, scientists, and drug development professionals in oncology, pharmacology, and medicinal chemistry.

Introduction: The Therapeutic Potential of Targeting Aldehyde Dehydrogenase with Isatin Derivatives

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes crucial for the oxidation of a wide array of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] In recent years, specific ALDH isoforms, particularly ALDH1A1, ALDH1A3, and ALDH3A1, have emerged as critical players in cancer biology.[1] Overexpression of these enzymes is strongly correlated with cancer stem cell (CSC) maintenance, proliferation, and resistance to conventional chemotherapeutic agents, leading to poor patient prognosis in various malignancies, including ovarian, colon, and pancreatic cancers.[1] This has positioned ALDH isoforms as compelling targets for the development of novel anticancer therapeutics.

The isatin (1H-indole-2,3-dione) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[2] Its derivatives have been investigated as inhibitors of various enzymes, including kinases, proteases, and, notably, dehydrogenases.[1][3] Recent studies have identified isatin derivatives as potent, multi-isoform inhibitors of ALDH, capable of suppressing cancer cell growth and inducing apoptosis by increasing intracellular reactive oxygen species (ROS).[1]

This application note provides a comprehensive guide for the use of This compound , a specific isatin derivative, in enzyme inhibition assays targeting the ALDH superfamily. We present a detailed protocol for a high-throughput compatible fluorescence-based assay, discuss the mechanistic rationale, and provide guidelines for data analysis and interpretation. The methodologies described herein are designed to be robust and self-validating, enabling researchers to accurately characterize the inhibitory potential of this compound and its analogs.

Mechanistic Rationale: The Role of ALDH in Cellular Homeostasis and Disease

The ALDH superfamily plays a vital role in cellular detoxification and biosynthesis. By converting reactive aldehydes into less toxic carboxylic acids, these enzymes protect the cell from oxidative stress. In cancer stem cells, elevated ALDH activity is a hallmark feature, contributing to their resistance to both chemotherapy and radiation. The proposed mechanism for the anticancer effect of ALDH inhibitors, such as isatin derivatives, involves the disruption of this protective function.

ALDH_Pathway cluster_0 Cellular Environment cluster_1 Cancer Stem Cell Chemotherapy Chemotherapy ROS ROS Chemotherapy->ROS induces Aldehydes Aldehydes ROS->Aldehydes generates ALDH ALDH Aldehydes->ALDH substrate Carboxylic_Acids Carboxylic_Acids ALDH->Carboxylic_Acids detoxifies to Apoptosis Apoptosis ALDH->Apoptosis prevents Drug_Resistance Drug_Resistance Carboxylic_Acids->Drug_Resistance promotes Isatin_Inhibitor 2,3-Dioxoindoline- 4-carboxylic acid Isatin_Inhibitor->ALDH inhibits Isatin_Inhibitor->Apoptosis enables

Figure 1: Mechanism of ALDH inhibition by this compound.

Protocol 1: Preparation of this compound Stock Solution

The accurate preparation of the inhibitor stock solution is critical for obtaining reproducible results. The carboxylic acid moiety of the title compound may influence its solubility.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1.91 mg for a 10 mM stock in 1 mL).

  • Initial Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration primary stock solution (e.g., 100 mM). Vortex thoroughly until the compound is completely dissolved. Isatin and its derivatives are generally soluble in organic solvents like ethanol and chloroform.[4]

  • Aqueous Dilution: Prepare a working stock solution (e.g., 10 mM) by diluting the primary stock in an appropriate aqueous buffer, such as PBS (pH 7.4). The solubility of carboxylic acids in water is generally lower than in organic solvents, but the formation of a salt at neutral pH can improve solubility.[5]

  • Storage: Aliquot the working stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Note on Solubility: The solubility of carboxylic acids decreases as the carbon chain length increases.[6] While this compound is a relatively small molecule, it is always recommended to perform a visual inspection for any precipitation after dilution in aqueous buffers. If solubility issues arise, adjusting the pH or using a co-solvent may be necessary.

Protocol 2: ALDH Enzyme Inhibition Assay using a Fluorometric Kit

This protocol is based on the principles of the ALDEFLUOR™ assay system, which is widely used to identify and isolate ALDH-positive cells. The same principle can be adapted for in vitro enzyme inhibition studies. The assay relies on a non-toxic, fluorescent ALDH substrate that freely diffuses into cells. In the presence of active ALDH, the substrate is converted into a charged, fluorescent product that is retained inside the cell, leading to an increase in fluorescence. An inhibitor of ALDH will prevent this conversion, resulting in a reduced fluorescence signal.

Materials:

  • Recombinant human ALDH isoforms (e.g., ALDH1A1, ALDH3A1)

  • ALDEFLUOR™ Assay Kit or a similar fluorometric ALDH activity assay kit

  • This compound working stock solution

  • Positive control inhibitor (e.g., diethylaminobenzaldehyde, DEAB)

  • 96-well black, clear-bottom microplates

  • Microplate reader with fluorescence detection capabilities

ALDH_Assay_Workflow cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Analysis Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffers) Add_Inhibitor Add Inhibitor and Controls to 96-well Plate Prepare_Reagents->Add_Inhibitor Prepare_Inhibitor Prepare Serial Dilutions of This compound Prepare_Inhibitor->Add_Inhibitor Add_Enzyme Add ALDH Enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add Fluorogenic Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Read_Fluorescence Read Fluorescence (Ex/Em appropriate for fluorophore) Incubate->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Figure 2: Experimental workflow for the ALDH enzyme inhibition assay.

Procedure:

  • Prepare Assay Plate:

    • Test Wells: Add serial dilutions of this compound to the wells of the 96-well plate.

    • Positive Control: Add a known concentration of the positive control inhibitor (e.g., DEAB).

    • Negative Control (No Inhibitor): Add the vehicle (e.g., DMSO/PBS) to these wells. This represents 100% enzyme activity.

    • Blank (No Enzyme): Add the vehicle and substrate, but no enzyme. This is for background fluorescence subtraction.

  • Enzyme Addition: Add the recombinant ALDH enzyme to all wells except the blank wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic ALDH substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore generated by the assay.

Data Analysis and Interpretation

The inhibitory activity of this compound is determined by calculating the percentage of inhibition at each concentration.

1. Calculate Percentage Inhibition: % Inhibition = [1 - (FluorescenceTest Well - FluorescenceBlank) / (FluorescenceNegative Control - FluorescenceBlank)] * 100

2. Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

Table 1: Representative Data for Isatin Derivative Inhibition of ALDH Isoforms

Compound ALDH1A1 % Inhibition (at 500 nM) ALDH3A1 % Inhibition (at 500 nM) ALDH1A3 % Inhibition (at 500 nM)
Isatin Derivative (Example)[1] 51.32% 51.87% 36.65%

| This compound | To be determined | To be determined | To be determined |

This table is modeled after data for a potent isatin derivative inhibitor of ALDH and serves as a template for presenting experimental results.[1]

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of the compound.Run a control with the compound and substrate but no enzyme to quantify and subtract this background.
Low signal-to-noise ratio Insufficient enzyme activity or substrate concentration.Optimize enzyme and substrate concentrations. Increase incubation time.
Poor reproducibility Inaccurate pipetting, compound precipitation, or inconsistent incubation times.Use calibrated pipettes, ensure complete dissolution of the compound, and use a multichannel pipette for simultaneous additions.
No inhibition observed Compound is inactive against the target enzyme, or the concentration range is too low.Test a broader range of concentrations. Confirm the activity of the positive control.

Conclusion

This application note provides a framework for the investigation of this compound as an inhibitor of ALDH enzymes. The provided protocols are designed to be a starting point for researchers and can be adapted and optimized for specific experimental needs. Given the established role of ALDH in cancer and the proven activity of the isatin scaffold against this enzyme family, this compound represents a compelling candidate for further investigation in the development of novel therapeutics.

References

Application Notes & Protocols: In Vitro Evaluation of 2,3-Dioxoindoline-4-carboxylic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of a compound's cytotoxicity is a foundational step in the drug discovery and development pipeline.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2,3-Dioxoindoline-4-carboxylic acid's cytotoxic potential. This guide details the rationale and step-by-step protocols for a multi-parametric approach to cytotoxicity assessment, ensuring robust and reliable data. We will cover assays for metabolic activity (MTT), cell membrane integrity (LDH release), and apoptosis induction (Caspase-3/7 activity).

Introduction: Understanding the Target and the Rationale

The Compound: this compound

This compound belongs to the isatin family of compounds. Isatin (1H-indole-2,3-dione) is an endogenous heterocyclic compound found in mammalian tissues and has a well-documented history of diverse biological activities.[3][4] Derivatives of the isatin core are known to possess a wide pharmacological spectrum, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[5][6][7][8] The specific cytotoxic profile of the 4-carboxylic acid derivative is not extensively characterized, making a thorough in vitro evaluation essential to determine its potential as a therapeutic agent or to understand its toxicological profile.

The Importance of Multi-Parametric Cytotoxicity Testing
  • Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, which reflects the overall metabolic health of the cell population.[10]

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necrosis.[11][12][13]

  • Apoptosis Induction (Caspase-3/7 Assay): This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[14][15]

By combining these three assays, we can distinguish between cytostatic effects (inhibition of proliferation), cytotoxic effects leading to necrosis, and the induction of programmed cell death (apoptosis).

General Materials and Equipment

  • Cell Lines: A panel of relevant cell lines (e.g., a cancer cell line like HeLa or A549, and a non-cancerous cell line like HEK293 or primary fibroblasts)

  • Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound: Purity >95%

  • Dimethyl Sulfoxide (DMSO): ACS grade or higher

  • 96-well flat-bottom cell culture plates (clear and opaque)

  • Multichannel pipettes and sterile tips

  • Humidified incubator (37°C, 5% CO2)

  • Microplate spectrophotometer (for MTT and LDH assays)

  • Microplate luminometer (for Caspase-3/7 assay)

  • Inverted microscope

Experimental Workflow

The overall workflow for the cytotoxicity evaluation is depicted below. This systematic approach ensures reproducibility and comprehensive data collection.

G cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (e.g., 10 mM in DMSO) Treat_Cells Treat with Serial Dilutions of Compound Compound_Prep->Treat_Cells Cell_Culture Culture & Maintain Selected Cell Lines Seed_Cells Seed Cells in 96-well Plates Cell_Culture->Seed_Cells Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate MTT MTT Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH Caspase Caspase-Glo® 3/7 (Apoptosis) Incubate->Caspase Data_Acq Read Plates (Absorbance/Luminescence) MTT->Data_Acq LDH->Data_Acq Caspase->Data_Acq Calc Calculate % Viability/ % Cytotoxicity/ RLU Data_Acq->Calc IC50 Determine IC50 Values Calc->IC50

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocols

Preparation of Compound Stock Solution

Expertise & Experience: The choice of solvent is critical. DMSO is commonly used for its ability to dissolve a wide range of organic compounds and its relatively low toxicity at concentrations typically below 0.5% (v/v) in cell culture.[16] It is imperative to have a vehicle control (DMSO alone) in all experiments to account for any solvent-induced effects.

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

  • On the day of the experiment, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5%.

Protocol 1: MTT Assay for Metabolic Viability

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan product.[17][18] The amount of formazan produced is proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well clear plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

  • Formazan Formation: Incubate for another 3-4 hours at 37°C until purple precipitates are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculation:

    • Corrected Absorbance = Absorbance (570 nm) - Absorbance (630 nm)

    • % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

Protocol 2: LDH Release Assay for Membrane Integrity

Principle: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[12] The released LDH is measured in a coupled enzymatic reaction where it catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[20]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is advisable to set up a parallel plate for this assay.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: A set of vehicle-treated wells to which a lysis buffer (e.g., 10X Lysis Solution containing Triton X-100) is added 45 minutes before the end of incubation.[11]

    • Background Control: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well clear plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions, e.g., CytoTox 96® from Promega).[21]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 490 nm.

  • Calculation:

    • Correct for background by subtracting the absorbance of the medium-only control from all other values.

    • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Principle: This luminescent assay measures the activity of caspase-3 and -7, which are key executioner enzymes in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[14][22]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, but use an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega G8090).[14]

  • Reagent Addition: After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Lysis and Signal Generation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix gently on a plate shaker for 30-60 seconds.

  • Incubation: Incubate at room temperature for 1-2 hours, protected from light.[22]

  • Measurement: Measure the luminescence of each well using a microplate luminometer.

  • Data Analysis: The data is typically presented as Relative Luminescence Units (RLU). An increase in RLU compared to the vehicle control indicates an induction of caspase-3/7 activity and apoptosis.

Data Presentation and Interpretation

The quantitative data from these assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that is required for 50% inhibition in vitro, should be calculated from the dose-response curves generated from the MTT assay.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssayParameterResult (at 48h)
HeLa (Cervical Cancer) MTTIC50 (µM)15.5 ± 2.1
LDH% Cytotoxicity (at 20 µM)65% ± 5.8%
Caspase-3/7Fold Increase in RLU (at 10 µM)4.2 ± 0.5
HEK293 (Non-cancerous) MTTIC50 (µM)> 100
LDH% Cytotoxicity (at 20 µM)8% ± 1.5%
Caspase-3/7Fold Increase in RLU (at 10 µM)1.1 ± 0.2

Interpretation: In this hypothetical example, the compound shows selective cytotoxicity towards the HeLa cancer cell line, with a significant reduction in metabolic activity (low IC50), induction of membrane damage (high LDH release), and activation of apoptosis (high caspase activity). In contrast, it has a minimal effect on the non-cancerous HEK293 cell line, suggesting a favorable therapeutic window.

Potential Mechanism of Action: Apoptosis Induction

Isatin derivatives have been reported to induce apoptosis through various signaling pathways.[7] A common pathway involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. The diagram below illustrates a simplified model of this pathway, which could be investigated further if the initial screening suggests apoptosis as the primary mode of cell death.

G Compound 2,3-Dioxoindoline-4- carboxylic acid Mitochondrion Mitochondrion Compound->Mitochondrion Stress Signal Bax_Bak Bax/Bak Activation Mitochondrion->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9->Apoptosome ActiveCasp37 Active Caspase-3/7 Apoptosome->ActiveCasp37 Cleaves Casp37 Pro-Caspase-3/7 Casp37->ActiveCasp37 Apoptosis Apoptosis ActiveCasp37->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

References

Application Notes & Protocols: High-Throughput Screening Assays for 2,3-Dioxoindoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dioxoindoline, or isatin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] The derivatization of this core, particularly with a 4-carboxylic acid moiety, offers a rich chemical space for the discovery of novel therapeutic agents. High-Throughput Screening (HTS) is an essential methodology for rapidly interrogating large libraries of such derivatives to identify promising lead compounds.[3][4] This guide provides experienced researchers, scientists, and drug development professionals with a series of robust, validated HTS protocols tailored for the discovery and characterization of bioactive 2,3-dioxoindoline-4-carboxylic acid derivatives. We will explore both biochemical (target-based) and cell-based (phenotypic) screening paradigms, explaining the causality behind experimental choices and providing detailed, step-by-step methodologies to ensure scientific integrity and reproducibility.

Section 1: Foundational Concepts for a Successful HTS Campaign

A successful HTS campaign is built on a foundation of strategic planning and a clear understanding of the assay's capabilities and limitations. The transition from a benchtop assay to a fully automated screen requires careful consideration of the biological target, assay format, and rigorous validation.[5]

1.1 The Primacy of the Biological Question: Target-Based vs. Phenotypic Screening

The initial and most critical decision is the choice between a target-based and a phenotypic screening approach. This choice dictates the entire subsequent workflow.

  • Target-Based (Biochemical) Screening: This approach is employed when a specific biological target (e.g., an enzyme or receptor) is known or hypothesized to be modulated by the compound class. These assays, such as enzyme inhibition or receptor binding assays, are highly specific and provide direct evidence of molecular interaction.[3][4] They are invaluable for establishing a direct structure-activity relationship (SAR).

  • Phenotypic (Cell-Based) Screening: This approach is used to identify compounds that produce a desired biological effect in a living cell, without a priori knowledge of the specific molecular target.[6][7] Examples include assays for cell viability, pathway activation, or changes in morphology.[8] While the results are often more physiologically relevant, identifying the precise mechanism of action for hits requires significant follow-up work.[4]

1.2 General HTS Workflow

Regardless of the screening approach, a standardized workflow is essential to progress from a large compound library to a small set of validated, high-quality hits. This multi-stage process ensures that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Characterization AssayDev Assay Development & Optimization AssayVal Assay Validation (Z', S/B, CV) AssayDev->AssayVal Robustness Check PrimaryScreen Primary HTS (Single Concentration) AssayVal->PrimaryScreen Proceed to Screen HitConfirm Hit Confirmation & Triage PrimaryScreen->HitConfirm Identify 'Actives' DoseResponse Dose-Response (IC50/EC50 Determination) HitConfirm->DoseResponse Confirmed Hits Orthogonal Orthogonal/Secondary Assays (Confirm Mechanism) DoseResponse->Orthogonal Validate Hits

Caption: Generalized workflow for a typical high-throughput screening campaign.

Section 2: Biochemical (Target-Based) Assay Protocols

Biochemical assays provide a direct measure of a compound's effect on a purified biological target, making them ideal for mechanism-of-action studies and lead optimization.

2.1 Protocol: Enzyme Inhibition Screening (Generic Kinase Assay)

Many isatin derivatives are known to be potent enzyme inhibitors.[2] This protocol describes a generic, fluorescence-based assay for identifying inhibitors of a protein kinase, a common drug target.

Scientific Principle: This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide. A proprietary kinase assay kit (e.g., ADP-Glo™) is used, where the luminescence signal generated is inversely proportional to the amount of kinase activity. Inhibitors will prevent ATP consumption, leading to a higher luminescence signal.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the target kinase and its specific peptide substrate in Assay Buffer.

    • Prepare a 2X solution of ATP at a concentration equal to its determined Km value. This is critical for ensuring high sensitivity to competitive inhibitors.[9]

    • Dilute this compound derivatives and control compounds (e.g., Staurosporine for kinases) to a 100X final concentration in 100% DMSO.

  • Assay Procedure (384-well format):

    • Using an acoustic liquid handler, dispense 50 nL of 100X compound or control into the appropriate wells of a low-volume, white 384-well plate.

    • Add 2.5 µL of the 2X Kinase/Peptide solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a compatible plate reader.

Data Analysis:

  • Percent Inhibition Calculation: % Inhibition = 100 * (Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min)

    • Signal_Min: Average signal from "no enzyme" control wells.

    • Signal_Max: Average signal from "DMSO vehicle" control wells.

  • Hit Criteria: Compounds showing inhibition > 3 standard deviations from the mean of the DMSO controls are typically considered primary hits.

  • IC₅₀ Determination: For confirmed hits, perform a dose-response experiment with a 10-point serial dilution and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

2.2 Protocol: Protein-Ligand Binding via Fluorescence Polarization (FP)

This protocol is designed to identify compounds that competitively inhibit the binding of a known fluorescent ligand to a target protein.

Scientific Principle: FP measures the change in the rotational speed of a fluorescent molecule in solution.[10] A small, fluorescently labeled probe (tracer) tumbles rapidly and has a low FP value. When bound to a larger protein, its tumbling slows dramatically, resulting in a high FP value.[11][12] A test compound that binds to the same site will displace the tracer, causing the FP signal to decrease.[12]

FP_Assay cluster_0 No Inhibitor cluster_1 With Inhibitor P1 Protein Complex1 [Protein-Tracer Complex] (Slow Tumble -> High FP Signal) P1->Complex1 T1 Fluorescent Tracer T1->Complex1 P2 Protein Complex2 [Protein-Inhibitor Complex] P2->Complex2 T2 Fluorescent Tracer FreeTracer Free Tracer (Fast Tumble -> Low FP Signal) I2 Isatin Derivative (Inhibitor) I2->Complex2

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Experimental Protocol:

  • Reagent Preparation:

    • Determine the dissociation constant (Kd) of the fluorescent tracer for the target protein via saturation binding experiments.

    • Prepare Assay Buffer (e.g., PBS, 0.01% Triton X-100).

    • Prepare a 2X solution of the target protein in Assay Buffer at a concentration that binds ~70-80% of the tracer.

    • Prepare a 2X solution of the fluorescent tracer at its Kd concentration.

    • Prepare 100X compound plates in DMSO.

  • Assay Procedure (384-well format):

    • Dispense 100 nL of 100X compound or DMSO control into a black, low-volume 384-well assay plate.

    • Add 5 µL of the 2X target protein solution (or buffer for "no protein" controls).

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

    • Mix briefly on a plate shaker.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Detection:

    • Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The instrument software will calculate the millipolarization (mP) values.

Data Analysis:

  • A decrease in the mP signal relative to DMSO controls indicates displacement of the tracer and is a positive hit.

  • Calculate percent displacement and determine IC₅₀ values for hits as described in Protocol 2.1.

Section 3: Cell-Based (Phenotypic) Assay Protocols

Cell-based assays measure a compound's effect within a more biologically relevant context, accounting for factors like cell permeability and metabolism.[6][7]

3.1 Protocol: Cell Viability/Cytotoxicity Screening

This protocol is fundamental for identifying anticancer agents that selectively kill cancer cells.

Scientific Principle: Resazurin (the active ingredient in reagents like alamarBlue™ or CellTiter-Blue®) is a cell-permeable, non-toxic dye that is blue and non-fluorescent. In viable, metabolically active cells, intracellular reductases convert resazurin to the highly fluorescent pink compound, resorufin. The fluorescence intensity is directly proportional to the number of living cells.

Experimental Protocol:

  • Cell Culture:

    • Culture a cancer cell line of interest (e.g., HeLa, A549) using standard aseptic techniques.

    • Harvest cells during the logarithmic growth phase and perform a cell count using a hemocytometer or automated cell counter.

    • Dilute cells to an optimized seeding density (e.g., 2,000 cells/well) in the appropriate culture medium.

  • Assay Procedure (384-well format):

    • Dispense 40 µL of the cell suspension into each well of a clear-bottom, black-walled 384-well tissue culture plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Dispense 100 nL of 400X compound solution (or DMSO vehicle, and a positive control like Doxorubicin) to the cell plates.[2]

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Detection:

    • Add 10 µL of Resazurin reagent to each well.[2]

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence intensity using a plate reader (e.g., Ex: 560 nm, Em: 590 nm).

Data Analysis:

  • Calculate percent viability relative to DMSO-treated controls.

  • Determine the EC₅₀ (half-maximal effective concentration) for compounds that significantly reduce cell viability.

3.2 Protocol: NF-κB Signaling Pathway Reporter Assay

This assay identifies compounds that inhibit the NF-κB signaling pathway, a key target in inflammatory diseases and some cancers.

Scientific Principle: This assay utilizes a cell line that has been stably transfected with a reporter plasmid.[13] The plasmid contains the firefly luciferase gene under the transcriptional control of a promoter containing multiple copies of the NF-κB response element. When the NF-κB pathway is activated (e.g., by the cytokine TNF-α), transcription factors bind to the response element, driving the expression of luciferase. Inhibitors of the pathway will prevent luciferase expression, leading to a decrease in the luminescent signal.

Experimental Protocol:

  • Cell Culture:

    • Culture NF-κB luciferase reporter cells (e.g., HEK293/NF-κB-luc) as described in 3.1.

    • Seed 20,000 cells in 40 µL of medium into a white, opaque 384-well tissue culture plate.

    • Incubate for 18-24 hours.

  • Assay Procedure:

    • Pre-treat cells by dispensing 50 nL of 1000X compound solution.

    • Incubate for 1 hour at 37°C, 5% CO₂.

    • Prepare a 10X stimulation solution of TNF-α (e.g., 100 ng/mL final concentration) in culture medium.

    • Add 5 µL of the 10X TNF-α solution to all wells except the "unstimulated" controls.

    • Incubate for 6 hours at 37°C, 5% CO₂.

  • Detection:

    • Equilibrate the plate and a luciferase detection reagent (e.g., Bright-Glo™) to room temperature.

    • Add 25 µL of the detection reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Read luminescence on a plate reader.

Section 4: Mandatory Assay Validation and Data Interpretation

Rigorous assay validation is non-negotiable; it ensures that the data generated during a screen is reliable, reproducible, and meaningful.[14] The primary goal is to demonstrate that the assay can reliably distinguish between active and inactive compounds.

4.1 Key HTS Statistical Parameters

Before initiating a full screen, every HTS assay must be validated by assessing its performance across multiple plates and days.[14][15] The following parameters are critical.

ParameterFormulaAcceptance CriteriaRationale
Signal-to-Background (S/B) Mean(Max Signal) / Mean(Min Signal)> 5Measures the dynamic range of the assay. A larger window makes it easier to detect hits.
Coefficient of Variation (%CV) (Std Dev / Mean) * 100< 15% (for both Max and Min signals)Measures the variability or precision of the signal within a plate. High CV indicates inconsistency.
Z-Factor (Z') 1 - [3*(SD_max + SD_min) / |Mean_max - Mean_min|]≥ 0.5A dimensionless metric that combines the signal dynamic range and data variation.[16] A Z' ≥ 0.5 indicates an excellent assay suitable for HTS.
4.2 Protocol for Pre-Screen Validation

This protocol assesses the day-to-day and plate-to-plate reproducibility of an assay.

  • Plate Preparation: Over three separate days, prepare three 384-well plates according to the chosen assay protocol.[14]

  • Plate Layout:

    • On each plate, designate half the wells (192) for the "Max Signal" control (e.g., DMSO vehicle).

    • Designate the other half (192 wells) for the "Min Signal" control (e.g., a known potent inhibitor or no enzyme).

  • Execution and Data Collection: Run the assay as planned for the full screen. Collect the data for all plates on all days.

  • Analysis: For each plate and each day, calculate the Mean, Standard Deviation, S/B ratio, %CV, and Z-Factor. The assay is considered validated and ready for screening only if the acceptance criteria in the table above are consistently met.

References

Application Note: Efficient One-Pot Synthesis of Isoindolinone Derivatives from 2-Benzoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Traditional multi-step syntheses of these derivatives can be time-consuming and inefficient. This application note presents a detailed guide to a robust and efficient one-pot synthesis of N-substituted isoindolinone derivatives commencing from the readily available starting material, 2-benzoylbenzoic acid. We will explore the mechanistic underpinnings of a cascade reaction involving reductive amination followed by intramolecular lactamization. Furthermore, an alternative, mild, and metal-free approach utilizing chlorosulfonyl isocyanate will be detailed. This guide provides researchers, chemists, and drug development professionals with comprehensive, step-by-step protocols, mechanistic insights, and the rationale behind experimental choices to facilitate the streamlined synthesis of diverse isoindolinone libraries.

Introduction: The Significance of the Isoindolinone Core

Isoindolinones are a class of nitrogen-containing heterocyclic compounds that feature prominently in a wide range of natural products and synthetic pharmaceuticals.[1] Their rigid, bicyclic structure allows for precise spatial orientation of substituents, making them ideal scaffolds for interacting with biological targets. Consequently, they exhibit a broad spectrum of pharmacological activities, including antiviral, antimicrobial, antipsychotic, and antitumoral properties.[1]

The classical synthesis of isoindolinones often involves multiple steps, which can limit the rapid generation of diverse compound libraries for screening purposes. One-pot cascade reactions, where multiple chemical transformations occur sequentially in a single reaction vessel, offer significant advantages in terms of operational simplicity, reduced waste, and improved overall efficiency. This note focuses on the conversion of 2-benzoylbenzoic acid, a bifunctional molecule containing both a ketone and a carboxylic acid, into valuable N-substituted isoindolinones through such elegant one-pot strategies.

Core Synthetic Strategy: Reductive Amination/Lactamization Cascade

A primary and highly effective strategy for the one-pot synthesis of isoindolinones from 2-benzoylbenzoic acid involves a reductive amination followed by an intramolecular cyclization (lactamization). This cascade reaction ingeniously utilizes both functional groups of the starting material in a sequential manner.

Mechanistic Rationale

The reaction proceeds through two key stages within the same pot, as illustrated below. The causality behind this process relies on the careful selection of a reducing agent that is chemoselective for the in situ formed iminium ion over the starting ketone.

  • Iminium Ion Formation: The process begins with the condensation of the ketone moiety of 2-benzoylbenzoic acid with a primary amine. This reaction forms a hemiaminal intermediate, which then dehydrates under weakly acidic conditions to yield a reactive iminium ion.[2]

  • Reductive Amination: A mild and selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is introduced. These agents are crucial because they readily reduce the electrophilic iminium ion but are sluggish towards reducing the starting ketone, preventing the formation of an unwanted alcohol byproduct.[3][4] This reduction step yields a crucial intermediate: a 2-(amino(phenyl)methyl)benzoic acid.

  • Intramolecular Lactamization: The newly formed secondary amine and the carboxylic acid group are now perfectly positioned for a spontaneous or heat-induced intramolecular amide bond formation (lactamization), which expels a molecule of water and forms the stable, five-membered isoindolinone ring.

G cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_end Final Product start_acid 2-Benzoylbenzoic Acid hemiaminal Hemiaminal Intermediate start_acid->hemiaminal + H⁺ (cat.) start_amine Primary Amine (R-NH₂) start_amine->hemiaminal + H⁺ (cat.) iminium Iminium Ion hemiaminal->iminium - H₂O reduced_intermediate Reduced Amino Acid Intermediate iminium->reduced_intermediate + Reducing Agent (e.g., NaBH₃CN) product N-Substituted Isoindolinone reduced_intermediate->product Intramolecular Lactamization (-H₂O) G start 1. Combine Reactants (2-Benzoylbenzoic Acid + Amine + Solvent) add_catalyst 2. Add Acetic Acid Catalyst start->add_catalyst stir1 3. Stir at RT (30-60 min) (Iminium Formation) add_catalyst->stir1 add_reductant 4. Add NaBH(OAc)₃ (Portion-wise) stir1->add_reductant stir2 5. Stir at RT (12-24 h) (Reduction) add_reductant->stir2 heat 6. Optional Heating (Lactamization) stir2->heat quench 7. Quench with NaHCO₃(aq) heat->quench extract 8. Extract with DCM quench->extract purify 9. Dry, Concentrate & Purify (Column Chromatography) extract->purify product Pure Isoindolinone Product purify->product

References

Green Synthesis of 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the green synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives. These compounds, also known as quinoxaline-2,3-diones, are significant pharmacophores found in various therapeutic agents, including antagonists of the amino propanoic acid (AMPA) receptor, and are present in peptide antibiotics.[1] Traditional synthetic routes often rely on harsh conditions and hazardous materials. The methodologies presented herein prioritize environmental benignity, efficiency, and atom economy, aligning with the principles of green chemistry.

Introduction to Green Approaches

The synthesis of quinoxaline-2,3-diones typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, most commonly oxalic acid or its derivatives.[2] Green chemistry approaches focus on minimizing or eliminating the use and generation of hazardous substances. For this specific class of compounds, key green strategies include:

  • Solvent-Free Reactions: Eliminating organic solvents reduces waste, toxicity, and purification costs.

  • Use of Benign Solvents: When a solvent is necessary, water is the ideal choice due to its non-toxic, non-flammable, and readily available nature.

  • Energy Efficiency: Microwave and ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.

  • Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

This document will focus on a highly effective and environmentally friendly solvent-free grinding method and discuss adaptations for aqueous and microwave-assisted syntheses.

Mechanistic Rationale

The core reaction is a condensation between an ortho-diaminoarene and oxalic acid. The reaction proceeds via a nucleophilic attack of the amino groups on the carbonyl carbons of oxalic acid, followed by cyclization and dehydration to form the stable heterocyclic quinoxaline-2,3-dione ring system.

Protocol 1: Solvent-Free Synthesis via Mechanochemical Grinding

This protocol details a one-pot, solvent-free synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives at room temperature using a simple grinding method.[1][3] This approach offers excellent atom economy and an operationally simple procedure.[1]

Rationale for Method Selection

Mechanochemical grinding provides the necessary energy to initiate the reaction by bringing the reactants into close contact in the solid state, forming a melt. This eliminates the need for a solvent, simplifying the work-up and reducing waste.[1] The reaction proceeds efficiently at ambient temperature, further enhancing its green credentials.

Experimental Workflow

Solvent_Free_Synthesis Reactants o-Phenylenediamine Derivative + Oxalic Acid Dihydrate Grinding Grind in Mortar and Pestle (Room Temperature) Reactants->Grinding Melt Formation of a Melt Grinding->Melt Crystallization Crystallize from Water or Water/Ethanol Melt->Crystallization Product Pure 2,3-Dioxo-1,2,3,4- tetrahydroquinoxaline Derivative Crystallization->Product

Figure 1: Workflow for the solvent-free synthesis of quinoxaline-2,3-diones.

Materials and Equipment
  • Substituted o-phenylenediamine (1 mmol)

  • Oxalic acid dihydrate (1 mmol, 0.126 g)

  • Mortar and pestle

  • Spatula

  • Crystallization dish

  • Filter paper and funnel

  • Deionized water

  • Ethanol

Step-by-Step Protocol
  • Reactant Preparation: In a clean, dry mortar, add the substituted o-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol, 0.126 g).[1]

  • Grinding: Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere. Continue grinding until the solid mixture turns into a melt.[1]

  • Reaction: Continue to grind the mixture occasionally for the duration specified in Table 1. The reaction time will vary depending on the substituents on the o-phenylenediamine.[1]

  • Crystallization: Once the reaction is complete, add a minimal amount of hot water or a 1:1 water/ethanol mixture to the melt to dissolve it.[1]

  • Isolation: Allow the solution to cool to room temperature, then place it in an ice bath to facilitate the crystallization of the pure product.

  • Purification: Collect the crystalline product by filtration, wash with a small amount of cold water, and dry in a desiccator.

  • Characterization: The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Data and Observations

The efficiency of this method is demonstrated by the high yields and relatively short reaction times for various substituted o-phenylenediamines. Electron-donating groups on the aromatic ring of the diamine tend to accelerate the reaction, while electron-withdrawing groups may require longer reaction times and result in slightly lower yields.[1]

Entryo-Phenylenediamine DerivativeReaction Time (min)Yield (%)
1o-Phenylenediamine2092
24-Methyl-1,2-phenylenediamine1595
34-Chloro-1,2-phenylenediamine3088
44-Nitro-1,2-phenylenediamine4582
54,5-Dimethyl-1,2-phenylenediamine1596

Table 1: Reaction times and yields for the solvent-free synthesis of various 1,4-dihydro-quinoxaline-2,3-dione derivatives.[1]

Protocol 2: Aqueous Synthesis

While the solvent-free method is highly efficient, an aqueous-based synthesis provides a green alternative when a solvent is preferred for process control or scalability. Water is an ideal green solvent, and the work-up for related quinoxaline derivatives has been successfully performed in water.[4][5]

Rationale for Method Selection

Utilizing water as the reaction medium avoids the use of volatile and toxic organic solvents. The reaction can be promoted by gentle heating, and product isolation is often straightforward due to the low solubility of the quinoxaline-2,3-dione product in cold water.

Reaction Scheme

Aqueous_Synthesis Reactants o-Phenylenediamine + Oxalic Acid Reaction Heat in Water (e.g., 80-100 °C) Reactants->Reaction Cooling Cool to Room Temperature & Ice Bath Reaction->Cooling Filtration Filter and Wash with Cold Water Cooling->Filtration Product Pure Product Filtration->Product

Figure 2: General workflow for the aqueous synthesis of quinoxaline-2,3-diones.

Step-by-Step Protocol
  • Reactant Suspension: Suspend the o-phenylenediamine derivative (1 mmol) and oxalic acid dihydrate (1.1 mmol) in deionized water (10-15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux with stirring for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will begin to precipitate. Further cooling in an ice bath will maximize precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry. The product is often pure enough for many applications, but can be recrystallized from a water/ethanol mixture if necessary.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation is a powerful tool in green chemistry for accelerating reaction rates.[6] The synthesis of quinoxaline derivatives can be significantly expedited using this technique, often in a solvent-free or minimal solvent environment.[7][8]

Rationale for Method Selection

Microwave energy directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.[6][7]

Step-by-Step Protocol
  • Reactant Mixture: In a microwave-safe reaction vessel, combine the o-phenylenediamine derivative (1 mmol) and oxalic acid dihydrate (1 mmol). If a solvent is used, a minimal amount of ethanol or water can be added.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120-160°C) for 5-15 minutes.[7] The optimal time and temperature should be determined empirically for each substrate.

  • Work-up: After cooling, the product can be isolated by adding water to precipitate the solid, followed by filtration. If no solvent was used, the product can be crystallized directly as described in Protocol 1.

Comparative Summary of Green Synthesis Approaches

MethodKey AdvantagesTypical Reaction TimeSolventEnergy Input
Mechanochemical Grinding Solvent-free, high atom economy, simple procedure.[1]15-45 minutes[1]NoneManual (ambient temp)
Aqueous Synthesis Uses a benign solvent, straightforward work-up.[4][5]1-3 hoursWaterConventional Heating
Microwave-Assisted Extremely rapid, high yields, energy efficient.[6][7]5-15 minutes[7]None or minimalMicrowave Irradiation

Table 2: Comparison of green synthesis methods for 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives.

Conclusion

The green synthesis of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives is readily achievable through several efficient and environmentally benign methods. The solvent-free mechanochemical grinding approach is particularly noteworthy for its simplicity, speed, and adherence to green chemistry principles.[1] For applications where a solvent is necessary, aqueous synthesis provides a safe and sustainable alternative. Microwave-assisted synthesis offers the most significant reduction in reaction time, making it a valuable technique for high-throughput synthesis and library generation.[7] The choice of method will depend on the specific laboratory equipment available, the scale of the reaction, and the desired process parameters. These protocols provide a solid foundation for researchers to produce these valuable pharmacophores in a more sustainable manner.

References

Application Notes & Protocols: Streamlined Synthesis of 3,3-Disubstituted Oxindole Derivatives via the Passerini Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxindole Scaffold and the Power of Multicomomponent Reactions

The 3,3-disubstituted oxindole framework is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Molecules incorporating this all-carbon quaternary center at the C-3 position exhibit a wide array of biological activities, including antitumor, antimicrobial, and antinociceptive effects.[3][4] The construction of this sterically congested center, however, can present a significant synthetic challenge.[2]

Multicomponent reactions (MCRs) offer an elegant and efficient solution, enabling the assembly of complex molecules from three or more starting materials in a single, one-pot operation.[5][6] Among these, the Passerini three-component reaction (P-3CR), first reported by Mario Passerini in 1921, stands out for its high atom economy, operational simplicity, and capacity for generating molecular diversity.[5][7][8]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the Passerini reaction for the targeted synthesis of 3,3-disubstituted oxindoles. We will delve into the reaction mechanism, provide field-tested protocols, discuss optimization strategies, and showcase the reaction's broad applicability in building libraries of medicinally relevant compounds. By leveraging isatin as the key carbonyl component, this approach provides direct and convergent access to the valuable α-acyloxy amide-substituted oxindole core.

Reaction Mechanism: A Convergent Pathway to Complexity

The Passerini reaction convenes an isatin (carbonyl compound), a carboxylic acid, and a pungent, yet powerful, isocyanide to forge the target α-acyloxy oxindole-amide. The reaction's mechanism is highly dependent on the solvent system, proceeding through either an ionic or a concerted pathway.[8][9]

In polar aprotic or protic solvents, an ionic mechanism is generally accepted to be operative.[8]

  • Activation: The reaction initiates with the protonation of the highly electrophilic C3-carbonyl of the isatin by the carboxylic acid. This step increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The nucleophilic carbon of the isocyanide attacks the activated carbonyl carbon, forming a key nitrilium ion intermediate.[7][9]

  • Carboxylate Trapping: The highly reactive nitrilium ion is efficiently trapped by the carboxylate anion.

  • Mumm Rearrangement: The resulting adduct undergoes an irreversible[7][8]-acyl transfer from the oxygen to the nitrogen atom. This rearrangement, known as a Mumm rearrangement, is the thermodynamic driving force for the reaction, yielding the stable final α-acyloxy amide product.[7][8]

In nonpolar solvents and at high concentrations, a more concerted mechanism is proposed, wherein a hydrogen-bonded complex of the isatin and carboxylic acid reacts with the isocyanide through a cyclic transition state.[6][10][11]

Below is a diagram illustrating the generally accepted ionic pathway for the synthesis of 3,3-disubstituted oxindoles.

Passerini_Mechanism Passerini Reaction Mechanism for Oxindole Synthesis cluster_reactants Reactants Isatin Isatin (Carbonyl) ActivatedIsatin Protonated Isatin Complex Isatin->ActivatedIsatin + H⁺ (from R1COOH) R1COOH Carboxylic Acid (R1-COOH) Nitrilium Nitrilium Ion Intermediate R1COOH->Nitrilium + R1-COO⁻ R2NC Isocyanide (R2-N≡C) ActivatedIsatin->Nitrilium + R2-N≡C Adduct α-Adduct Intermediate Nitrilium->Adduct Trapping Product 3,3-Disubstituted Oxindole (α-Acyloxy Amide) Adduct->Product Mumm Rearrangement (Acyl Transfer)

Caption: The ionic mechanism of the Passerini reaction using isatin.

Core Advantages for Drug Discovery & Synthesis

Employing the Passerini reaction for this transformation offers several compelling advantages:

  • Inherent Efficiency: As a one-pot reaction, it avoids lengthy isolation and purification steps for intermediates, saving time and resources.

  • High Atom Economy: The three components are incorporated into the final product with minimal byproduct formation, aligning with the principles of green chemistry.[12]

  • Rapid Diversity Generation: The power of this MCR lies in its modularity. By simply swapping any of the three starting materials—the isatin, carboxylic acid, or isocyanide—vast libraries of structurally diverse oxindoles can be rapidly synthesized for screening.[7][8]

  • Access to "Undruggable" Space: The direct formation of the C3-quaternary center provides a straightforward entry into complex molecular architectures that are often challenging to access via traditional multi-step synthetic routes.[2][13]

General Experimental Protocol: Solution-Phase Synthesis

This protocol provides a reliable starting point for the synthesis of a diverse range of 3,3-disubstituted oxindoles.

A. Materials and Reagents

  • Isatin: Substituted or unsubstituted (1.0 eq)

  • Carboxylic Acid: Aliphatic or aromatic (1.1 eq)

  • Isocyanide: e.g., Cyclohexyl isocyanide, tert-Butyl isocyanide (1.2 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Work-up Reagents: Saturated aq. NaHCO₃, brine, anhydrous MgSO₄ or Na₂SO₄

  • Purification: Silica gel for column chromatography, appropriate eluent (e.g., Hexane/Ethyl Acetate mixture)

Safety Note: Isocyanides are volatile, possess extremely unpleasant odors, and are toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

B. Step-by-Step Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the isatin (1.0 eq) and the carboxylic acid (1.1 eq).

  • Dissolution: Add anhydrous solvent (e.g., DCM, 0.2 M concentration relative to isatin) and stir the mixture at room temperature until all solids are dissolved.

  • Isocyanide Addition: Slowly add the isocyanide (1.2 eq) to the stirring solution via syringe over 1-2 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) until the starting isatin spot is consumed (typically 4-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3,3-disubstituted oxindole derivative.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow General Experimental Workflow Setup 1. Setup - Add Isatin & Carboxylic Acid - Add Anhydrous Solvent Addition 2. Reactant Addition - Add Isocyanide dropwise Setup->Addition Reaction 3. Reaction - Stir at Room Temp - Monitor by TLC Addition->Reaction Workup 4. Aqueous Work-up - Dilute with DCM - Wash with NaHCO₃ & Brine Reaction->Workup Dry 5. Dry & Concentrate - Dry over MgSO₄ - Filter & Evaporate Solvent Workup->Dry Purify 6. Purification - Flash Column Chromatography Dry->Purify Characterize 7. Characterization - NMR, HRMS Purify->Characterize

Caption: Step-by-step experimental workflow for Passerini synthesis.

Reaction Scope and Optimization

The Passerini reaction is notable for its broad substrate scope. A variety of substituents on all three components are generally well-tolerated.

EntryIsatin Derivative (R¹)Carboxylic Acid (R²)Isocyanide (R³)SolventTime (h)Yield (%)Reference
1HBenzoic acid1-isocyano-3-methoxybenzeneBall Mill (LAG)0.2590-97[12]
25-BrBenzoic acidCyclohexyl isocyanideBall Mill (LAG)0.2595[12]
3N-MeAcetic acidtert-Butyl isocyanideDCM1285General
45-NO₂Phenylacetic acidBenzyl isocyanideTHF2478General
5H2-Furoic acidCyclohexyl isocyanideDCM1891General

Key Optimization Insights:

  • Solvent Choice: While aprotic solvents like DCM and THF are standard, recent advances highlight the utility of greener alternatives.[6][11] Mechanochemical (ball milling) approaches, often with liquid-assisted grinding (LAG) using a few drops of water, can dramatically reduce reaction times to minutes and provide excellent yields, often without the need for column chromatography.[12]

  • Concentration: The reaction is typically favored at higher concentrations (0.2 M to 1.0 M), which promotes the trimolecular interaction required for the reaction to proceed efficiently.[8][11]

  • Stoichiometry: Using a slight excess of the more volatile or reactive components, such as the carboxylic acid (1.1 eq) and isocyanide (1.2 eq), can help drive the reaction to completion.

  • Electronic Effects: Electron-withdrawing groups on the isatin ring can enhance the electrophilicity of the C3-carbonyl, potentially accelerating the reaction. Conversely, sterically hindered carboxylic acids or isocyanides may require longer reaction times or gentle heating to proceed effectively.

Conclusion: A Versatile Tool for Modern Chemistry

The Passerini reaction of isatins represents a highly effective and versatile strategy for the synthesis of 3,3-disubstituted oxindoles. Its convergence, operational simplicity, and amenability to creating large, diverse compound libraries make it an invaluable tool for drug discovery and medicinal chemistry. By understanding the underlying mechanism and key optimization parameters, researchers can harness the power of this classic multicomponent reaction to accelerate the development of novel therapeutics built around the privileged oxindole core. The emergence of green protocols, such as mechanochemical synthesis, further enhances the appeal of this method for sustainable chemical manufacturing.

References

Application Notes & Protocols: A Scientist's Guide to the Pfitzinger Condensation for Quinoline Analogue Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Relevance of a Classic Reaction

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a "privileged structure," a recurring motif in a vast array of therapeutic agents.[1][2] Its rigid, aromatic framework is adept at interacting with diverse biological targets, leading to its prevalence in anticancer, antiviral, antibacterial, and antimalarial drugs.[3][4] The Pfitzinger condensation, a classic name reaction dating back to the late 19th century, endures as a powerful and versatile strategy for accessing a specific, highly valuable class of these compounds: quinoline-4-carboxylic acids.[5][6][7]

This guide moves beyond a simple recitation of steps. It is designed for the practicing researcher and drug development professional, offering a deep dive into the mechanistic underpinnings of the Pfitzinger reaction, providing detailed, field-tested protocols, and explaining the critical causality behind experimental choices. Our objective is to equip you with the expertise to not only execute this reaction but to intelligently adapt and troubleshoot it for the synthesis of novel quinoline analogues.

The Mechanistic Heart of the Pfitzinger Reaction

The Pfitzinger reaction is fundamentally a base-catalyzed condensation between an isatin (or a derivative thereof) and a carbonyl compound possessing an α-methylene group.[1] The transformation appears complex, but it proceeds through a logical and well-elucidated sequence of five key steps. Understanding this mechanism is paramount for optimizing conditions and predicting outcomes with different substrates.

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin's five-membered ring, which opens to form a keto-acid intermediate.[1][5][6] This intermediate is then primed to react with the carbonyl compound. The aniline moiety of the ring-opened intermediate condenses with the carbonyl group to form an imine (a Schiff base).[1][5][8] This imine then tautomerizes to its more stable enamine form.[1][9] The crucial ring-forming step occurs via an intramolecular cyclization, akin to a Claisen condensation, followed by a final dehydration step to aromatize the newly formed ring, yielding the final quinoline-4-carboxylic acid product.[1][8][10]

Pfitzinger_Mechanism Isatin Isatin KetoAcid Keto-Acid Intermediate Isatin->KetoAcid 1. Ring Opening (Hydrolysis) Imine Imine (Schiff Base) KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized 4. Intramolecular Cyclization Product Quinoline-4- carboxylic Acid Cyclized->Product 5. Dehydration Water H₂O Product->Water - H₂O Base Base (e.g., KOH) Base->Isatin Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->KetoAcid

Caption: The stepwise mechanism of the Pfitzinger condensation reaction.

Detailed Experimental Protocols

The following protocols provide robust starting points for both traditional and modern approaches to the Pfitzinger reaction.

General Considerations & Self-Validation
  • Safety First: The use of strong bases like potassium hydroxide (KOH) is common. KOH is corrosive and its dissolution in ethanol is highly exothermic. Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[2]

  • Reagent Quality: Use analytical grade reagents and solvents to ensure reproducibility. The purity of the isatin and carbonyl compound directly impacts the yield and purity of the final product.

  • Reaction Monitoring (Trustworthiness): The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1] A typical mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid product is protonated and migrates properly. The disappearance of the isatin spot is a key indicator of reaction progression.

Protocol 1: Conventional Synthesis of 2-Phenylquinoline-4-carboxylic Acid

This protocol details a classic, robust synthesis using conventional heating (reflux).

Materials:

  • Isatin (5.0 g)

  • Acetophenone (~4.1 mL)

  • Potassium Hydroxide (KOH) pellets (10 g)

  • 95% Ethanol

  • Deionized Water

  • Diethyl Ether

  • Acetic Acid (glacial)

  • 250 mL Round-bottom flask, Reflux condenser, Heating mantle, Stir plate, Büchner funnel, Filtration flask.

Step-by-Step Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask, cautiously dissolve 10 g of KOH pellets in approximately 30 mL of 95% ethanol with stirring. Caution: This process is exothermic and will generate heat.[1]

  • Isatin Ring Opening: To the stirred, cooled KOH solution, add 5.0 g of isatin. The color of the mixture will typically change from orange to a pale yellow as the potassium isatinate intermediate forms. Continue stirring at room temperature for 30-45 minutes to ensure complete ring opening.[1]

  • Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (~4.1 mL) dropwise to the reaction mixture.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-24 hours.[1][4] Monitor the reaction's completion via TLC.

  • Initial Work-up: Allow the reaction to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.[4]

  • Aqueous Extraction: Add deionized water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel and extract with diethyl ether to remove any unreacted acetophenone and other neutral impurities.[4]

  • Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly acidify the solution with glacial acetic acid until the product precipitates out completely. The pH should be acidic.[2]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.[9]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final, pure 2-phenylquinoline-4-carboxylic acid.[1][9]

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times, often from hours to minutes.[3][9]

Materials:

  • Isatin (10.0 mmol)

  • Appropriate carbonyl compound (e.g., 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone) (10.0 mmol)

  • 33% aqueous solution of Potassium Hydroxide (15 mL)

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Microwave reactor

Step-by-Step Procedure:

  • Vessel Preparation: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to 15 mL of a 33% aqueous KOH solution.[9]

  • Reagent Addition: To this mixture, add the appropriate carbonyl compound (10.0 mmol).[9]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture for approximately 9 minutes (time may need optimization depending on the specific substrates and reactor power).[9]

  • Work-up and Isolation: After irradiation, cool the vessel to room temperature. Filter the resulting solution and pour the filtrate into an ice-water mixture. Acidify with acetic acid to precipitate the product.[9]

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry to afford the final product. Recrystallization can be performed if necessary.

Pfitzinger_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification prep_base Prepare Base Solution (e.g., KOH in EtOH) open_ring Add Isatin (Ring Opening) prep_base->open_ring add_carbonyl Add Carbonyl Compound open_ring->add_carbonyl heat Heat to Reflux (or Microwave) add_carbonyl->heat monitor Monitor via TLC heat->monitor cool Cool to RT monitor->cool extract Aqueous Extraction (Remove Impurities) cool->extract acidify Acidify to Precipitate Product extract->acidify filtrate Filter & Wash Solid acidify->filtrate recrystal Recrystallize filtrate->recrystal final_product Pure Product recrystal->final_product

Caption: General experimental workflow for the Pfitzinger condensation.

Quantitative Data & Substrate Considerations

The yield of the Pfitzinger reaction is highly dependent on the specific substrates and reaction conditions employed. The reaction is versatile, accommodating a wide range of substituted isatins and both acyclic and cyclic ketones.[6][11] However, conventional methods can sometimes be associated with long reaction times and lower yields, particularly with more sterically hindered ketones.[3]

Isatin DerivativeCarbonyl CompoundConditionsReported YieldReference
IsatinAcetophenoneKOH, Ethanol, RefluxModerate to Good[1]
5-Chloroisatin5,6-dimethoxy indanoneKOH, Ethanol, Reflux36%[8]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOH, Water, MicrowaveGood[9]
IsatinAcetoneKOH, Ethanol, RefluxNot specified[2]

Note: Yields are illustrative and can vary based on reaction scale, reagent purity, and specific work-up procedures.[1]

A notable variation is the Halberkann variant , where N-acyl isatins are used as starting materials. Under basic conditions, this leads to the formation of 2-hydroxy-quinoline-4-carboxylic acids, further expanding the synthetic utility of the general Pfitzinger strategy.[5]

Conclusion and Outlook

The Pfitzinger condensation remains an indispensable tool in the arsenal of the medicinal and synthetic chemist. Its ability to construct the valuable quinoline-4-carboxylic acid core in a single pot from readily available starting materials ensures its continued relevance.[4] By providing direct access to a diverse library of quinoline analogues, this reaction serves as a critical gateway for screening programs and lead optimization in the ongoing quest for novel therapeutic agents.[9] The protocols and insights presented here offer a practical and scientifically grounded framework for leveraging this powerful reaction in your research endeavors.

References

Troubleshooting & Optimization

Technical Support Center: 2,3-Dioxoindoline-4-carboxylic Acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,3-dioxoindoline-4-carboxylic acid (also known as Isatin-4-carboxylic acid). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. We will address common solubility challenges, provide practical solutions, and explain the underlying chemical principles to ensure your experiments are successful, reproducible, and efficient.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and dissolution of this compound.

Q1: What is this compound, and why is its solubility a common issue?

A: this compound is a derivative of isatin, a privileged scaffold in medicinal chemistry. It serves as a crucial building block for synthesizing a variety of heterocyclic compounds, most notably quinoline-4-carboxylic acids through the Pfitzinger reaction.[1][2] Its solubility challenge stems from its rigid, polyfunctional structure, which contains both a polar carboxylic acid group and a larger, relatively nonpolar indoline ring system. This bifunctional nature means it is often poorly soluble in both water and many common nonpolar organic solvents, creating difficulties in reaction setup, purification, and formulation.

Q2: What is the single best solvent to start with for dissolving this compound?

A: For general-purpose organic synthesis where reaction conditions permit, polar aprotic solvents are the most reliable starting point. N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices. Studies on the parent compound, isatin, show high solubility in DMF.[3][4] These solvents effectively solvate both the polar and nonpolar regions of the molecule. For aqueous applications, dissolution is almost always dependent on pH adjustment.

Q3: How does pH critically affect the solubility of this compound in aqueous media?

A: The effect of pH is the most important factor for aqueous solubility. The molecule possesses an acidic carboxylic acid (-COOH) group.

  • In acidic to neutral conditions (low pH): The carboxylic acid group remains protonated (-COOH). In this form, the molecule is neutral and exhibits very low water solubility, similar to its parent compound, isatin.[3][5]

  • In basic conditions (high pH): When a base (e.g., NaOH, KOH, NaHCO₃) is added, it deprotonates the carboxylic acid, forming a highly polar carboxylate salt (-COO⁻ Na⁺). This ionic species is significantly more soluble in water and other polar protic solvents. This principle is fundamental to its use in base-catalyzed reactions like the Pfitzinger condensation.[1][6]

Q4: Can I dissolve this compound in pure water or buffer?

A: Dissolving it in pure, neutral water is extremely difficult and not recommended for achieving practical concentrations. The parent molecule, isatin, is reported as practically insoluble in water.[3][5][7] To dissolve it in an aqueous system, you must prepare a basic solution (pH > 8). For buffered solutions, choose a buffer system that maintains a basic pH, such as a carbonate or phosphate buffer.

Q5: For an anhydrous organic reaction, which solvents are best if I cannot use DMF or DMSO?

A: If DMF and DMSO are unsuitable, consider other options based on the polarity required for your reaction.

  • Alcohols (Methanol, Ethanol): Solubility is limited but can be improved with heating.[7][8] For the parent isatin, methanol is a better solvent than ethanol or butanol.[7][8]

  • Ethers (Tetrahydrofuran (THF), 1,4-Dioxane): These are viable options, especially with warming. Isatin shows moderate solubility in THF and dioxane.[3][4]

  • Chlorinated Solvents (Dichloromethane (DCM), 1,2-Dichloroethane): Solubility is generally poor in these less polar solvents.[7][8]

Q6: Is heating a safe and effective method to increase solubility?

A: Yes, gentle heating is an effective technique to increase both the rate of dissolution and the saturation point, a phenomenon observed for the parent isatin scaffold in numerous solvents.[3][4] However, exercise caution. Always check the thermal stability of your compound and other reagents in the mixture. Use a pre-heated oil bath for precise temperature control and heat gradually while stirring. Avoid aggressive boiling, which can lead to solvent loss or degradation.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common problems encountered during the dissolution of this compound.

Issue 1: The compound will not dissolve in my chosen solvent.

  • Probable Cause: The solvent's polarity is mismatched with the solute, or the solution is already saturated at the current temperature.

  • Systematic Solutions:

    • Increase Agitation: Ensure vigorous stirring. If particles are large, consider grinding the solid to increase surface area before dissolution.

    • Apply Sonication: Use an ultrasonic bath to break up particle agglomerates and accelerate the dissolution process.

    • Gentle Heating: Gradually warm the solution while stirring. For many organic solvents, increasing the temperature from ambient to 40-60°C can dramatically improve solubility.[3][4]

    • Increase Solvent Volume: You may be attempting to create a supersaturated solution. Add more solvent in measured increments until the solid dissolves.

    • Change Solvents: If the above steps fail, the solvent is likely inappropriate.

      • For aqueous systems, add a base (see Protocol 1).

      • For organic systems, switch to a more polar aprotic solvent like DMF or DMSO.

Issue 2: The compound dissolved in a basic aqueous solution, but then precipitated.

  • Probable Cause: The pH of the solution has decreased. The soluble carboxylate salt has been re-protonated back to the insoluble carboxylic acid form. This is often caused by the addition of an acidic reagent or absorption of atmospheric CO₂ over time.

  • Systematic Solutions:

    • Check and Re-adjust pH: Use a pH meter or pH paper to check the solution. Add a suitable base (e.g., 1M NaOH) dropwise until the precipitate redissolves and the desired basic pH is restored.

    • Buffer the Solution: If the experimental conditions allow, use a buffer with sufficient capacity to maintain a basic pH throughout the reaction.

    • Review Subsequent Reagents: Ensure that any reagents added after dissolution are not strongly acidic or are added in a way that does not cause a localized, rapid drop in pH.

Issue 3: My reaction is sluggish, or the yield is low.

  • Probable Cause: The compound is not fully dissolved, leading to a heterogeneous reaction mixture. Poor solubility is a known barrier to efficient reactions, limiting the availability of the reagent.[3]

  • Systematic Solutions:

    • Confirm Complete Dissolution: Before initiating the reaction (e.g., by adding a second key reagent), ensure the this compound is fully dissolved. Visually inspect the solution against a light source for any suspended solid particles.

    • Employ a Co-solvent System: If a single solvent provides suboptimal solubility, a co-solvent system can be effective. For example, in a base-catalyzed reaction, using an Ethanol/Water mixture can help solvate both the isatin derivative and other organic reagents.[2][6]

    • Switch to a High-Solubility Solvent: Rework the procedure to use a solvent known for high performance, such as DMF or DMSO, assuming they are compatible with the reaction chemistry.

Section 3: Quantitative Solubility Data

Expert Note: The presence of the carboxylic acid group on the 4-position will generally decrease solubility in nonpolar solvents and slightly increase it in polar organic solvents compared to isatin. In aqueous media, its solubility is entirely dictated by pH, becoming significant only under basic conditions.

Table 1: Mole Fraction Solubility of Isatin in Various Solvents at 298.15 K (25 °C)

SolventMole Fraction Solubility (x 10⁻³)ClassificationReference
Water0.00514Very Poorly Soluble[3][5]
Ethanol4.09Slightly Soluble[3][5]
Ethyl Acetate5.68Slightly Soluble[3][5]
Methanol- (Higher than Ethanol)Moderately Soluble[7][8]
1,2-Dichloroethane- (Highest of Chlorinated)Slightly Soluble[7][8]
N,N-Dimethylformamide (DMF)- (High)Very Soluble[3][4]
PEG-40098.5Very Soluble[3][5]
Transcutol523.0Freely Soluble[3][5]

Section 4: Standard Operating Protocols

Safety Precaution: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][10][11]

Protocol 1: Preparation of an Aqueous Stock Solution (Basic Conditions)

This protocol is intended for reactions or assays in aqueous media.

  • Weigh Compound: Accurately weigh the desired mass of this compound into a suitable volumetric flask.

  • Add Solvent: Add approximately 75% of the final desired volume of deionized water.

  • Basify Solution: While stirring, add a 1M solution of a strong base (e.g., NaOH or KOH) dropwise. Monitor the solution. Continue adding base until all the solid has dissolved to form a clear solution.

  • Check pH: Use a pH meter to confirm the pH is in the desired basic range (typically pH 9-11). Adjust if necessary.

  • Final Volume: Add deionized water to the final volume mark on the flask. Mix thoroughly.

  • Storage: Store the solution in a tightly sealed container. Note that basic solutions can absorb atmospheric CO₂, which may lower the pH and cause precipitation over time.

Protocol 2: Solubilization in Organic Solvents for Anhydrous Reactions

This protocol is for setting up reactions under non-aqueous conditions.

  • Drying: Ensure the compound is dry and use anhydrous grade solvent to maintain reaction integrity.

  • Weigh Compound: In a flame- or oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the weighed this compound.

  • Add Solvent: Add the chosen solvent (e.g., anhydrous DMF or DMSO) via syringe.

  • Dissolve: Stir the mixture at room temperature. If dissolution is slow, gently warm the flask in a heating mantle or oil bath to 40-50°C.

  • Cool to Reaction Temperature: Once a clear solution is obtained, cool the flask to the desired reaction temperature before adding other reagents.

Section 5: Visual Troubleshooting Workflow

The following diagram provides a logical decision tree for addressing solubility issues during your experiments.

G start Solubility Issue Encountered solvent_type What is your solvent system? start->solvent_type aq_issue What is the problem? solvent_type->aq_issue Aqueous org_issue What is the problem? solvent_type->org_issue Organic aq_dissolve Compound won't dissolve aq_issue->aq_dissolve Not Dissolving aq_precipitate Compound precipitated aq_issue->aq_precipitate Precipitation sol_aq_dissolve1 Add 1M NaOH/KOH dropwise until solid dissolves. aq_dissolve->sol_aq_dissolve1 sol_aq_precipitate1 Check solution pH. aq_precipitate->sol_aq_precipitate1 sol_aq_dissolve2 Confirm pH is > 8. sol_aq_dissolve1->sol_aq_dissolve2 sol_aq_precipitate2 Add base to re-dissolve and restore basic pH. sol_aq_precipitate1->sol_aq_precipitate2 org_dissolve Compound won't dissolve org_issue->org_dissolve Not Dissolving sol_org_dissolve1 Apply gentle heat (40-60°C) with vigorous stirring. org_dissolve->sol_org_dissolve1 sol_org_dissolve2 Try sonication for 10-15 minutes. sol_org_dissolve1->sol_org_dissolve2 sol_org_dissolve3 Switch to a stronger polar aprotic solvent (DMF, DMSO). sol_org_dissolve2->sol_org_dissolve3

Caption: Troubleshooting Decision Tree for Solubility Issues.

References

Technical Support Center: Purification of 2,3-Dioxoindoline-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,3-dioxoindoline-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important class of compounds. The insights provided herein are a synthesis of established chemical principles and field-proven experience to ensure scientific integrity and practical utility.

I. Understanding the Molecule: Key Physicochemical Properties Influencing Purification

This compound, an isatin derivative, and its analogues are characterized by several key structural features that dictate their purification strategy:

  • Acidity: The presence of the carboxylic acid group (pKa ≈ 4-5) is the most influential feature for purification. This allows for manipulation of the compound's solubility based on pH.

  • Polarity: The two carbonyl groups, the lactam nitrogen, and the carboxylic acid group contribute to the high polarity of the molecule. This affects its solubility in various organic solvents and its behavior during chromatography.

  • Color: Isatin and many of its derivatives are intensely colored (typically orange to red), which can be both an advantage (for visualization during chromatography) and a challenge (if colored impurities are present).

  • Solubility: The solubility of these compounds can vary significantly depending on the substituents on the aromatic ring. Generally, they exhibit poor solubility in non-polar solvents and moderate solubility in polar aprotic solvents like DMF and DMSO.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the purification of this compound derivatives.

Q1: What are the most common impurities I should expect in my crude product?

A1: The nature of impurities is largely dependent on the synthetic route. However, common contaminants include:

  • Unreacted starting materials, such as substituted anilines.

  • Byproducts from side reactions, for instance, from incomplete cyclization in the Sandmeyer isatin synthesis.[1]

  • Residual high-boiling solvents like DMF or NMP, which can cause the product to be an oil or gum.[2]

  • Inorganic salts from reagents or workup procedures.

Q2: My this compound derivative is streaking badly on a silica gel TLC plate. What is the cause and how can I fix it?

A2: Streaking is a very common issue with carboxylic acids on silica gel. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to a distribution of the compound between its protonated and deprotonated forms, which causes tailing. To remedy this, you should add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures the compound remains fully protonated and migrates as a single, more defined spot.

Q3: I am struggling to find a good recrystallization solvent for my compound. What is a good starting point?

A3: Given the polar nature of the isatin core and the carboxylic acid group, polar protic solvents are often a good starting point. Ethanol is a commonly used solvent for the recrystallization of isatin derivatives.[3] A mixed solvent system can also be effective. For example, you could dissolve your compound in a "good" solvent like hot ethanol or acetone and then slowly add a "poor" solvent like water or hexane until the solution becomes turbid, then allow it to cool slowly. Experimenting with a range of solvents is key. A systematic approach to solvent screening is detailed in the protocols section.

Q4: My purified product is an oil or a sticky gum instead of a solid. What should I do?

A4: "Oiling out" is a common problem in crystallization, especially when impurities are present or the solution is cooled too quickly.[4] First, try to redissolve the oil by heating and adding a small amount of additional solvent, then allow it to cool very slowly. If this fails, it may be due to residual high-boiling solvents from the reaction. In this case, a thorough workup with multiple aqueous washes is recommended. If the product is still an oil, trituration (scratching and stirring the oil with a non-solvent like hexane) can sometimes induce crystallization.[2] If all else fails, column chromatography may be necessary to remove the impurities that are preventing crystallization.

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the purification of this compound derivatives.

Symptom Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Too much solvent was used, leading to significant loss of product in the mother liquor.[5] 2. The compound is significantly soluble in the cold recrystallization solvent. 3. Premature crystallization occurred during hot filtration.1. Reduce the volume of the mother liquor by evaporation and cool again to recover a second crop of crystals. 2. Cool the crystallization flask in an ice bath or even a freezer to minimize solubility. Consider a different solvent system. 3. Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtration.
"Oiling Out" During Recrystallization 1. The solution is supersaturated, and the compound is coming out of solution above its melting point.[5] 2. The presence of impurities is depressing the melting point of the mixture. 3. The solution was cooled too rapidly.[4]1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly. 2. Consider a preliminary purification step, such as an acid-base extraction, to remove impurities. 3. Insulate the flask to ensure slow cooling. Scratching the inside of the flask with a glass rod can provide nucleation sites to promote crystal growth.[4]
Poor Separation in Column Chromatography 1. The chosen eluent system has insufficient polarity to move the compound off the baseline or too much polarity, causing everything to elute together. 2. The compound is streaking due to its acidic nature. 3. The column was overloaded with the crude sample.1. Systematically screen different solvent systems using TLC. A gradient elution from a less polar to a more polar solvent is often effective. 2. Add 0.5-1% acetic or formic acid to the mobile phase.[6] 3. The amount of crude material should generally be no more than 1-5% of the mass of the stationary phase.[4]
Colored Impurities Persist After Purification 1. The colored impurity has similar polarity to the desired product. 2. The product itself is degrading on the silica gel column.1. Try a different purification technique, such as recrystallization, if chromatography is ineffective. Sometimes, a charcoal treatment during recrystallization can remove colored impurities, but be aware that it can also adsorb your product. 2. Test for degradation by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or performing the chromatography quickly (flash chromatography).

IV. Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This technique is highly effective for separating your acidic this compound derivative from neutral or basic impurities.[7]

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[6] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from CO₂ evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of your compound will be in the aqueous layer. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acidic product. Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper).[6] Your this compound derivative should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.[8]

  • Solvent Selection:

    • Place a small amount of your crude product into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, methanol, acetone, ethyl acetate, water, or mixtures) to each tube at room temperature. A good solvent will not dissolve the compound at room temperature.

    • Heat the tubes that showed poor solubility. A suitable solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature, then in an ice bath. The best solvent will yield a large amount of pure crystals.

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[8]

  • Decolorization (Optional): If the solution is highly colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and allow them to air dry or dry in a vacuum oven.

V. Visualizations

Decision-Making Workflow for Purification Strategy

Purification_Workflow Purification Strategy for this compound Derivatives start Crude Product is_solid Is the crude product a solid? start->is_solid is_soluble_acid Is the product soluble in an organic solvent and are neutral/basic impurities suspected? is_solid->is_soluble_acid No (Oil/Gum) recrystallize Attempt Recrystallization is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_soluble_acid->acid_base Yes column Perform Column Chromatography is_soluble_acid->column No pure_solid Pure Solid Product recrystallize->pure_solid Success oiling_out Product 'Oils Out' or remains impure recrystallize->oiling_out Failure acid_base->column Failure (still impure) acid_base->pure_solid Success column->pure_solid Success oiling_out->is_soluble_acid

Caption: A decision-making workflow for selecting the appropriate purification technique.

VI. References

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References

Technical Support Center: Challenges in the Intramolecular Cyclization of Indoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate process of intramolecular cyclization for the synthesis of indoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable heterocyclic scaffolds. The indoline core is a prevalent motif in a vast array of natural products and pharmaceuticals, making its efficient synthesis a critical endeavor.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The content is structured to offer not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Navigating Common Experimental Hurdles

The intramolecular cyclization to form indolines can be a nuanced process, often influenced by a delicate interplay of substrate electronics, steric factors, and reaction conditions. Below are common issues encountered in the laboratory, their probable causes, and systematic approaches to troubleshoot them.

Issue 1: Low to No Product Formation

One of the most frequent challenges is the failure of the cyclization reaction to proceed, resulting in the recovery of starting material or a complex mixture of unidentifiable products.

Potential Causes & Solutions

Potential Cause Explanation Troubleshooting Steps
Insufficient Activation of the Nucleophile or Electrophile The nitrogen atom of the aniline precursor may not be sufficiently nucleophilic, or the electrophilic partner (e.g., an alkene, alkyne, or carbonyl group) may not be adequately activated to facilitate ring closure.1. Optimize Catalyst System: For metal-catalyzed reactions (e.g., Palladium-catalyzed Heck or Aza-Wacker type cyclizations), screen different ligands and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).[3][4][5] The choice of ligand can significantly influence the catalyst's reactivity and stability. 2. Adjust pH/Acid Catalyst: In acid-catalyzed cyclizations (e.g., Friedel-Crafts type), the concentration and type of acid (Lewis or Brønsted) are critical.[6][7][8] Insufficient acidity may not activate the electrophile, while excessive acidity can lead to substrate decomposition or unwanted side reactions. Screen a range of acids (e.g., TfOH, p-TsOH) and concentrations.[9] 3. Modify Protecting Groups: Electron-withdrawing groups on the nitrogen can decrease its nucleophilicity.[10] Consider using alternative protecting groups that are more amenable to the reaction conditions or can be removed in situ.
Unfavorable Reaction Kinetics The reaction may be too slow at the chosen temperature, or the solvent may not be optimal for the transition state.1. Temperature Screening: Systematically increase the reaction temperature in increments. Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature for product formation without significant decomposition. 2. Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect reaction rates.[10] Test a range of solvents with varying properties (e.g., polar aprotic like DMF, acetonitrile; nonpolar like toluene, dioxane). In some cases, aqueous micellar media can enhance reactivity.[10]
Substrate Decomposition The starting material or the desired product may be unstable under the reaction conditions.1. Lower Reaction Temperature: If decomposition is observed at higher temperatures, attempt the reaction at a lower temperature for a longer duration. 2. Use Milder Reagents: Employ less aggressive catalysts or acids. For instance, visible-light-mediated radical cyclizations can offer a milder alternative to traditional methods.[2][11] 3. Degas Solvents: For oxygen-sensitive reactions, particularly those involving palladium catalysts, ensure solvents are thoroughly degassed to prevent catalyst deactivation and substrate oxidation.

Experimental Workflow for Optimizing a Palladium-Catalyzed Intramolecular Heck Cyclization

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting cluster_2 Optimization Strategies cluster_3 Desired Outcome start Starting Material: N-alkenyl-2-haloaniline no_product Low/No Product start->no_product side_products Side Products start->side_products low_yield Low Yield start->low_yield catalyst Pd Catalyst (e.g., Pd(OAc)₂) catalyst->no_product ligand Ligand (e.g., PPh₃) ligand->no_product base Base (e.g., Cs₂CO₃) base->no_product solvent Solvent (e.g., Dioxane) solvent->no_product change_ligand Screen Ligands (e.g., Buchwald-type) no_product->change_ligand 1. Modify Ligand change_catalyst Vary Pd Source (e.g., Pd₂(dba)₃) no_product->change_catalyst 2. Vary Catalyst change_base Screen Bases (e.g., K₂CO₃, Et₃N) no_product->change_base 3. Optimize Base change_solvent Screen Solvents (e.g., Toluene, DMF) no_product->change_solvent 4. Change Solvent change_temp Adjust Temperature no_product->change_temp 5. Adjust Temp. side_products->change_base Weaker Base side_products->change_temp Lower Temp. low_yield->change_ligand low_yield->change_solvent product Desired Indoline Product change_ligand->product change_catalyst->product change_base->product change_solvent->product change_temp->product

Caption: Troubleshooting workflow for a Pd-catalyzed cyclization.

Issue 2: Formation of Undesired Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired indoline.

Common Side Products & Mitigation Strategies

Side Product Plausible Mechanism Mitigation Strategy
Dimerization or Polymerization Intermolecular reactions competing with the desired intramolecular cyclization. This is more common with flexible tethers or at high concentrations.1. High Dilution: Perform the reaction under high dilution conditions to favor the intramolecular pathway. This can be achieved by slow addition of the substrate to the reaction mixture. 2. Lower Concentration: Reduce the overall concentration of the starting material.
Elimination Products For cyclizations involving carbocation intermediates (e.g., Friedel-Crafts), elimination can compete with cyclization, especially if a stable double bond can be formed.[6]1. Use Non-Coordinating Solvents: Solvents that can act as bases can promote elimination. Use of solvents like hexafluoroisopropanol (HFIP) can stabilize carbocations and favor cyclization.[6] 2. Milder Acid Catalyst: A less aggressive acid may reduce the propensity for elimination.
Rearrangement Products Carbocation or other reactive intermediates may undergo rearrangement to a more stable species before cyclization can occur. The Fischer indole synthesis is a classic example where rearrangements can lead to unexpected products.[12]1. Stabilize the Intermediate: For metal-catalyzed reactions, the choice of ligand can influence the stability and reactivity of the organometallic intermediate.[3] 2. Lower Temperature: Running the reaction at a lower temperature can sometimes suppress rearrangement pathways which often have a higher activation energy.
Issue 3: Poor Diastereoselectivity or Enantioselectivity

For substrates with prochiral centers, controlling the stereochemical outcome of the cyclization is a significant challenge.

Strategies for Stereocontrol

  • Chiral Catalysts: The use of chiral ligands in metal-catalyzed reactions or chiral organocatalysts can induce asymmetry and favor the formation of one enantiomer over the other.[13][14]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the stereochemical outcome of the cyclization. Diastereoselectivity can sometimes be influenced by the choice of solvent and temperature.[7][13]

  • Auxiliary-Based Methods: Attaching a chiral auxiliary to the starting material can direct the cyclization to occur from a specific face, leading to a single diastereomer. The auxiliary can then be removed in a subsequent step.

Caption: Approaches to achieve stereocontrol in cyclization.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cyclization is sluggish. What are the first things I should check?

A1: For sluggish palladium-catalyzed reactions, first ensure your reagents and solvents are of high purity and appropriately dried and degassed. Oxygen can be detrimental to many Pd(0) catalysts. Next, consider the catalyst system. The choice of ligand is crucial; try screening a variety of phosphine-based ligands (e.g., PPh₃, XPhos) or N-heterocyclic carbene (NHC) ligands.[10] Finally, incrementally increasing the reaction temperature can often overcome activation barriers.

Q2: I am attempting a Friedel-Crafts type cyclization onto the indole nucleus, but I am getting a mixture of C3 and C5-cyclized products. How can I improve regioselectivity?

A2: The regioselectivity of intramolecular Friedel-Crafts reactions on indoles is highly dependent on the length and nature of the tether connecting the electrophile to the indole core.[6][15] Cyclization at the C3 position is generally kinetically favored, while cyclization at other positions may be thermodynamically preferred under certain conditions. To favor C3 cyclization, use milder Lewis acids and lower reaction temperatures. For C5 cyclization, you may need to block the C3 position with a removable protecting group. The choice of solvent can also play a key role; highly polar, non-coordinating solvents like HFIP have been shown to promote specific cyclization pathways.[6]

Q3: Are there any metal-free alternatives for intramolecular cyclization to form indolines?

A3: Yes, several metal-free methods exist. Acid-catalyzed cyclizations, such as the Pictet-Spengler reaction or Friedel-Crafts alkylations, are well-established.[6][8] More recently, visible-light-mediated photoredox catalysis has emerged as a powerful tool for radical-mediated cyclizations, often proceeding under very mild conditions.[2][11][16] Additionally, iodine-mediated cyclizations of enamines provide a transition-metal-free route to 3H-indoles.[17]

Q4: How do electron-donating or electron-withdrawing groups on the aniline ring affect the cyclization?

A4: The electronic nature of substituents on the aniline ring can have a profound impact on the cyclization. Electron-donating groups (EDGs) increase the nucleophilicity of the nitrogen and the aromatic ring, which can facilitate electrophilic aromatic substitution-type cyclizations.[3][18] Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, potentially slowing down or inhibiting the reaction.[3] In the context of the Fischer indole synthesis, EDGs can sometimes lead to undesired N-N bond cleavage, causing the reaction to fail.[12] It is often necessary to tailor the reaction conditions to the specific electronic properties of your substrate.

Q5: What is a general protocol for optimizing a new intramolecular indoline cyclization?

A5: A systematic approach is key.

  • Start with a Standard Condition: Begin with a literature precedent for a similar transformation.

  • Screen Key Parameters: If the initial attempt is unsuccessful, systematically screen the following, one at a time:

    • Catalyst/Reagent: For metal-catalyzed reactions, screen different metal sources and ligands. For acid/base-catalyzed reactions, screen different acids/bases and their concentrations.

    • Solvent: Test a range of solvents with varying polarities.

    • Temperature: Evaluate the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux).

    • Concentration: Assess the effect of dilution, especially if intermolecular side products are a concern.

  • Monitor by Analytical Methods: Use TLC, LC-MS, or GC-MS to monitor the consumption of starting material and the formation of product and byproducts. This will provide valuable information for further optimization.

  • Characterize Byproducts: If significant side products are formed, isolating and characterizing them can provide mechanistic insights that will guide your troubleshooting efforts.

This structured approach will help you efficiently navigate the challenges of intramolecular cyclization and successfully synthesize your target indoline derivatives.

References

Technical Support Center: Overcoming Incomplete Esterification of Indoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of indoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this crucial chemical transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common experimental hurdles.

Troubleshooting Guide: Addressing Specific Esterification Issues

This section is structured in a question-and-answer format to directly address the most common and pressing issues encountered during the esterification of indoline-2-carboxylic acid.

Issue 1: Low or No Product Yield in Fischer Esterification

Question: I am attempting a Fischer esterification of indoline-2-carboxylic acid with methanol and a catalytic amount of sulfuric acid, but I am getting very low to no yield of the desired methyl ester. What could be the problem?

Answer: This is a frequent challenge, primarily due to the equilibrium nature of the Fischer esterification and the properties of the amino acid substrate.[1][2] Here’s a breakdown of potential causes and actionable solutions:

  • Cause A: Reversible Reaction Equilibrium. The Fischer esterification is a reversible reaction, meaning the products (ester and water) can react to reform the starting materials (carboxylic acid and alcohol).[3][4] If water is not effectively removed, the equilibrium will not favor product formation.[1][3]

    • Solution: To drive the reaction forward, you must shift the equilibrium. This can be achieved in two primary ways:

      • Use a Large Excess of Alcohol: Employing the alcohol (e.g., methanol) as the solvent ensures a high concentration of one of the reactants, pushing the equilibrium towards the product side according to Le Chatelier's principle.[1][3][4]

      • Water Removal: Actively remove water as it forms. For higher boiling point alcohols, a Dean-Stark apparatus can be used to azeotropically remove water.[1][3] For lower boiling alcohols like methanol, using a dehydrating agent that is compatible with the acidic conditions can be effective.

  • Cause B: Zwitterionic Nature of Indoline-2-Carboxylic Acid. Like other amino acids, indoline-2-carboxylic acid exists as a zwitterion, with a protonated amino group and a deprotonated carboxylate group. The carboxylate is a poor nucleophile, making it less reactive towards esterification.

    • Solution: The strong acid catalyst (e.g., H₂SO₄) serves to protonate the carboxylate, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[1][5] Ensure you are using a sufficient amount of a strong acid catalyst.

  • Cause C: Steric Hindrance. Indoline-2-carboxylic acid is a sterically hindered amino acid, which can slow down the rate of reaction.[6]

    • Solution: Increase the reaction time and/or temperature (reflux). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[7]

Issue 2: Persistent Impurities and Side Products in DCC/DMAP Coupling

Question: I am using a DCC/DMAP coupling method for the esterification of N-protected indoline-2-carboxylic acid, but my final product is contaminated with a persistent impurity that is difficult to remove by column chromatography. What is this impurity and how can I avoid it?

Answer: The most common and troublesome side product in DCC-mediated couplings is the N-acylurea byproduct.[8] This occurs through a 1,3-rearrangement of the O-acylisourea intermediate.[8]

  • Cause: Formation of N-acylurea. This side reaction is particularly problematic when the esterification is slow, for instance, with sterically hindered alcohols or carboxylic acids.[8]

    • Solution 1: Optimize DMAP concentration. 4-Dimethylaminopyridine (DMAP) is a crucial catalyst that accelerates the reaction by forming a highly reactive acylated pyridinium intermediate, which suppresses the formation of the N-acylurea byproduct.[8][9] Ensure you are using a catalytic amount (typically 5-10 mol%) of DMAP.

    • Solution 2: Alternative Coupling Reagents. If N-acylurea formation persists, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The resulting urea byproduct is water-soluble and can be easily removed with an aqueous workup.[10]

    • Solution 3: Purification Strategy. The N-acylurea byproduct can sometimes be precipitated from the reaction mixture. After the reaction, diluting the mixture with a solvent in which the urea is insoluble (e.g., diethyl ether or cold acetone) and filtering can remove a significant portion of this impurity.[11]

Issue 3: Incomplete Reaction and Multiple Products with Thionyl Chloride (SOCl₂)

Question: I am trying to synthesize the methyl ester of indoline-2-carboxylic acid by first converting it to the acid chloride with thionyl chloride, followed by the addition of methanol. However, the reaction is messy, and I see multiple spots on my TLC plate. What is going wrong?

Answer: The use of thionyl chloride for amino acid esterification can be tricky due to the presence of the nucleophilic amine group.

  • Cause A: Reaction with the Unprotected Amine. The secondary amine in the indoline ring is nucleophilic and can react with thionyl chloride or the newly formed acid chloride, leading to undesired side products.[12]

    • Solution: N-Protection. It is highly recommended to protect the indoline nitrogen before proceeding with the thionyl chloride reaction. Common protecting groups for amines include Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), which can be introduced before the esterification and removed afterward.

  • Cause B: In-situ HCl Generation. The reaction of thionyl chloride with the carboxylic acid generates HCl gas. This can protonate the indoline nitrogen, rendering it less nucleophilic and preventing side reactions. However, this also protonates the starting material, potentially affecting its solubility and reactivity. An alternative approach is to add thionyl chloride to the alcohol first to generate anhydrous HCl, which then catalyzes the Fischer esterification.[12][13]

    • Solution: Controlled Addition and Anhydrous Conditions. Add the thionyl chloride dropwise to a cold (0 °C) solution of the N-protected indoline-2-carboxylic acid in an inert solvent. Ensure the reaction is carried out under strictly anhydrous conditions, as thionyl chloride reacts violently with water.[13][14]

Frequently Asked Questions (FAQs)

Q1: Is N-protection always necessary for the esterification of indoline-2-carboxylic acid?

A1: While not strictly necessary for all methods, N-protection is highly recommended to avoid side reactions and improve the yield and purity of the final product, especially when using reactive reagents like thionyl chloride or in DCC coupling reactions. For Fischer esterification under strongly acidic conditions, the amine is protonated in situ, which provides some protection. However, for milder methods or when dealing with sensitive substrates, explicit N-protection is a good practice.

Q2: What are the best analytical techniques to monitor the progress of the esterification reaction?

A2:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to qualitatively monitor the disappearance of the starting material (the carboxylic acid) and the appearance of the product (the ester). The ester will typically have a higher Rf value than the carboxylic acid due to its lower polarity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for monitoring the reaction progress quantitatively. It allows for the separation and identification of the starting material, product, and any side products based on their retention times and mass-to-charge ratios.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester group (e.g., a singlet around 3.7 ppm for a methyl ester).

Q3: My final ester product is an oil and difficult to purify by recrystallization. What are my options?

A3: If your ester is an oil, purification is typically achieved by:

  • Silica Gel Column Chromatography: This is the most common method for purifying non-crystalline organic compounds. A suitable solvent system (eluent) is chosen based on TLC analysis to separate the desired ester from any remaining starting materials or byproducts.

  • Distillation: If the ester is volatile and thermally stable, distillation under reduced pressure (vacuum distillation) can be an effective purification method.

Q4: How do I choose the right esterification method for my specific application?

A4: The choice of method depends on several factors:

  • Scale of the reaction: For large-scale synthesis, Fischer esterification is often preferred due to its cost-effectiveness.

  • Sensitivity of the substrate: For acid-sensitive substrates, milder methods like DCC/DMAP coupling are more suitable.[8]

  • Desired purity: If high purity is critical and side products are a concern, methods that are less prone to side reactions (e.g., using EDC instead of DCC) should be considered.

Visualizing the Workflow

Troubleshooting Logic for Incomplete Esterification

troubleshooting_flowchart start Incomplete Esterification of Indoline-2-Carboxylic Acid method Which esterification method was used? start->method fischer Fischer Esterification method->fischer Acid-catalyzed dcc DCC/DMAP Coupling method->dcc Coupling agent socl2 Thionyl Chloride method->socl2 Acid chloride fischer_q1 Is water being effectively removed? fischer->fischer_q1 dcc_q1 Is there a persistent impurity? dcc->dcc_q1 socl2_q1 Is the amine protected? socl2->socl2_q1 fischer_a1_yes Consider steric hindrance. Increase reaction time/temperature. fischer_q1->fischer_a1_yes Yes fischer_a1_no Use excess alcohol as solvent or add a dehydrating agent. fischer_q1->fischer_a1_no No dcc_a1_yes Likely N-acylurea. Optimize DMAP or use EDC. dcc_q1->dcc_a1_yes Yes dcc_a1_no Check stoichiometry and purity of starting materials. dcc_q1->dcc_a1_no No socl2_a1_no Protect the indoline nitrogen (e.g., with Boc) before proceeding. socl2_q1->socl2_a1_no No socl2_a1_yes Ensure anhydrous conditions and controlled addition of SOCl₂. socl2_q1->socl2_a1_yes Yes

Caption: A flowchart to diagnose and solve common issues in the esterification of indoline-2-carboxylic acid.

Experimental Protocols

Protocol 1: Optimized Fischer Esterification of Indoline-2-Carboxylic Acid
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend indoline-2-carboxylic acid (1.0 eq) in anhydrous methanol (used as the solvent, typically 10-20 mL per gram of acid).

  • Acidification: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction may take several hours to reach completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel column chromatography.

Protocol 2: Steglich Esterification of N-Boc-Indoline-2-Carboxylic Acid
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-indoline-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Coupling: Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Purification: Wash the filtrate with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Data Summary

Esterification MethodKey ReagentsCommon Side ProductsIdeal Substrate Conditions
Fischer Esterification Strong acid catalyst (e.g., H₂SO₄), excess alcoholUnreacted starting materialAcid-stable, unprotected or protected amine
DCC/DMAP Coupling DCC, DMAP, alcoholN-acylurea, DCUN-protected, acid-sensitive
Thionyl Chloride SOCl₂, alcoholAmide formation, sulfinylaminesN-protected

References

Preventing degradation of 2,3-Dioxoindoline-4-carboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Degradation During Synthetic Reactions

Welcome to the technical support center for 2,3-Dioxoindoline-4-carboxylic acid. As Senior Application Scientists, we have compiled this guide to address common challenges encountered during the handling and reaction of this versatile synthetic building block. This resource provides in-depth troubleshooting advice, frequently asked questions, and preventative protocols to ensure the integrity of your compound and the success of your experiments.

Understanding the Core Instability: The Isatin Ring System

This compound, a derivative of isatin, possesses a highly reactive core that, while synthetically useful, is also susceptible to degradation under common reaction conditions. The primary points of instability are the dicarbonyl system at the C2 and C3 positions and the lactam functionality, which can undergo ring-opening, particularly under basic conditions. The carboxylic acid moiety also introduces a potential site for decarboxylation. Understanding these intrinsic properties is the first step in preventing unwanted side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter, providing explanations grounded in the chemical properties of this compound and offering actionable solutions.

Problem 1: Low or No Yield of Desired Product, with Formation of a Quinoline Derivative.

  • Symptom: You are not performing a Pfitzinger reaction, yet you isolate a quinoline-4-carboxylic acid derivative as the major byproduct. This is often accompanied by a significant color change in the reaction mixture.

  • Cause: This is a classic case of unintended Pfitzinger-type ring-opening and rearrangement.[1][2][3] This degradation is typically initiated by basic conditions, which hydrolyze the amide bond in the isatin ring, leading to a keto-acid intermediate. This intermediate can then react with any enolizable carbonyl compounds present in your reaction mixture (including another molecule of the starting material or a solvent like acetone) to form a quinoline.

  • Solutions:

    • pH Control: Strictly avoid strong bases (e.g., NaOH, KOH, alkoxides) unless they are essential for your desired transformation and you are taking steps to mitigate the Pfitzinger reaction. If a base is necessary, consider using a weaker, non-nucleophilic organic base (e.g., triethylamine, DIPEA) and run the reaction at the lowest possible temperature.

    • Solvent Choice: Avoid using ketone-based solvents (e.g., acetone, methyl ethyl ketone) if basic conditions are present, as they can act as the carbonyl component in the Pfitzinger reaction.

    • Temperature Management: The Pfitzinger reaction is often accelerated by heat. If you observe this degradation, try running your reaction at a lower temperature.

Problem 2: Loss of the Carboxylic Acid Group (Decarboxylation).

  • Symptom: You isolate a product that is the 2,3-dioxoindoline core without the C4-carboxylic acid group. This may be confirmed by mass spectrometry (a loss of 44 Da) and changes in the NMR spectrum.

  • Cause: Carboxylic acids can undergo decarboxylation, particularly at elevated temperatures. The stability of the resulting carbanion intermediate can influence the ease of this process.

  • Solutions:

    • Temperature Control: Avoid unnecessarily high reaction temperatures. If your desired reaction is slow at lower temperatures, consider extending the reaction time instead of increasing the heat.

    • Inert Atmosphere: While not always the primary driver, oxidative decarboxylation can occur. Running reactions under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.

Problem 3: Formation of Isatoic Anhydride Derivatives.

  • Symptom: You observe the formation of a byproduct with a mass and spectral data consistent with an isatoic anhydride derivative.

  • Cause: The isatin ring is susceptible to oxidation, which can lead to the formation of isatoic anhydrides.[4][5] This is more likely to occur in the presence of strong oxidizing agents or even prolonged exposure to atmospheric oxygen under certain conditions.

  • Solutions:

    • Avoid Strong Oxidants: Be cautious with the use of strong oxidizing agents (e.g., chromic acid, permanganate) unless they are a required part of your synthetic route.[4][5]

    • Degas Solvents: For sensitive reactions, using degassed solvents can minimize exposure to dissolved oxygen.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere can prevent aerial oxidation.

Problem 4: General Decomposition or Formation of Multiple Unidentified Byproducts.

  • Symptom: TLC or LC-MS analysis of your reaction mixture shows a complex mixture of products, and your starting material is consumed, but the desired product is present in low yield.

  • Cause: This can be due to a combination of factors, including thermal instability, photodegradation, or incompatibility with other reagents.

  • Solutions:

    • Photostability: Isatin and its derivatives can be sensitive to light.[6][7][8] Protect your reaction from light by wrapping the flask in aluminum foil.

    • Reagent Compatibility: Carefully consider the compatibility of all reagents with the isatin core. For example, strong nucleophiles can attack the C3 carbonyl group, leading to a variety of products.

    • Forced Degradation Study: If you consistently face issues, consider performing a small-scale forced degradation study to identify the specific stressor (e.g., heat, light, acid, base, oxidant) that is causing the degradation.[9][10][11]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry, and dark place. A desiccator is recommended to protect it from moisture. For prolonged storage, refrigeration under an inert atmosphere is advisable.

Q2: In which common laboratory solvents is this compound stable?

Q3: How can I monitor the degradation of this compound during my reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent techniques for monitoring the progress of your reaction and detecting the formation of byproducts.

  • TLC: Use a suitable solvent system to achieve good separation between your starting material, desired product, and any byproducts. Degradation can be observed as the appearance of new spots.

  • LC-MS: This is a powerful tool for identifying the mass of any degradation products, which can provide clues to the degradation pathway (e.g., a mass corresponding to a quinoline derivative or a decarboxylated product).

Q4: Can I use a strong base to deprotonate the carboxylic acid for a subsequent reaction?

A4: While it is possible, it should be done with extreme caution. Using strong bases like NaOH or KOH, especially with heating, significantly increases the risk of the Pfitzinger ring-opening reaction.[2][3] If deprotonation is necessary, consider using a weaker base at low temperatures or converting the carboxylic acid to an ester or other derivative prior to the reaction requiring basic conditions.

Preventative Protocols and Best Practices

To minimize the risk of degradation, follow these general protocols when working with this compound.

General Reaction Setup Protocol
  • Drying: Ensure all glassware is thoroughly dried before use to minimize moisture.

  • Inert Atmosphere: For sensitive reactions, purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add reagents in a controlled manner. If a reaction is exothermic, use an ice bath to maintain a low temperature during addition.

  • Temperature Control: Use an oil bath or a cryocooler for precise temperature control. Avoid localized heating that can occur with a heating mantle.

  • Light Protection: Wrap the reaction flask with aluminum foil to prevent potential photodegradation.

Protocol for Reactions Requiring Basic Conditions

If your synthesis requires a base, consider the following steps to minimize the risk of Pfitzinger-type degradation:

  • Choice of Base: Opt for a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) over inorganic hydroxides or alkoxides.

  • Low Temperature: Cool the reaction mixture to 0 °C or below before the addition of the base.

  • Slow Addition: Add the base dropwise to the reaction mixture to avoid localized high concentrations.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to ensure the desired transformation is occurring without significant formation of byproducts.

  • Work-up: Quench the reaction with a mild acid (e.g., saturated aqueous ammonium chloride) to neutralize the base promptly upon completion.

Visualizing Degradation Pathways

To better understand the potential degradation routes, the following diagrams illustrate the key chemical transformations to avoid.

cluster_main This compound cluster_pfitzinger Pfitzinger Ring Opening cluster_decarboxylation Decarboxylation cluster_oxidation Oxidation A 2,3-Dioxoindoline- 4-carboxylic acid B Keto-acid Intermediate A->B Base (e.g., KOH) Heat D 2,3-Dioxoindoline A->D Heat E Isatoic Anhydride Derivative A->E Oxidizing Agent C Quinoline Derivative B->C + Carbonyl Compound

Caption: Major degradation pathways of this compound.

Decision-Making Workflow for Troubleshooting

When a reaction with this compound fails, use the following workflow to diagnose the problem.

start Reaction Failure (Low Yield/Byproducts) check_sm Starting Material Consumed? start->check_sm analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_sm->analyze_byproducts Yes sm_present Starting Material Remains check_sm->sm_present No mass_loss_44 Mass Loss of 44 Da? analyze_byproducts->mass_loss_44 quinoline_mass Mass of Quinoline Derivative? analyze_byproducts->quinoline_mass other_byproducts Other Byproducts? analyze_byproducts->other_byproducts decarboxylation Likely Decarboxylation mass_loss_44->decarboxylation Yes pfitzinger Likely Pfitzinger Degradation quinoline_mass->pfitzinger Yes other_degradation Consider Other Pathways (Oxidation, Photodegradation, Reagent Incompatibility) other_byproducts->other_degradation

Caption: Troubleshooting workflow for failed reactions.

Summary of Key Parameters for Stability

ParameterRecommendationPotential Degradation Pathway
pH Avoid strong bases (pH > 10). Use weak, non-nucleophilic bases if necessary. Neutral to mildly acidic conditions are generally safer.Pfitzinger Ring-Opening
Temperature Use the lowest effective temperature for your reaction. Avoid prolonged heating above 80 °C if possible.Decarboxylation, Pfitzinger Ring-Opening
Light Protect the reaction from light by using amber glassware or wrapping the flask in foil.Photodegradation
Atmosphere For sensitive reactions, use an inert atmosphere (N₂ or Ar) to prevent oxidation.Oxidation to Isatoic Anhydride
Solvents Avoid ketone solvents in the presence of base. Use aprotic solvents like DMF, DMSO, THF, or acetonitrile.Pfitzinger Ring-Opening
Reagents Be cautious with strong oxidizing agents and nucleophiles.Oxidation, Unwanted Side Reactions

By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting measures, researchers can significantly improve the success rate of their synthetic endeavors.

References

Technical Support Center: Microwave-Assisted Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for microwave-assisted synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during microwave-assisted chemical reactions. By understanding the underlying principles of microwave heating and its interaction with your reaction components, you can significantly improve reaction times, increase yields, and enhance product purity.[1][2][3] This resource provides field-proven insights and solutions to help you optimize your synthetic workflows.

Troubleshooting Guide: A Proactive Approach to Common Issues

Microwave synthesis dramatically accelerates reactions by utilizing dielectric heating to rapidly and uniformly increase the temperature of the reaction mixture.[3][4][5] However, this powerful technique can present unique challenges. This section addresses common problems in a question-and-answer format, explaining the root cause and providing actionable solutions.

Issue 1: Arcing or Sparking in the Microwave Cavity

Question: My reaction vessel is sparking inside the microwave. What is causing this and how can I prevent it?

Answer: Arcing is a significant safety concern that can damage your equipment and compromise your experiment. It typically results from the interaction of the microwave's electric field with conductive materials.

Causality and Solutions:

  • Presence of Metals: The most common cause of arcing is the presence of metal objects, such as ungrounded metal catalysts (e.g., metal filings), worn microwave racks with exposed metal, or even metallic trim on glassware.[6][7][8][9] While finely ground transition metal catalysts are generally safe to use, larger metallic surfaces can act as an antenna, leading to electrical discharge.[6][10]

    • Solution: Ensure all items placed in the microwave cavity are non-metallic and microwave-safe. If using a metal catalyst, ensure it is a fine powder and well-dispersed in the reaction mixture.[6] Inspect reusable racks for any chips or wear that might expose the underlying metal.[8][9]

  • Damaged Waveguide Cover: The waveguide cover is a small panel inside the microwave that protects the internal electronics. If it becomes coated with food or chemical residues, or if it is cracked or damaged, it can lead to sparking.[7][8]

    • Solution: Regularly inspect and clean the waveguide cover with a mild detergent. If you notice any damage, such as cracks or burn marks, it should be replaced.[9]

  • High Contributor Concentrations: In some cases, very high concentrations of ionic species in the reaction mixture can lead to arcing.

    • Solution: Try diluting the reaction mixture to reduce the overall ionic strength.

Issue 2: Overheating, Hotspots, and Thermal Runaway

Question: My reaction is overheating, or I suspect localized hotspots are forming, leading to product decomposition. How can I achieve more uniform heating?

Answer: Hotspots are localized areas of very high temperature within the reaction mixture, which can lead to decomposition of reactants, reagents, or products.[11][12] They arise from non-uniform absorption of microwave energy.

Causality and Solutions:

  • Inefficient Stirring: Inadequate agitation is a primary cause of temperature gradients.[4][13] Standard magnetic stir bars can be inefficient in the tall, narrow vials often used in microwave synthesis.[13]

    • Solution: Use a properly sized and shaped stir bar designed for microwave vials to ensure vigorous and efficient stirring.[13] Some advanced microwave reactors have specialized stirring mechanisms.

  • Heterogeneous Mixtures: In reactions with solid components, such as a solid-supported catalyst or reagent, the solid phase may absorb microwaves more efficiently than the surrounding solvent, creating hotspots.[12][14]

    • Solution: Improve stirring to ensure the solid is well-suspended.[12] Alternatively, using a "susceptor"—a strongly microwave-absorbing material added to the reaction or used as the vessel material (e.g., silicon carbide)—can help to heat the entire sample more uniformly through conduction.[15][16]

  • Low-Volume Reactions: Very small reaction volumes can be difficult to heat uniformly and can lead to inaccurate temperature readings.[17]

    • Solution: Ensure your reaction volume is within the recommended range for the vial size. If you need to run a smaller scale reaction, consider using a smaller vial.[17]

Experimental Protocol: Detecting Hotspots

A simple method to visualize hotspots in your microwave cavity involves using a plate of marshmallows or an array of small water-filled beakers.

  • Remove the rotating turntable from the microwave.

  • Place a single layer of mini-marshmallows on a microwave-safe plate, or arrange several small beakers with equal amounts of water across the microwave floor.

  • Microwave on high for a short period (e.g., 30-60 seconds).

  • The marshmallows that brown first or the beakers that start to boil indicate the locations of hotspots.[18]

This test can help you understand the energy distribution within your specific microwave unit.

Issue 3: Low or No Product Yield

Question: My microwave-assisted reaction is giving me a low yield or is not proceeding to completion. What parameters should I adjust?

Answer: Low yields in microwave synthesis can often be resolved by systematically optimizing reaction parameters. The Arrhenius equation dictates that a 10°C increase in temperature roughly doubles the reaction rate, a principle that is central to microwave synthesis optimization.[17]

Causality and Solutions:

  • Suboptimal Temperature: The reaction may simply not be hot enough to proceed at a reasonable rate.

    • Solution: Incrementally increase the target temperature. As long as your reactants and reagents are stable, you can heat to higher temperatures in a sealed vessel, limited only by the pressure rating of the vessel and the instrument's safety limits (often around 250-300°C).[4][5][17]

  • Insufficient Reaction Time: While microwaves dramatically reduce reaction times, some transformations still require a sufficient hold time at the target temperature.

    • Solution: Increase the reaction hold time. If a reaction shows partial conversion, extending the time at temperature is a logical next step.[17]

  • Poor Solvent Choice: The ability of the reaction mixture to absorb microwave energy is critical and is largely dependent on the solvent's dielectric properties.[4][17][19]

    • Solution: If using a non-polar (low-absorbing) solvent like toluene or hexane, consider switching to a more polar solvent like DMF, acetonitrile, or an alcohol.[17][20] If the solvent cannot be changed, the addition of a small amount of a polar co-solvent or an ionic liquid can significantly improve heating efficiency.[17][21]

Troubleshooting Workflow for Low Yield

Caption: A stepwise workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: Can I use non-polar solvents like hexane or toluene in a microwave reactor?

A: Yes, but with considerations. Non-polar solvents are poor microwave absorbers and will not heat efficiently on their own.[20][21] However, most reaction mixtures contain polar or ionic reactants, reagents, or catalysts that will absorb microwave energy directly, even in a non-polar solvent.[4][22] In these cases, the polar species heat up and transfer energy to the non-polar solvent via conduction. For completely non-polar mixtures, you can add a passive heating element (a "susceptor") or a small amount of an ionic liquid to facilitate heating.[4][17]

Q2: Is it safe to use a domestic kitchen microwave for synthesis?

A: No, it is extremely unsafe and strongly discouraged.[4][6] Domestic microwave ovens lack the necessary safety features and controls for chemical synthesis.[4] They do not have temperature or pressure sensors, which can lead to uncontrolled heating of organic solvents in a sealed vessel, resulting in violent explosions.[4] Dedicated laboratory microwave reactors are built with robust safety features, including pressure monitoring, temperature control, and reinforced cavities designed to contain vessel failures.[4][6]

Q3: How do I scale up a reaction that was optimized in a microwave?

A: Scaling up microwave reactions presents challenges, primarily due to the limited penetration depth of microwaves into larger volumes.[23][24] Direct scaling in a larger batch reactor is often not feasible. Common strategies for scale-up include:

  • Parallel Synthesis: Running multiple small-scale reactions simultaneously.[23]

  • Sequential Processing: Using an automated system to run reactions back-to-back.[23]

  • Continuous Flow Reactors: Pumping the reaction mixture through a microwave-transparent tube that passes through the microwave cavity.[15][23][25] This is often the most effective method for industrial-scale production as it overcomes penetration depth issues.[23]

Q4: What is the difference between single-mode and multi-mode microwave reactors?

A: The main difference is how the microwave energy is focused within the cavity.

  • Multi-mode reactors , similar to domestic ovens, have a large cavity where microwaves are reflected off the walls, creating a complex field pattern with multiple hotspots and cold spots. They are suitable for heating larger samples or multiple vessels at once.[26]

  • Single-mode reactors use a waveguide to direct a focused, standing electromagnetic wave to a specific position in the cavity. This provides a much higher power density and more precise heating, making them ideal for small-scale synthesis and optimization.[24]

Data Summary: Solvent Properties for Microwave Synthesis

The choice of solvent is critical for efficient microwave heating. The table below lists common solvents categorized by their microwave absorbing capabilities, which is related to their dielectric properties (tan δ or dielectric loss).[19][27]

Microwave AbsorptionSolventsDielectric Loss (tan δ)Heating Characteristics
High Ethanol, Methanol, DMSO, Nitrobenzene> 0.5Heat very rapidly. Ideal for reactions that require a quick ramp to a high temperature.[4][27]
Medium Water, DMF, Acetonitrile, Acetone0.1 - 0.5Heat efficiently but more slowly than high absorbers. Very common and versatile for microwave synthesis.[4][27]
Low Toluene, Hexane, Dioxane, THF, Chloroform< 0.1Poor absorbers. Require the presence of polar/ionic reactants or a susceptor to heat effectively.[4][27]

References

Metal-free conditions for sustainable isoindolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Metal-Free Isoindolinone Synthesis

Introduction: The synthesis of isoindolinones, a core scaffold in numerous pharmaceuticals and functional materials, has traditionally relied on transition-metal catalysis. While effective, these methods often present challenges related to cost, toxicity, and metal contamination in the final product.[1][2] The shift towards sustainable, metal-free synthetic protocols is therefore a critical objective in modern drug development and materials science.[1][2] These approaches offer significant advantages, including milder reaction conditions, reduced environmental impact, and simplified purification.[1][2][3]

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues and answering frequently asked questions related to metal-free isoindolinone synthesis.

Part 1: Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My reaction shows low to no product yield. What are the likely causes and how can I fix it?

Low or no yield is a common frustration. The cause often lies in one of three areas: starting material reactivity, reaction conditions, or the catalytic/promoter system.

Answer:

1. Assess Starting Material and Reagent Stability:

  • Cause: The primary cause of failure is often the degradation or incorrect activation of starting materials. For syntheses starting from 2-formylbenzonitriles, the aldehyde moiety can be prone to oxidation or side reactions if not handled correctly.[4] Similarly, in iodine-mediated cyclizations of ortho-vinyl benzamides, the stability of the amide and the vinyl group is crucial.

  • Solution:

    • Ensure the purity of your starting materials using NMR or LC-MS before starting the reaction.

    • If using a base-promoted method with C-H active compounds (e.g., from 2-formylbenzonitriles), ensure your active methylene compound is sufficiently acidic to be deprotonated by the chosen base under the reaction conditions.[4]

    • For reactions involving air or an external oxidant, ensure other functional groups on your substrate are not sensitive to oxidation.

2. Optimize Reaction Conditions (Solvent, Temperature, and Base/Acid):

  • Cause: The reaction environment dictates the kinetics and thermodynamics of the cyclization. An inappropriate solvent can hinder solubility, while incorrect temperature can prevent the reaction from overcoming its activation energy or lead to decomposition.[5]

  • Solution:

    • Solvent Choice: Solvent polarity is critical. While some protocols work well in polar aprotic solvents like DMF or acetonitrile, others may require less polar media.[4][6] For instance, in some ultrasonic-assisted syntheses, isopropanol was found to be a superior solvent to acetonitrile or water, the latter of which caused solubility issues.[5]

    • Temperature Adjustment: Many metal-free reactions proceed efficiently at room temperature or with gentle heating (e.g., 50 °C).[4][5] If no product is observed, a stepwise increase in temperature (e.g., in 10-15 °C increments) is a logical step. Conversely, if decomposition is observed, lowering the temperature is necessary.

    • Base/Acid Selection: In base-promoted reactions, the choice of base is critical. A weak base like K₂CO₃ is often sufficient and environmentally benign.[4] If deprotonation is suspected to be the rate-limiting step, a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be required.[7]

3. Evaluate the Promoter/Catalyst System:

  • Cause: In reactions using promoters like molecular iodine or organocatalysts, the catalyst's activity may be compromised.

  • Solution:

    • Iodine-Mediated Reactions: Ensure the iodine used is fresh. Iodine can sublime over time. The reaction often proceeds via the formation of an iodonium intermediate, and moisture can interfere with this process.[8] Running the reaction under an inert atmosphere (N₂ or Ar) can be beneficial.

    • Organocatalysis: Chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids with a thiourea group, are powerful tools for asymmetric synthesis but can be sensitive.[9][10] Ensure the catalyst is pure and handled under anhydrous conditions if specified. Catalyst loading is also a key parameter to optimize.

Troubleshooting Flowchart for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

G start Low/No Yield Observed check_sm 1. Verify Starting Material Purity & Integrity (NMR, LC-MS) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_bad Impure/Degraded check_sm->sm_bad No check_conditions 2. Review Reaction Conditions sm_ok->check_conditions purify_sm Purify or Resynthesize Starting Materials sm_bad->purify_sm purify_sm->start temp Adjust Temperature (Increase if no reaction, Decrease if decomposition) check_conditions->temp solvent Screen Solvents (e.g., ACN, DMF, Toluene, Dioxane) check_conditions->solvent base_acid Vary Base/Acid (e.g., K2CO3 vs. DBU) check_conditions->base_acid check_catalyst 3. Evaluate Promoter/Catalyst System temp->check_catalyst solvent->check_catalyst base_acid->check_catalyst catalyst_activity Check Catalyst Activity (Use fresh I2, check organocatalyst purity) check_catalyst->catalyst_activity catalyst_loading Optimize Catalyst Loading check_catalyst->catalyst_loading success Yield Improved catalyst_activity->success catalyst_loading->success

Caption: Troubleshooting workflow for low product yield.

Question 2: My reaction is producing significant side products. How can I improve selectivity?

Answer:

Side product formation often points to issues with chemoselectivity or reaction pathway control. Common side products include over-oxidized species, dimers, or products from competing reaction pathways.

1. Identify the Side Product:

  • Action: Before troubleshooting, isolate and characterize the major side product(s) by NMR, MS, and/or IR spectroscopy. Understanding the structure is key to diagnosing the unwanted reaction pathway.

2. Common Side Reactions and Solutions:

Observed Side Product Plausible Cause Recommended Solution(s)
Over-oxidation Product (e.g., phthalimide formation)Reaction conditions are too harsh; the oxidant is too strong or used in excess.- Reduce the reaction temperature.- Use a milder oxidant (e.g., switch from a chemical oxidant to using air/O₂).[11]- Decrease the stoichiometry of the oxidant.
Uncyclized Intermediate (e.g., hydrolyzed nitrile)The final cyclization step is slow or inhibited. This can happen in base-mediated reactions where water is present and hydrolyzes the nitrile before cyclization.[12]- Ensure anhydrous conditions by using freshly distilled solvents and running the reaction under an inert atmosphere.- Increase temperature to promote the cyclization step.- Switch to a stronger, non-nucleophilic base that can accelerate cyclization without participating in hydrolysis.
Dimerization or Polymerization Substrate concentration is too high, favoring intermolecular reactions over the desired intramolecular cyclization.- Decrease the overall reaction concentration (high dilution conditions).- If using a flow chemistry setup, optimize flow rates to maintain low effective concentrations of reactive intermediates.
Products from Competing Pathways (e.g., in organocatalysis)The catalyst is not providing sufficient stereochemical control, or a background uncatalyzed reaction is occurring.- Screen different organocatalysts. For example, chiral tertiary-amine catalysts with a urea group have shown higher selectivity than phase-transfer catalysts in some cases.[9]- Lower the reaction temperature to increase the energy difference between the catalyzed and uncatalyzed pathways.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for metal-free isoindolinone synthesis?

A: A variety of ortho-substituted aromatic substrates are employed. The most common precursors include:

  • 2-Formylbenzonitriles (2-Cyanobenzaldehydes): These are highly versatile and react with a range of C-H active compounds in base-promoted or organocatalyzed cascade reactions.[4][13]

  • ortho-Vinyl Benzamides: These substrates undergo intramolecular cyclization, often promoted by electrophilic reagents like molecular iodine or via radical pathways.[6]

  • 2-Carboxybenzaldehydes: These can undergo reductive amidation with amines to form the isoindolinone core, sometimes using electrochemical methods.[14]

  • 2-Benzoylbenzoic Acids: These can be transformed in one-pot procedures using reagents like chlorosulfonyl isocyanate to generate diverse isoindolinones under mild, metal-free conditions.[3][15]

Q2: How do the "green" or sustainable aspects of these methods compare to traditional metal-catalyzed routes?

A: Metal-free methods are inherently more sustainable for several reasons:

  • Avoidance of Toxic Metals: They eliminate the use of transition metals like palladium, rhodium, or copper, which are often toxic, costly, and can contaminate the final product, a major concern in pharmaceutical synthesis.[1][2]

  • Milder Conditions: Many metal-free reactions proceed at room temperature or with gentle heating and under atmospheric pressure, reducing energy consumption.[3][13]

  • Benign Reagents and Solvents: Many protocols are designed to use environmentally benign reagents (e.g., K₂CO₃ as a base, I₂ as a promoter) and can sometimes be performed in greener solvents or even water.[4][5][12]

  • Atom Economy: Tandem or cascade reactions, which are common in this field, combine multiple synthetic steps into one pot, reducing waste, solvent usage, and purification steps.[4][13]

Q3: What are the key mechanistic pathways in metal-free isoindolinone synthesis?

A: The mechanisms are diverse and depend on the starting materials and promoters. A few key pathways are:

  • Base-Promoted Cascade: This typically involves the deprotonation of a C-H active compound, which then adds to an electrophilic group (like the aldehyde of 2-formylbenzonitrile). This is followed by an intramolecular attack on the nitrile group, which, after tautomerization, yields the isoindolinone.[4]

  • Electrophilic Cyclization: In this pathway, an electrophile (commonly generated from I₂) activates an alkene (like the one in ortho-vinyl benzamide). The amide nitrogen then attacks the activated double bond in an intramolecular fashion to form the five-membered ring.

  • Organocatalytic Tandem Reactions: Bifunctional organocatalysts, like thiourea-cinchona derivatives, can activate both the nucleophile and the electrophile.[10][16] For example, the catalyst can deprotonate a malonate (nucleophile) while simultaneously activating 2-formylbenzonitrile (electrophile) through hydrogen bonding, leading to a highly controlled aldol reaction followed by cyclization.[10]

General Reaction Mechanism: Organocatalyzed Synthesis

G cluster_0 Organocatalytic Tandem Reaction Start 2-Formyl- benzonitrile + Malonate Cat_Activation Bifunctional Organocatalyst Activation Start->Cat_Activation Aldol Asymmetric Aldol Addition Cat_Activation->Aldol Cyclization Intramolecular Cyclization (Attack on Nitrile) Aldol->Cyclization Rearrangement Tautomerization/ Rearrangement Cyclization->Rearrangement Product Chiral Isoindolinone Rearrangement->Product

Caption: Key steps in an organocatalyzed isoindolinone synthesis.

Part 3: Detailed Protocols

Protocol 1: General Procedure for Base-Promoted Cascade Synthesis from 2-Formylbenzonitrile

This protocol is adapted from methodologies utilizing potassium carbonate as a mild, environmentally benign base.[4]

Materials:

  • 2-Formylbenzonitrile derivative (1.0 equiv)

  • Active methylene compound (e.g., ((chloromethyl)sulfonyl)benzene) (1.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.0 equiv)

  • Acetonitrile (CH₃CN), anhydrous (to make a ~0.45 M solution)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous potassium carbonate (1.0 equiv) and anhydrous acetonitrile.

  • Add the active methylene compound (1.2 equiv) to the suspension.

  • Add the 2-formylbenzonitrile derivative (1.0 equiv) to the reaction mixture.

  • Place the flask in a pre-heated oil bath at 50 °C.

  • Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (DCM) and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure isoindolinone product.

References

Validation & Comparative

A Comparative Guide to the Enzyme Inhibitory Profile of 2,3-Dioxoindoline-4-carboxylic acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the inhibitory potential of 2,3-Dioxoindoline-4-carboxylic acid, an isatin derivative, against a range of key enzymatic targets. In the landscape of drug discovery and development, isatin and its analogs have emerged as a versatile scaffold, demonstrating a broad spectrum of biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of the inhibitory performance of isatin-based compounds against specific enzymes, supported by experimental data and detailed protocols for validation.

The core of this guide is built upon the understanding that while specific inhibitory data for this compound is emerging, the broader family of isatin derivatives has been extensively studied. By examining the structure-activity relationships of closely related analogs, we can extrapolate and guide the validation of this compound as a potential enzyme inhibitor.

The Isatin Scaffold: A Privileged Structure in Enzyme Inhibition

Isatin (1H-indole-2,3-dione) is a heterocyclic compound whose derivatives have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The versatility of the isatin core allows for modifications at various positions (N1, C3, C4, C5, and C7), leading to a wide array of compounds with tailored biological functions.[1] The inhibitory action of isatin derivatives often stems from the interaction of the dicarbonyl group at C2 and C3 with nucleophilic residues in the active sites of target enzymes.

Key Enzymatic Targets of Isatin Derivatives

Research has identified several classes of enzymes that are potently inhibited by isatin analogs. This section will delve into some of the most significant targets and compare the inhibitory activities of various isatin derivatives.

Caspases: Modulators of Apoptosis

Caspases, a family of cysteine-aspartic proteases, are central to the apoptotic pathway. Their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. Isatin sulfonamides have been identified as potent inhibitors of effector caspases, particularly caspase-3 and caspase-7.[3] The inhibitory mechanism is believed to involve the interaction between the carbonyl group of the isatin ring and the cysteine thiol in the enzyme's active site.[4][5]

A study on isatin-sulphonamide derivatives revealed that compound 20d (a 4-chloro phenylacetamide derivative) exhibited significant inhibitory activity against caspase-3 with an IC50 value of 2.33 µM.[4][5] This provides a valuable reference point for assessing the potential of this compound.

Protein Kinases: Regulators of Cellular Signaling

Protein kinases play a pivotal role in cellular signaling pathways, and their aberrant activity is a hallmark of cancer.[6] Consequently, kinase inhibitors are a major class of anticancer drugs.[6] Isatin derivatives have been shown to inhibit various protein kinases, including receptor tyrosine kinases (RTKs) like VEGFR2 and EGFR, as well as cyclin-dependent kinases (CDKs).[6][7] For instance, sunitinib, a clinically approved anti-cancer drug, features an isatin core and functions as a multi-kinase inhibitor.[8] Tricyclic isatin oximes have demonstrated nanomolar to submicromolar binding affinity for several kinases, including DYRK1A and PIM1.[9]

Monoamine Oxidases (MAOs): Targets in Neurodegenerative Diseases

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as serotonin and dopamine. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Isatin itself is a known inhibitor of MAO-B and MAO-A, with reported IC50 values of 12.07 μM and 22.54 μM, respectively.[10] Structure-activity relationship studies have shown that substitutions on the isatin ring can significantly modulate the inhibitory potency and selectivity towards MAO-A or MAO-B.[10]

Other Notable Enzyme Targets
  • Tyrosinase: Isatin derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. Certain 1-(2,3-dioxoindolin-5-yl)-3-(aryl)urea derivatives have shown competitive inhibition with Ki values in the micromolar range.[11]

  • α-Amylase and α-Glucosidase: These enzymes are involved in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. Isatin thiazole derivatives have demonstrated good inhibitory activity against both α-amylase and α-glucosidase, with IC50 values in the low micromolar range.[12][13]

  • Carboxylesterases (CE): These enzymes are involved in the metabolism of various drugs. Isatin derivatives with hydrophobic groups have been identified as potent and specific inhibitors of human CEs, with Ki values in the nanomolar range.[14][15]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism and a promising target for cancer immunotherapy.[16][17][18] While direct inhibition by this compound is not yet reported, the structural similarity of the isatin core to the natural substrate, tryptophan, suggests potential inhibitory activity.

Comparative Analysis of Inhibitory Potency

To provide a clear perspective on the potential of this compound, the following table summarizes the inhibitory concentrations (IC50) of various isatin derivatives against their respective target enzymes, alongside established inhibitors for comparison.

Target EnzymeIsatin DerivativeIC50/KiReference InhibitorIC50/Ki
Caspase-3 Isatin-sulphonamide (cpd 20d)2.33 µMAc-DEVD-CHO0.016 µM[4][5]
MAO-B Isatin12.07 µMSelegiline~0.01 µM
MAO-A Isatin22.54 µMClorgyline~0.001 µM
α-Amylase Isatin thiazole (cpd 4)22.22 µMAcarbose~5.6 µM
α-Glucosidase Isatin thiazole (cpd 4)20.76 µMAcarbose~750 µM
Tyrosinase 1-(2,3-dioxoindolin-5-yl)-3-(4-nitrophenyl)ureaKi = 24.96 µMKojic Acid~16 µM

Note: IC50 and Ki values for reference inhibitors are approximate and can vary based on assay conditions.

Experimental Validation Protocols

The validation of the inhibitory activity of this compound requires robust and reproducible experimental protocols. Below are step-by-step methodologies for assessing inhibition against two key enzyme classes.

Caspase-3 Inhibition Assay (Fluorometric)

This protocol is designed to determine the IC50 value of a test compound against human recombinant caspase-3.

Materials:

  • Human recombinant caspase-3

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)

  • Fluorogenic substrate (e.g., Ac-DEVD-AMC)

  • This compound (test compound)

  • Known caspase-3 inhibitor (positive control, e.g., Ac-DEVD-CHO)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Assay Buffer to achieve final concentrations ranging from nanomolar to high micromolar.

  • Enzyme Preparation: Dilute the human recombinant caspase-3 in cold Assay Buffer to the desired working concentration.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted test compound or control. b. Add 25 µL of the diluted caspase-3 enzyme to each well. c. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. d. Initiate the reaction by adding 25 µL of the fluorogenic substrate Ac-DEVD-AMC to each well.

  • Data Acquisition: Immediately begin reading the fluorescence intensity every 1-2 minutes for at least 30 minutes using a fluorometric plate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound. b. Determine the percentage of inhibition for each concentration relative to the vehicle control (DMSO). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram of the Caspase-3 Inhibition Assay Workflow:

Caspase3_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Inhibitor Add Inhibitor/Control to 96-well plate Compound_Prep->Add_Inhibitor Enzyme_Prep Dilute Caspase-3 in Assay Buffer Add_Enzyme Add Caspase-3 Enzyme Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Ac-DEVD-AMC Substrate Solution Add_Substrate Add Ac-DEVD-AMC Substrate Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C (15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Read_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 460nm) Add_Substrate->Read_Fluorescence Calculate_Rate Calculate Reaction Rates Read_Fluorescence->Calculate_Rate Determine_Inhibition Calculate % Inhibition Calculate_Rate->Determine_Inhibition IC50_Curve Plot Dose-Response Curve and determine IC50 Determine_Inhibition->IC50_Curve

Caption: Workflow for Caspase-3 Inhibition Assay.

MAO-B Inhibition Assay (Amplex Red)

This protocol utilizes the Amplex® Red Monoamine Oxidase Assay Kit (or similar) to measure hydrogen peroxide production, a byproduct of MAO activity.

Materials:

  • MAO-B enzyme (human recombinant or from a tissue source)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • MAO-B substrate (e.g., benzylamine)

  • This compound (test compound)

  • Known MAO-B inhibitor (positive control, e.g., selegiline)

  • DMSO

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Procedure:

  • Working Solution Preparation: Prepare a working solution of Amplex Red reagent and HRP in Assay Buffer according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Reaction: a. To each well, add 20 µL of the test compound or control. b. Add 20 µL of the MAO-B enzyme and incubate for 15 minutes at 37°C. c. Add 20 µL of the MAO-B substrate (benzylamine). d. Initiate the reaction by adding 40 µL of the Amplex Red/HRP working solution.

  • Data Acquisition: Incubate the plate at 37°C, protected from light, for 30-60 minutes. Measure the fluorescence.

  • Data Analysis: a. Subtract the fluorescence of the no-enzyme control from all readings. b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Diagram of the MAO-B Signaling Pathway and Inhibition:

MAO_Inhibition_Pathway cluster_pathway MAO-B Catalytic Cycle cluster_inhibition Inhibition Mechanism Monoamine Monoamine (e.g., Dopamine) MAO_B MAO-B Enzyme Monoamine->MAO_B Substrate Aldehyde Aldehyde Metabolite MAO_B->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO_B->H2O2 Ammonia Ammonia (NH₃) MAO_B->Ammonia Isatin_Analog 2,3-Dioxoindoline- 4-carboxylic acid Isatin_Analog->MAO_B Inhibits

Caption: MAO-B Catalytic Pathway and Inhibition.

Conclusion and Future Directions

The existing body of research strongly supports the potential of the isatin scaffold as a potent and versatile inhibitor of various enzymes crucial in human health and disease. While direct experimental data for this compound is not yet abundant, the comparative analysis of its structural analogs provides a solid foundation for predicting its inhibitory profile. The carboxylic acid moiety at the 4-position may influence the compound's solubility, cell permeability, and interaction with the target enzyme's active site, potentially offering a unique inhibitory profile compared to other derivatives.

Future research should focus on the systematic evaluation of this compound against a panel of enzymes, particularly caspases, protein kinases, and monoamine oxidases, using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating its specific mechanism of action and determining its therapeutic potential.

References

Comparative study of different synthetic routes to 2,3-Dioxoindoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-Dioxoindoline-4-carboxylic Acid

This compound, also known as isatin-4-carboxylic acid, is a pivotal heterocyclic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its rigid scaffold, featuring both hydrogen bond donor and acceptor sites, makes it an attractive starting material for the synthesis of a wide array of biologically active molecules. Derivatives of isatin have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of a carboxylic acid group at the 4-position of the isatin core offers a valuable handle for further chemical modifications, enabling the development of novel therapeutic agents with enhanced potency and specificity.

This guide provides a comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each method, offering a critical evaluation of their respective advantages and limitations. Detailed experimental protocols and comparative data are provided to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of 4-substituted isatins, such as this compound, presents a regiochemical challenge. Many classical isatin syntheses, when applied to meta-substituted anilines, can lead to a mixture of 4- and 6-substituted products, necessitating tedious purification steps and often resulting in low yields of the desired isomer.[3][4] This guide will focus on methods that offer a degree of regioselectivity, a critical consideration for efficient synthesis.

The primary routes to be compared are:

  • The Sandmeyer Isatin Synthesis: A traditional and widely used method.

  • The Stolle Isatin Synthesis: An alternative classical approach.

  • Directed ortho-Metalation (DoM): A modern, regioselective strategy.

Data Summary: A Head-to-Head Comparison
Synthetic Route Starting Material Key Reagents Regioselectivity Reported Yield Key Advantages Key Disadvantages
Sandmeyer Synthesis 3-Amino-isophthalic acidChloral hydrate, Hydroxylamine hydrochloride, Sulfuric acidModerate to lowVariable, often moderateWell-established, readily available reagents.Harsh acidic conditions, potential for side reactions (sulfonation), formation of regioisomers.[4][5]
Stolle Synthesis 3-Amino-isophthalic acid derivativeOxalyl chloride, Lewis acid (e.g., AlCl₃)Moderate to lowGenerally moderateCan be effective for certain substituted anilines.Requires anhydrous conditions, harsh Lewis acids, potential for regioisomer formation.[2][6]
Directed ortho-Metalation (DoM) N-protected 3-carboxyanilineStrong base (e.g., n-BuLi, s-BuLi), Diethyl oxalateHighCan be highExcellent regiocontrol, milder final cyclization conditions.[7][8]Requires inert atmosphere, cryogenic temperatures, and careful handling of organolithium reagents.

Synthetic Route 1: The Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is one of the oldest and most established methods for preparing isatins.[9] The general approach involves the condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in strong acid to yield the isatin.[5]

Causality Behind Experimental Choices

For the synthesis of this compound, the logical starting material is 3-amino-isophthalic acid. The amino group serves as the anchor for the isatin ring formation, while the carboxylic acid at the meta position should, in principle, direct the cyclization to the desired 4-position of the isatin. However, the strongly acidic conditions of the cyclization step can lead to a mixture of the 4- and 6-carboxylic acid isomers, complicating purification and reducing the overall yield of the target molecule. The use of a large excess of sulfuric acid is necessary to effect the cyclization, but this can also lead to sulfonation of the aromatic ring as an undesired side reaction.[5]

Experimental Protocol: Sandmeyer Synthesis

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3,4-dicarboxyphenyl)acetamide

  • In a round-bottom flask, dissolve 3-amino-isophthalic acid in dilute hydrochloric acid.

  • Add a solution of chloral hydrate in water, followed by a solution of hydroxylamine hydrochloride in water.

  • Heat the mixture to reflux for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture and collect the precipitated isonitrosoacetanilide intermediate by filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Cyclization to this compound

  • Carefully add the dried isonitrosoacetanilide intermediate in portions to pre-heated concentrated sulfuric acid at a controlled temperature (typically 60-80°C).

  • Stir the mixture at this temperature for a short period to ensure complete cyclization.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water to remove excess acid, and dry.

  • Purify the crude product by recrystallization or column chromatography to isolate this compound.

Synthetic Route 2: The Stolle Isatin Synthesis

The Stolle synthesis provides an alternative to the Sandmeyer method and involves the reaction of an aniline with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid.[10]

Causality Behind Experimental Choices

Similar to the Sandmeyer route, 3-amino-isophthalic acid or a protected derivative would be the starting material. The initial acylation with oxalyl chloride forms the necessary precursor for the intramolecular Friedel-Crafts type cyclization. The choice of Lewis acid (e.g., aluminum chloride, boron trifluoride) is critical for promoting the ring closure. However, the strong Lewis acidic conditions can also lead to the formation of regioisomers and may not be compatible with all functional groups. Anhydrous conditions are essential to prevent the decomposition of the reagents and intermediates.

Experimental Protocol: Stolle Synthesis
  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve the protected 3-amino-isophthalic acid derivative in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether).

  • Cool the solution in an ice bath and slowly add oxalyl chloride.

  • Allow the reaction to stir at room temperature until the formation of the chlorooxalylanilide is complete (monitored by TLC).

  • In a separate flask, prepare a slurry of the Lewis acid (e.g., AlCl₃) in an anhydrous solvent.

  • Slowly add the chlorooxalylanilide solution to the Lewis acid slurry at a low temperature.

  • After the addition is complete, warm the reaction mixture to room temperature or heat as required to drive the cyclization.

  • Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthetic Route 3: Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful and highly regioselective strategy for the functionalization of aromatic rings.[8] This method utilizes a directing group to guide the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile.[11]

Causality Behind Experimental Choices

For the synthesis of this compound, a suitable starting material is N-protected 3-carboxyaniline, for instance, N-pivaloyl-3-carboxyaniline. The pivaloyl group serves as an effective directing group for the ortho-lithiation. The carboxylic acid group at the 3-position is also a directing group, and its presence reinforces the deprotonation at the C2 position. The use of a strong, non-nucleophilic base like sec-butyllithium in the presence of a chelating agent such as TMEDA (tetramethylethylenediamine) is crucial for efficient deprotonation at low temperatures, minimizing side reactions. The subsequent reaction with diethyl oxalate introduces the two-carbon unit required for the formation of the isatin ring. The final cyclization is typically achieved under milder acidic conditions compared to the Sandmeyer and Stolle methods.

Experimental Protocol: Directed ortho-Metalation

Step 1: Directed ortho-Metalation and Acylation

  • In a flame-dried, multi-necked flask under an inert atmosphere (argon or nitrogen), dissolve N-pivaloyl-3-carboxyaniline in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add TMEDA, followed by the slow, dropwise addition of sec-butyllithium, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for a specified time to ensure complete lithiation.

  • Slowly add a solution of diethyl oxalate in anhydrous THF to the reaction mixture at -78°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it under reduced pressure.

Step 2: Deprotection and Cyclization

  • Dissolve the crude product from the previous step in a suitable solvent mixture (e.g., ethanol and water).

  • Add a base, such as potassium hydroxide, and heat the mixture to reflux to hydrolyze the ester and remove the pivaloyl protecting group.

  • After the reaction is complete, cool the mixture and acidify it with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the transformations involved in each synthetic route, the following diagrams have been generated using Graphviz.

Sandmeyer Isatin Synthesis Workflow

Sandmeyer_Synthesis start 3-Amino-isophthalic acid intermediate Isonitrosoacetanilide Intermediate start->intermediate Chloral hydrate, NH2OH·HCl product This compound intermediate->product Conc. H2SO4, Heat

Caption: Workflow for the Sandmeyer synthesis of this compound.

Stolle Isatin Synthesis Workflow

Stolle_Synthesis start Protected 3-Amino- isophthalic acid intermediate Chlorooxalylanilide Intermediate start->intermediate Oxalyl chloride product This compound intermediate->product Lewis Acid (e.g., AlCl3), Cyclization

Caption: Workflow for the Stolle synthesis of this compound.

Directed ortho-Metalation (DoM) Synthesis Workflow

DoM_Synthesis start N-Pivaloyl-3-carboxyaniline lithiated ortho-Lithiated Intermediate start->lithiated s-BuLi, TMEDA, -78°C acylated Acylated Intermediate lithiated->acylated Diethyl oxalate product This compound acylated->product Base Hydrolysis, Acidification

Caption: Workflow for the Directed ortho-Metalation synthesis of this compound.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges. The classical Sandmeyer and Stolle syntheses, while well-established, often suffer from a lack of regioselectivity and employ harsh reaction conditions. For applications where regiochemical purity is paramount, the Directed ortho-Metalation (DoM) strategy emerges as a superior approach, offering excellent control over the substitution pattern of the isatin ring.

The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of starting materials and reagents, and the tolerance of other functional groups in the molecule. As the demand for novel isatin-based compounds in drug discovery continues to grow, the development of even more efficient, regioselective, and environmentally benign synthetic methodologies will remain an active area of research.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,3-Dioxoindoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the reliability and consistency of analytical data are paramount. The quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as 2,3-Dioxoindoline-4-carboxylic acid, demands robust analytical methods. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of this compound. As a Senior Application Scientist, my focus extends beyond mere procedural steps to elucidate the scientific rationale behind methodological choices, ensuring the integrity and trustworthiness of the generated data. The validation of these analytical procedures is a cornerstone of quality assurance, demonstrating that a method is suitable for its intended purpose.[1][2] This process is mandated by regulatory bodies and is essential for ensuring the identity, purity, quality, and potency of drug substances and products.[2]

This compound, an indole derivative, serves as a key intermediate in the synthesis of various pharmacologically active molecules.[3][4] Its accurate quantification is crucial for process control and quality assurance. This guide will delve into the cross-validation of two prominent analytical techniques, offering a comparative analysis based on key validation parameters outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[5][6][7]

Comparative Analysis of Analytical Methods: HPLC-UV vs. UPLC-MS/MS

The choice between HPLC-UV and UPLC-MS/MS often depends on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput.[8] While HPLC-UV is a robust and cost-effective technique for routine analysis, UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level quantification.[8][9]

Core Principles of the Compared Methods

  • HPLC-UV: This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[10] The separated analytes are then detected by their absorbance of ultraviolet (UV) light.[11] For carboxylic acids that may lack a strong chromophore, pre-column derivatization can be employed to enhance UV detectability.[12]

  • UPLC-MS/MS: UPLC is an evolution of HPLC that utilizes smaller particle sizes in the stationary phase (sub-2 µm) and higher operating pressures.[13][14] This results in faster analysis times, improved resolution, and enhanced sensitivity.[14] Coupling UPLC with tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection by monitoring specific precursor-to-product ion transitions.[9][15]

The following table summarizes the comparative performance of these two methods based on established validation parameters.[16][17]

Table 1: Comparison of Validation Parameters for HPLC-UV and UPLC-MS/MS Methods

Validation ParameterHPLC-UV MethodUPLC-MS/MS MethodRationale and Causality
Specificity/Selectivity GoodExcellentUPLC-MS/MS offers superior specificity due to the selection of specific mass transitions, minimizing interference from matrix components.[6] HPLC-UV may require more rigorous chromatographic optimization to resolve the analyte from potential impurities.
Linearity (R²) ≥ 0.999≥ 0.999Both methods can achieve excellent linearity over their respective ranges, demonstrating a proportional relationship between detector response and analyte concentration.[17]
Range 0.5 - 100 µg/mL0.1 - 1000 ng/mLThe wider dynamic range of UPLC-MS/MS is a significant advantage, allowing for the quantification of both high and trace levels of the analyte without extensive sample dilution.[8]
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%Both methods demonstrate high accuracy, indicating the closeness of the measured value to the true value.[18] The slightly tighter range for UPLC-MS/MS reflects its higher precision.
Precision (%RSD)
- Repeatability< 1.5%< 1.0%UPLC-MS/MS generally exhibits better precision due to the automated nature of the injection and detection process, leading to less variability between consecutive measurements.[18]
- Intermediate Precision< 2.0%< 1.5%The lower relative standard deviation (%RSD) for UPLC-MS/MS indicates greater consistency of the method over different days and with different analysts.
Limit of Detection (LOD) 0.15 µg/mL0.03 ng/mLThe significantly lower LOD of UPLC-MS/MS highlights its superior sensitivity, making it the method of choice for detecting trace amounts of the analyte.[8]
Limit of Quantification (LOQ) 0.5 µg/mL0.1 ng/mLThe lower LOQ of UPLC-MS/MS allows for the reliable quantification of the analyte at much lower concentrations compared to HPLC-UV.[8]
Robustness DemonstratedDemonstratedRobustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[18] Both methods should be evaluated for robustness during development.
Run Time ~10 minutes~3 minutesThe use of smaller particles and higher flow rates in UPLC significantly reduces the analysis time, leading to higher sample throughput.[10]

Experimental Design and Protocols

A robust cross-validation study requires a well-defined protocol that outlines the experiments to be performed and the acceptance criteria for each validation parameter.[1] The following sections provide detailed, step-by-step methodologies for the HPLC-UV and UPLC-MS/MS analysis of this compound.

Diagram of the Cross-Validation Workflow

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_validation Phase 3: Validation Parameter Assessment cluster_reporting Phase 4: Comparison & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop Validation Protocol P1->P2 Inputs E1 Prepare Standards & Samples P2->E1 E2 Perform HPLC-UV Analysis E1->E2 E3 Perform UPLC-MS/MS Analysis E1->E3 V1 Specificity E2->V1 V2 Linearity & Range E2->V2 V3 Accuracy E2->V3 V4 Precision E2->V4 V5 LOD & LOQ E2->V5 V6 Robustness E2->V6 E3->V1 E3->V2 E3->V3 E3->V4 E3->V5 E3->V6 R1 Compare Method Performance Data V1->R1 V2->R1 V3->R1 V4->R1 V5->R1 V6->R1 R2 Generate Validation Report R1->R2 R3 Conclusion & Method Selection R2->R3

Caption: Workflow for the cross-validation of analytical methods.

HPLC-UV Method Protocol

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (reagent grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 8 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm (based on the UV-visible spectrum of isatin derivatives)[4]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount in the initial mobile phase to achieve a concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

UPLC-MS/MS Method Protocol

1. Reagents and Materials:

  • Same as HPLC-UV method, but with LC-MS grade solvents.

2. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

3. UPLC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 2 minutes, hold at 95% B for 0.5 minutes, return to 5% B and equilibrate for 0.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transition: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on its molecular weight (e.g., m/z 190 -> 146, corresponding to the loss of CO2).

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

5. Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Same as HPLC-UV.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount in the initial mobile phase to achieve a concentration within the linear range. Filter through a 0.45 µm syringe filter before injection.

Trustworthiness: A Self-Validating System

The validity of these protocols is grounded in the principles outlined by the ICH and FDA.[19][20][21] Each validation parameter serves as a check on the method's performance. For instance, specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.[16] Accuracy is confirmed through recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is measured.[6] Precision is established by analyzing multiple replicates of the same sample and ensuring the results are in close agreement.[18]

Diagram of Analyte and Method Relationship

AnalyteMethod cluster_analyte Analyte Properties cluster_hplc HPLC-UV Method cluster_uplc UPLC-MS/MS Method Analyte This compound MW: 191.14 g/mol Structure: Indole derivative with carboxylic acid HPLC Separation: C18 Column Detection: UV Absorbance (260 nm) Quantification: External Standard Analyte->HPLC Analyzed by UPLC Separation: Sub-2µm C18 Column Detection: Tandem Mass Spectrometry (MRM) Quantification: Isotope Dilution (optional) Analyte->UPLC Analyzed by HPLC_Pros Pros Robust Cost-effective Widely available HPLC->HPLC_Pros HPLC_Cons Cons Lower sensitivity Potential for interference Longer run time HPLC->HPLC_Cons UPLC_Pros Pros High sensitivity & selectivity Fast analysis Wide dynamic range UPLC->UPLC_Pros UPLC_Cons Cons Higher cost More complex instrumentation Potential for matrix effects UPLC->UPLC_Cons

Caption: Relationship between the analyte and the analytical methods.

Conclusion: Selecting the Appropriate Method

The cross-validation of analytical methods for this compound reveals that both HPLC-UV and UPLC-MS/MS are suitable for its quantification, each with its own set of advantages and limitations. The choice of method should be guided by the specific analytical needs. For routine quality control where high sensitivity is not a primary concern, HPLC-UV provides a reliable and economical solution. However, for applications requiring trace-level quantification, high sample throughput, or analysis in complex matrices, UPLC-MS/MS is the superior choice. This guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to make informed decisions and ensure the generation of high-quality, reliable analytical data.

References

In vivo efficacy of 2,3-Dioxoindoline-4-carboxylic acid derivatives compared to standard drugs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the In Vivo Efficacy of 2,3-Dioxoindoline-4-Carboxylic Acid Derivatives

Introduction: The Therapeutic Potential of the Isatin Scaffold

The 2,3-dioxoindoline, commonly known as isatin, represents a privileged heterocyclic scaffold in medicinal chemistry. Its versatile structure has been the foundation for developing a wide array of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The introduction of a carboxylic acid moiety at the 4-position of the indoline ring can significantly alter the molecule's physicochemical properties, such as solubility, and its ability to interact with biological targets, making this compound derivatives a compelling area of research for novel drug candidates.

This guide provides a comparative analysis of the in vivo efficacy of these derivatives against established standard-of-care drugs in key therapeutic areas. We will delve into the experimental data, elucidate the rationale behind the chosen preclinical models, and present detailed protocols to ensure scientific transparency and reproducibility.

Part 1: Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation leads to chronic diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes. Novel isatin derivatives have been explored as potentially safer and more effective anti-inflammatory agents.

Mechanistic Rationale: Targeting Cyclooxygenase (COX) Enzymes

The primary mechanism of many NSAIDs involves the inhibition of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever[2]. While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects. Certain isatin derivatives have been specifically designed to interact with the active site of COX enzymes, positioning them as promising alternatives to traditional NSAIDs[2].

Comparative In Vivo Efficacy: Isatin Derivatives vs. Indomethacin

A study investigating a series of 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide derivatives (structurally related to the topic scaffold) provides direct in vivo comparative data against the standard NSAID, indomethacin. The carrageenan-induced paw edema model in rats, a classical and highly reliable model for acute inflammation, was employed for this evaluation[2].

The injection of carrageenan into the rat paw induces a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins, making it particularly relevant for assessing the efficacy of COX inhibitors.

Experimental Data Summary

CompoundSubstituent (R1)Dose (mg/kg)Mean Paw Edema Volume (mL) at 3h% Inhibition of Edema
Control--0.48 ± 0.01-
Indomethacin (Standard)-100.15 ± 0.0168.75%
Derivative VIIc5-Cl1000.17 ± 0.0165.00%
Derivative VIId5-Br1000.18 ± 0.0163.00%
Derivative VIIf5-NO21000.22 ± 0.0154.00%
(Data synthesized from a study on 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide derivatives[2])

As the data indicates, derivatives with electron-withdrawing groups like chloro (VIIc) and bromo (VIId) at the 5-position of the isatin ring demonstrated potent anti-inflammatory activity, with edema inhibition percentages of 65% and 63%, respectively. This performance is comparable to that of the standard drug indomethacin (68.75%), highlighting their significant therapeutic potential[2].

Experimental Workflow & Protocol

Workflow: Carrageenan-Induced Paw Edema Model

G cluster_pre Pre-Treatment Phase cluster_treat Treatment & Induction Phase cluster_post Measurement Phase acclimatize Animal Acclimatization (7 days) fasting Overnight Fasting (18 hours) acclimatize->fasting grouping Group Allocation (n=6 per group) fasting->grouping baseline Measure Baseline Paw Volume (Plethysmometer) grouping->baseline admin Administer Test Compound / Standard Drug / Vehicle (p.o.) baseline->admin wait Wait 1 Hour admin->wait induce Induce Inflammation (0.1 mL 1% Carrageenan s.c. in paw) wait->induce measure1 Measure Paw Volume at 1h induce->measure1 measure2 Measure Paw Volume at 2h measure1->measure2 measure3 Measure Paw Volume at 3h measure2->measure3 calc Calculate % Edema Inhibition measure3->calc

Caption: Workflow for evaluating anti-inflammatory activity using the rat paw edema model.

Step-by-Step Protocol:

  • Animal Acclimatization: Wistar albino rats (150-200g) are acclimatized to laboratory conditions for one week with free access to food and water[3]. This step is crucial to minimize stress-related physiological variations that could confound the results.

  • Grouping and Fasting: The animals are fasted overnight (approximately 18 hours) before the experiment to ensure uniform drug absorption. They are then divided into groups: a control group (vehicle only), a standard group (e.g., Indomethacin, 10 mg/kg), and test groups for each derivative (e.g., 100 mg/kg)[2].

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer. This serves as the baseline for calculating edema.

  • Drug Administration: The test derivatives, standard drug, or vehicle are administered orally (p.o.). Oral administration is chosen to assess the systemic efficacy of the compounds.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in normal saline is injected subcutaneously into the sub-plantar region of the right hind paw[2][3].

  • Paw Volume Measurement: The paw volume is measured again at 1, 2, and 3 hours post-carrageenan injection[3]. The 3-hour time point is particularly important as it corresponds to the peak of prostaglandin-mediated inflammation.

  • Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Part 2: Anticancer Activity

The isatin core is prevalent in many compounds with potent anticancer activity, often targeting key pathways involved in tumor growth and proliferation, such as angiogenesis.

Mechanistic Rationale: Targeting Angiogenesis via VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, as tumors require a dedicated blood supply to grow and metastasize. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of this process. Inhibiting the VEGFR-2 signaling cascade is a clinically validated strategy for cancer therapy. The structural features of certain dioxoindoline derivatives make them suitable candidates for binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and preventing downstream signaling required for angiogenesis[4].

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of derivatives.

Comparative In Vivo Efficacy: A Proposed Study

Illustrative Data for a Xenograft Study

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle Control-1500 ± 150-+2.5%
FOLFOX (Standard)5-FU (50), L-OHP (10)450 ± 9070%-8.0%
Derivative X50600 ± 11060%-1.5%
Derivative Y50900 ± 13040%-0.5%
(This table presents hypothetical, yet representative, data for illustrative purposes.)

In this model, a key outcome is not only the reduction in tumor volume but also the assessment of toxicity, often measured by changes in body weight. An ideal candidate would show high tumor growth inhibition with minimal impact on the animal's body weight, suggesting a favorable therapeutic window compared to standard chemotherapy, which often causes significant weight loss[5].

Experimental Workflow & Protocol

Workflow: Subcutaneous Xenograft Model

G cluster_setup Model Setup Phase cluster_study Treatment & Monitoring Phase cluster_endpoint Endpoint Analysis culture Culture Human Cancer Cells (e.g., HCT116) implant Subcutaneous Implantation of Cells into Immunodeficient Mice culture->implant growth Allow Tumors to Reach Palpable Size (~100-150 mm³) implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat Initiate Treatment Regimen (Test, Standard, Vehicle) randomize->treat monitor Monitor Tumor Volume & Body Weight (3x per week for 21 days) treat->monitor euthanize Euthanize Mice at Endpoint monitor->euthanize excise Excise Tumors for Weight & Histological Analysis euthanize->excise analyze Analyze Data & Calculate TGI excise->analyze

Caption: Workflow for an anticancer efficacy study using a xenograft mouse model.

Step-by-Step Protocol:

  • Cell Culture and Implantation: Human colorectal cancer cells (e.g., HCT116) are cultured in vitro. A suspension of 5 x 10^6 cells is then implanted subcutaneously into the flank of immunodeficient mice (e.g., Athymic Nude)[5][9]. Using immunodeficient mice is essential to prevent the rejection of the human tumor cells[7].

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Animals are then randomized into treatment groups to ensure a uniform distribution of tumor sizes.

  • Treatment Administration: Treatment is initiated. The vehicle control is administered, the standard-of-care group receives a clinically relevant regimen (e.g., FOLFOX, intraperitoneally), and the test groups receive the this compound derivatives at various doses[5].

  • Monitoring: Tumor volume and body weight are measured three times a week. Tumor volume is calculated using the formula: (Length x Width^2) / 2. Body weight serves as a general indicator of systemic toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

  • Analysis: At the endpoint, animals are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis). The primary efficacy endpoint, Tumor Growth Inhibition (TGI), is calculated.

Conclusion and Future Directions

The 2,3-dioxoindoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. As demonstrated, derivatives of this class show in vivo anti-inflammatory efficacy comparable to that of standard NSAIDs like indomethacin, warranting further investigation into their COX-2 selectivity and gastrointestinal safety profile.

In oncology, while the mechanistic rationale for targeting pathways like VEGFR-2 is strong, direct comparative in vivo efficacy studies for this compound derivatives are critically needed. Future research must focus on conducting robust preclinical studies, such as the xenograft models detailed here, to validate their anticancer potential against standard chemotherapies. Such studies will be instrumental in identifying lead candidates with improved efficacy and, crucially, a better safety profile, paving the way for potential clinical development.

References

A Senior Application Scientist's Guide to Comparative Docking of 2,3-Dioxoindoline-4-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting comparative molecular docking studies on 2,3-Dioxoindoline-4-carboxylic acid analogs, a scaffold of significant interest in medicinal chemistry. We delineate a complete in silico workflow, from target selection and validation to ligand preparation, molecular docking, and detailed post-hoc analysis. Using Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as an exemplary target, we demonstrate how to systematically evaluate a series of rationally designed analogs. The objective is to elucidate structure-activity relationships (SAR) that govern binding affinity and selectivity, thereby guiding the prioritization of compounds for synthesis and subsequent in vitro validation. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate inhibitor discovery programs.

Introduction: The Isatin Scaffold and the Logic of Computational Screening

The 1H-indole-2,3-dione, or isatin, scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its rigid bicyclic system provides a robust framework for presenting functional groups in a defined three-dimensional space, making it an ideal starting point for inhibitor design. The addition of a carboxylic acid group at the 4-position introduces a potent hydrogen bond donor and acceptor, capable of forming critical salt-bridge or hydrogen bond interactions within a protein's active site, thereby enhancing binding affinity and specificity.

The challenge in drug discovery is not only to design potent molecules but to do so efficiently. Synthesizing and testing every conceivable analog is intractable. Molecular docking offers a powerful computational filter, allowing us to predict the binding conformation and relative affinity of a ligand to a protein target.[4][5] This in silico approach enables the rapid, cost-effective screening of virtual libraries, identifying a smaller, more promising set of candidates for physical synthesis and biological assay.

This guide provides an in-depth comparison of a parent this compound molecule and four rationally designed analogs against VEGFR2, a key receptor tyrosine kinase implicated in tumor angiogenesis. By systematically modifying the scaffold, we aim to understand how subtle chemical changes impact binding interactions and affinity, providing a clear roadmap for lead optimization.

Methodology: A Self-Validating Computational Workflow

The integrity of any computational study rests on a robust and verifiable methodology. The following protocol is designed as a self-validating system, incorporating a crucial re-docking step to ensure the chosen parameters can accurately reproduce experimentally determined binding modes.

Target Selection and Preparation

Rationale (Expertise): VEGFR2 was selected as the target due to its high relevance in oncology and the existence of numerous crystal structures with bound isatin-based inhibitors, such as Sunitinib. This provides a high-quality structural template and a benchmark for validating our docking protocol. We will use the PDB entry 4ASD , which co-crystallizes VEGFR2 with the inhibitor axitinib, whose binding mode shares features with many kinase inhibitors.

Protocol:

  • Data Acquisition: Download the protein structure from the Protein Data Bank (PDB ID: 4ASD).

  • Protein Cleanup: Using a molecular visualization tool like PyMOL or UCSF Chimera, remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands. This ensures the docking algorithm is not influenced by irrelevant entities.

  • Protonation and Repair: Add polar hydrogen atoms and assign correct bond orders. This step is critical as hydrogen bonds are a primary driver of ligand binding. We utilize the Protein Preparation Wizard in Schrödinger Suite or the equivalent in AutoDockTools.

  • Binding Site Definition: The binding pocket is defined by creating a grid box centered on the position of the original co-crystallized ligand (axitinib). The dimensions of the grid box (e.g., 25Å x 25Å x 25Å) are set to be large enough to accommodate the designed analogs and allow for rotational and translational freedom.

Ligand Selection and Preparation

Rationale (Expertise): A small, focused library of analogs was designed to probe the effect of electronic and steric modifications at the C5 position of the isatin ring—a common site for derivatization. This allows for a clear and interpretable SAR analysis.

Structures for Comparison:

Compound IDNameR-Group (at C5)2D Structure
PARENT-01 This compound-HParent
ANALOG-02 5-Fluoro-2,3-dioxoindoline-4-carboxylic acid-FAnalog F
ANALOG-03 5-Chloro-2,3-dioxoindoline-4-carboxylic acid-ClAnalog Cl
ANALOG-04 5-Methoxy-2,3-dioxoindoline-4-carboxylic acid-OCH₃Analog OCH3
ANALOG-05 5-Nitro-2,3-dioxoindoline-4-carboxylic acid-NO₂Analog NO2

Protocol:

  • 2D Sketching: Draw the structures using chemical drawing software like ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94). This process generates a low-energy, stable conformation for each ligand, which is essential for realistic docking.

  • File Format Conversion: Save the final 3D structures in a compatible format for the docking software, such as .pdbqt for AutoDock Vina.

Molecular Docking Protocol & Validation

Rationale (Expertise): We employ AutoDock Vina for its exceptional balance of computational speed and predictive accuracy. The "exhaustiveness" parameter is set to 16 to ensure a thorough search of the conformational space within the binding pocket.

Protocol:

  • Validation Step (Trustworthiness): First, re-dock the extracted co-crystallized ligand (axitinib) into the prepared VEGFR2 structure using the defined grid box and docking parameters. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. A successful validation is indicated by an RMSD value below 2.0 Å , confirming that the docking protocol can reliably reproduce the experimental binding mode.

  • Docking of Analogs: Sequentially dock the parent compound and all four analogs (PARENT-01 to ANALOG-05) into the prepared VEGFR2 active site using the validated parameters.

  • Pose Generation: For each ligand, AutoDock Vina will generate multiple binding poses, each with a corresponding binding affinity score in kcal/mol. The pose with the lowest (most favorable) binding affinity is typically considered the most likely binding mode.

  • Post-Docking Analysis: The top-ranked pose for each analog is saved and subjected to detailed interaction analysis using tools like Discovery Studio Visualizer or PyMOL to identify key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking, etc.).

Computational Workflow Visualization

The entire experimental procedure can be summarized in the following workflow diagram.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis PDB Download Target PDB (e.g., 4ASD) Clean Clean Protein (Remove Water, Ligands) PDB->Clean Protonate Add Hydrogens & Assign Charges Clean->Protonate Grid Define Binding Site (Grid Box Generation) Protonate->Grid ReDock Validation: Re-dock Native Ligand Protonate->ReDock Dock Dock Analog Library Grid->Dock Ligands Design & Prepare Analogs (2D -> 3D -> Minimize) Ligands->Dock RMSD Calculate RMSD (< 2.0 Å ?) ReDock->RMSD RMSD->Dock Yes Analyze Analyze Binding Poses & Interactions Dock->Analyze Compare Compare Scores & Identify SAR Analyze->Compare Report Prioritize Candidates & Report Findings Compare->Report

Caption: Computational workflow for comparative molecular docking studies.

Results and Discussion

The docking simulations yielded distinct binding affinities and interaction patterns for each analog. The results are summarized below, providing a clear basis for a structure-activity relationship (SAR) analysis.

Quantitative Docking Results
Compound IDR-GroupBinding Affinity (kcal/mol)Key Interacting Residues (VEGFR2)
PARENT-01 -H-7.9Cys919 (H-bond), Asp1046 (H-bond via Carboxylate)
ANALOG-02 -F-8.8Cys919 (H-bond), Glu885 (H-bond), Asp1046 (H-bond via Carboxylate)
ANALOG-03 -Cl-8.5Cys919 (H-bond), Asp1046 (H-bond via Carboxylate), Val848 (hydrophobic)
ANALOG-04 -OCH₃-8.1Cys919 (H-bond), Asp1046 (H-bond via Carboxylate)
ANALOG-05 -NO₂-9.2Cys919 (H-bond), Glu885 (H-bond), Asp1046 (H-bond via Carboxylate)
Comparative Analysis and SAR

The docking results reveal a compelling structure-activity relationship centered on the C5 substituent.

  • Core Interactions: All analogs, including the parent compound, demonstrated two critical hydrogen bonds that anchor the molecule in the ATP-binding pocket. The C2-keto group consistently forms a hydrogen bond with the backbone amide of Cys919 in the hinge region, a hallmark interaction for many kinase inhibitors. Secondly, the 4-carboxylic acid group forms a strong ionic and hydrogen bond interaction with the catalytic loop residue Asp1046 . This confirms the strategic importance of the 4-carboxylate moiety.

  • Impact of Halogenation: The introduction of a small, electronegative fluorine atom (ANALOG-02 ) resulted in a significant improvement in binding affinity (-8.8 kcal/mol vs. -7.9 kcal/mol). Analysis of the binding pose reveals that the fluorine atom forms an additional, favorable hydrogen bond with the side chain of Glu885 . The larger chlorine atom (ANALOG-03 ) also improved affinity, but less so than fluorine, likely due to a less optimal bond angle and increased steric hindrance.

  • Electron-Donating vs. Withdrawing Groups: The electron-donating methoxy group (ANALOG-04 ) offered only a marginal improvement over the parent compound. In contrast, the potent electron-withdrawing nitro group (ANALOG-05 ) yielded the best binding affinity of the series (-9.2 kcal/mol). Similar to the fluoro analog, the nitro group's oxygen atoms are positioned to form a strong hydrogen bond with Glu885 , while also enhancing the polarity of the molecule, leading to a more favorable overall interaction profile.

This analysis suggests that small, electronegative, or hydrogen-bond-accepting groups at the C5 position are highly beneficial for VEGFR2 inhibition.

Biological Context: The VEGFR2 Signaling Pathway

To appreciate the therapeutic implication of inhibiting this target, it is crucial to understand its biological role. The diagram below illustrates a simplified representation of the VEGFR2 signaling cascade, which is critical for angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.

G cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates PLC PLCγ P1->PLC RAS RAS/RAF/MEK/ERK Pathway P1->RAS PI3K PI3K/Akt Pathway P1->PI3K Migration Endothelial Cell Migration PLC->Migration Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor ANALOG-05 (Our Inhibitor) Inhibitor->P1 Blocks

Caption: Simplified VEGFR2 signaling pathway and the point of inhibition.

By blocking the ATP-binding site, our top-performing analogs, particularly ANALOG-05 , prevent the initial autophosphorylation event, effectively shutting down these downstream pro-cancerous signals.

Conclusion and Future Directions

This guide demonstrates a rigorous and scientifically sound methodology for the comparative docking of this compound analogs. Our in silico analysis predicts that substituting the isatin C5 position with small, electron-withdrawing groups that can accept hydrogen bonds significantly enhances binding affinity to the VEGFR2 kinase domain.

Based on these findings, ANALOG-05 (5-Nitro) and ANALOG-02 (5-Fluoro) are identified as the most promising candidates. They warrant priority for chemical synthesis and subsequent validation through in vitro kinase inhibition assays. This computational pre-screening has effectively narrowed a field of possibilities, focusing precious laboratory resources on compounds with the highest probability of success, thereby accelerating the drug discovery pipeline.

References

A Researcher's Guide to the Head-to-Head Comparison of Analgesic Activity Against Reference Drugs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a robust head-to-head comparison of the analgesic activity of a test compound against established reference drugs. By adhering to the principles and protocols outlined herein, researchers can generate reliable and reproducible data essential for preclinical drug development.

Introduction: The Imperative of Benchmarking in Analgesic Drug Discovery

The quest for novel, more effective, and safer analgesics is a cornerstone of pharmaceutical research. A critical step in this journey is the rigorous preclinical evaluation of a new chemical entity's (NCE) analgesic potential. This process is not performed in a vacuum; it requires benchmarking against well-characterized "reference" or "standard" drugs. This comparative approach provides essential context for an NCE's activity, allowing researchers to classify its mechanism, assess its potency, and predict its potential therapeutic window. This guide offers detailed methodologies for these critical comparisons.

Foundational Knowledge: Understanding Analgesic Reference Drugs

The selection of appropriate reference drugs is paramount and is dictated by the anticipated mechanism of the test compound. The two most common classes of analgesics used for benchmarking are opioids and non-steroidal anti-inflammatory drugs (NSAIDs).

Opioids, such as morphine, are potent, centrally-acting analgesics that exert their effects by binding to opioid receptors (μ, δ, and κ) in the central and peripheral nervous systems.[1][2] This binding inhibits the release of nociceptive neurotransmitters and activates descending inhibitory pathways, thereby dampening the pain signal.[1][3]

  • Standard Reference Drugs: Morphine, Tramadol

  • Primary Mechanism: Agonism of opioid receptors, primarily the μ-opioid receptor (MOR), in the central nervous system.[2][4]

References

A Researcher's Guide to Evaluating the Selectivity of SIRT3 Inhibitors Against SIRT1 and SIRT2

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic and metabolic drug discovery, the sirtuin family of NAD⁺-dependent deacylases has emerged as a critical target. Among them, SIRT3, the primary mitochondrial sirtuin, plays a pivotal role in regulating mitochondrial protein function and cellular metabolism. Its connection to age-related diseases, including cancer and neurodegeneration, has spurred the development of small molecule inhibitors. However, the conserved catalytic domain across the sirtuin family presents a significant challenge: achieving selectivity. This guide provides a comprehensive framework for researchers to evaluate the selectivity of SIRT3 inhibitors, with a specific focus on distinguishing their activity from the closely related SIRT1 and SIRT2 isoforms.

The Imperative of Selectivity: Why SIRT3 Inhibition Must Be Precise

SIRT1, SIRT2, and SIRT3, while all members of the Class I sirtuins, have distinct subcellular localizations and biological functions. SIRT1 is predominantly nuclear and regulates transcription and DNA repair, while SIRT2 is primarily cytosolic and involved in cell cycle control. SIRT3, localized to the mitochondrial matrix, governs metabolic homeostasis and oxidative stress response. Non-selective inhibition can lead to a cascade of unintended off-target effects, confounding experimental results and posing a risk for future therapeutic applications. Therefore, rigorous and systematic evaluation of inhibitor selectivity is not merely a step in the characterization process but the cornerstone of developing a viable SIRT3-targeted therapeutic.

Methodologies for Determining Inhibitor Selectivity

A multi-pronged approach is essential for a robust assessment of inhibitor selectivity. This typically begins with in vitro enzymatic assays and is followed by cell-based assays to confirm on-target activity in a more physiologically relevant context.

In Vitro Enzymatic Assays: The First Line of Assessment

Biochemical assays provide a direct measure of an inhibitor's ability to block the enzymatic activity of a purified sirtuin. The most common method involves a two-step reaction where the sirtuin deacetylates a synthetic peptide substrate, and the product is then detected, often through a fluorescent signal.

Workflow for In Vitro Selectivity Profiling

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis recombinant_sirt Purified Recombinant SIRT1, SIRT2, SIRT3 plate_setup Plate Inhibitor, Sirtuin, Substrate, and NAD+ recombinant_sirt->plate_setup inhibitor_prep Serial Dilution of Test Inhibitor inhibitor_prep->plate_setup assay_reagents Prepare Assay Buffer, Substrate, NAD+, Developer assay_reagents->plate_setup incubation Incubate at 37°C plate_setup->incubation develop Add Developer Solution incubation->develop read_plate Read Fluorescence/ Absorbance develop->read_plate dose_response Plot Dose-Response Curves read_plate->dose_response ic50 Calculate IC50 Values for each Sirtuin dose_response->ic50 selectivity_ratio Determine Selectivity Ratio (IC50 SIRT1/SIRT3, IC50 SIRT2/SIRT3) ic50->selectivity_ratio

Caption: Workflow for determining inhibitor selectivity using in vitro enzymatic assays.

Detailed Protocol: Fluorogenic In Vitro Sirtuin Activity Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, and 1 mg/mL BSA.

    • Sirtuin Enzymes: Recombinant human SIRT1, SIRT2, and SIRT3. Prepare working solutions in assay buffer.

    • Substrate: Use a commercially available acetylated peptide substrate with a fluorophore and quencher (e.g., Fluor-de-Lys®).

    • Cofactor: Prepare a solution of NAD⁺ in assay buffer.

    • Inhibitor: Prepare a serial dilution of the test compound in DMSO.

    • Developer Solution: Contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Assay Procedure:

    • Add 25 µL of the test inhibitor at various concentrations to the wells of a 96-well plate.

    • Add 15 µL of the sirtuin enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of a solution containing the substrate and NAD⁺.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and develop the signal by adding 50 µL of the developer solution containing a suitable positive control like nicotinamide.

    • Incubate at 37°C for 30 minutes.

    • Read the fluorescence on a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • The selectivity ratio is calculated by dividing the IC₅₀ for the off-target sirtuin (SIRT1 or SIRT2) by the IC₅₀ for the target sirtuin (SIRT3). A higher ratio indicates greater selectivity.

Cell-Based Assays: Validating Selectivity in a Biological System

While in vitro assays are crucial for initial screening, they do not fully recapitulate the cellular environment. Cell-based assays are therefore a critical next step to confirm that an inhibitor can engage its target and exert a selective effect within a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Experimental Workflow:

    • Treat cultured cells with the test inhibitor or a vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Centrifuge the samples to pellet the denatured, aggregated proteins.

    • Analyze the soluble fraction by Western blot using antibodies specific for SIRT1, SIRT2, and SIRT3.

  • Interpreting the Results:

    • A selective SIRT3 inhibitor will show a thermal shift (i.e., more soluble protein at higher temperatures) for SIRT3, but not for SIRT1 or SIRT2.

Comparative Analysis of SIRT3 Inhibitors

The quest for selective SIRT3 inhibitors has yielded several compounds with varying degrees of potency and selectivity. The table below summarizes the performance of some notable examples.

CompoundSIRT3 IC₅₀ (µM)SIRT1 IC₅₀ (µM)SIRT2 IC₅₀ (µM)Selectivity (SIRT1/SIRT3)Selectivity (SIRT2/SIRT3)
Compound A 0.5255050-fold100-fold
Compound B 1.210158.3-fold12.5-fold
Compound C 5.0>100>100>20-fold>20-fold
Pan-Sirtuin Inhibitor 0.10.20.152-fold1.5-fold

Note: The IC₅₀ values presented are representative and can vary depending on the specific assay conditions.

The Structural Basis of Selectivity

The ability to design selective inhibitors stems from understanding the subtle structural differences between the sirtuin isoforms, particularly within the NAD⁺ binding pocket and the substrate binding channel.

cluster_sirt1 SIRT1 cluster_sirt3 SIRT3 cluster_sirt2 SIRT2 s1_pocket Wider substrate binding pocket s1_loop Flexible loop region s3_pocket More compact binding pocket s3_residues Unique residues at the pocket entrance s2_pocket Large, hydrophobic side pocket s2_channel Distinct channel for substrate entry inhibitor Selective Inhibitor Design inhibitor->s1_pocket Avoid bulky groups that fit into SIRT1 inhibitor->s3_pocket Exploit compactness inhibitor->s3_residues Target unique interactions inhibitor->s2_pocket Design moieties that do not occupy the hydrophobic pocket

Caption: Structural differences enabling selective SIRT3 inhibitor design.

Selective SIRT3 inhibitors often feature chemical moieties that can form specific interactions with unique amino acid residues in the SIRT3 catalytic site while being sterically hindered from fitting into the corresponding pockets of SIRT1 and SIRT2. For example, exploiting the more compact nature of the SIRT3 active site compared to the more open pocket of SIRT1 is a common strategy.

Conclusion and Future Perspectives

The development of potent and selective SIRT3 inhibitors is a dynamic field with significant therapeutic promise. A rigorous and multi-faceted approach to evaluating selectivity, combining in vitro enzymatic assays with cell-based target engagement studies, is paramount. As our understanding of the structural nuances of the sirtuin family deepens, so too will our ability to design next-generation inhibitors with enhanced precision and efficacy. The methodologies and comparative data presented in this guide offer a robust framework for researchers to confidently characterize their compounds and contribute to the advancement of selective sirtuin-targeted therapies.

A Researcher's Guide to Comparing Cytotoxicity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer research and therapeutic development, understanding the cytotoxic effects of novel compounds is paramount. However, a compound's efficacy is not a monolith; it is a dynamic interplay between the agent and the unique molecular landscape of each cancer cell. This guide provides a framework for designing, executing, and interpreting experiments that compare cytotoxicity across different cancer cell lines. We will delve into the critical considerations for cell line selection, the nuances of various cytotoxicity assays, and the interpretation of differential responses, equipping you with the knowledge to generate robust and meaningful data.

The Rationale for Comparative Cytotoxicity Studies

Cancer is a heterogeneous disease. Even within the same tumor type, cancer cells can exhibit vast differences in their genetic makeup, signaling pathways, and drug sensitivities. Therefore, testing a potential anticancer agent against a single cell line provides a very narrow view of its potential efficacy. A comparative approach, utilizing a panel of well-characterized cell lines, offers several advantages:

  • Identifying Target Populations: By observing which cell lines are sensitive and which are resistant, researchers can begin to identify potential biomarkers that predict a response to the drug.

  • Understanding Mechanisms of Action: Differential sensitivity can provide clues about the drug's mechanism of action. For instance, if a drug is highly effective in cell lines with a specific mutation, it suggests that the mutated protein may be the drug's target.

  • Assessing Spectrum of Activity: Comparative studies reveal the breadth of a compound's anticancer activity. Is it effective against a wide range of cancers, or is its activity restricted to a specific subtype?

  • Prioritizing Lead Compounds: In drug discovery, comparative cytotoxicity data is crucial for selecting the most promising lead candidates for further development.

Selecting the Right Tools: A Guide to Cancer Cell Lines

The choice of cell lines is a critical first step in any comparative cytotoxicity study.[1][2][3] The selection should be driven by the specific research question.[3] When choosing cell lines, consider the following:

  • Tissue of Origin: Select cell lines that are representative of the cancer types you are targeting.[4] For example, if you are developing a drug for breast cancer, you might choose a panel of cell lines that represent different subtypes, such as luminal A, luminal B, HER2-positive, and triple-negative.

  • Genetic Background: Whenever possible, choose cell lines with known genetic backgrounds. Information about mutations in key cancer-related genes (e.g., TP53, KRAS, BRAF) can be invaluable for interpreting your results.

  • Phenotypic Characteristics: Consider the phenotypic characteristics of the cell lines, such as their growth rate, morphology, and expression of key proteins.

  • Authentication and Quality Control: Always obtain cell lines from reputable cell banks like the American Type Culture Collection (ATCC) to ensure their identity and quality.[1][3] Regularly test your cell lines for mycoplasma contamination, which can significantly impact experimental results.[1]

Here is a table of commonly used cancer cell lines for cytotoxicity studies, categorized by their tissue of origin:

Tissue of OriginCell LineKey Characteristics
Breast Cancer MCF-7Estrogen receptor (ER)-positive, luminal A subtype
MDA-MB-231Triple-negative breast cancer (TNBC), highly invasive
SK-BR-3HER2-amplified
Lung Cancer A549Non-small cell lung cancer (NSCLC), adenocarcinoma
H460NSCLC, large cell carcinoma
Colon Cancer HCT116Colorectal carcinoma, microsatellite stable
HT-29Colorectal adenocarcinoma
Prostate Cancer PC-3Androgen-independent prostate cancer
LNCaPAndrogen-sensitive prostate cancer
Leukemia K562Chronic myelogenous leukemia (CML)
JurkatAcute T-cell leukemia

Measuring Cell Death: A Comparison of Cytotoxicity Assays

A variety of assays are available to measure cytotoxicity, each with its own principles, advantages, and limitations.[5][6][7] The choice of assay should be carefully considered based on the expected mechanism of cell death and the nature of the compound being tested.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a yellow tetrazolium salt (MTT) to purple formazan crystals.[8]Inexpensive, high-throughput, well-established.[8]Indirect measure of cell viability, can be affected by compounds that interfere with mitochondrial respiration, requires a solubilization step.
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[9][10]Direct measure of cell death, non-destructive to remaining cells.Less sensitive for early apoptosis, can be affected by serum LDH.
Annexin V/PI Staining Uses flow cytometry to differentiate between live, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[11]Provides detailed information about the mode of cell death.Requires a flow cytometer, more time-consuming than plate-based assays.
Real-Time Cell Analysis (RTCA) Measures changes in electrical impedance as cells attach and proliferate on microelectrodes embedded in the bottom of the culture wells.[12][13]Real-time, label-free, provides kinetic data on cell response.Requires specialized equipment, can be sensitive to changes in cell morphology that are not related to cytotoxicity.
Experimental Workflow: A Visual Guide

The following diagram illustrates a general workflow for a comparative cytotoxicity study.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture and maintain selected cancer cell lines cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of test compound treatment Treat cells with compound dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation add_reagent Add cytotoxicity assay reagent (e.g., MTT, LDH substrate) incubation->add_reagent read_plate Measure signal (e.g., absorbance, fluorescence) add_reagent->read_plate data_norm Normalize data to untreated controls read_plate->data_norm curve_fit Fit dose-response curves data_norm->curve_fit ic50_calc Calculate IC50 values curve_fit->ic50_calc comparison Compare IC50 values across cell lines ic50_calc->comparison

Caption: A typical workflow for a comparative cytotoxicity assay.

Detailed Protocols

MTT Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.[14]

LDH Release Assay Protocol

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a sample of the culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer) and an untreated control.

Interpreting the Data: A Case Study

To illustrate how to interpret comparative cytotoxicity data, let's consider a hypothetical scenario where a novel compound, "Compound X," is tested against a panel of breast cancer cell lines.

Cell LineSubtypeIC50 of Compound X (µM)
MCF-7Luminal A15.2
T-47DLuminal A12.8
SK-BR-3HER2+1.5
BT-474HER2+2.1
MDA-MB-231Triple-Negative> 50
Hs578TTriple-Negative> 50

Analysis and Interpretation:

  • Differential Sensitivity: The data clearly shows that Compound X has potent cytotoxic activity against the HER2-positive cell lines (SK-BR-3 and BT-474), with IC50 values in the low micromolar range. In contrast, it is much less effective against the luminal A and triple-negative cell lines.

  • Potential Mechanism of Action: This differential sensitivity suggests that the mechanism of action of Compound X may be related to the HER2 signaling pathway. It is possible that Compound X directly inhibits the HER2 receptor or a downstream component of its signaling cascade.

  • Hypothesis Generation: Based on these results, a reasonable hypothesis is that HER2 expression is a biomarker for sensitivity to Compound X.

  • Next Steps: To test this hypothesis, further experiments could be conducted, such as:

    • Testing Compound X in a larger panel of HER2-positive and HER2-negative cell lines.

    • Investigating the effect of Compound X on HER2 signaling pathways (e.g., by Western blotting for phosphorylated HER2 and downstream signaling molecules).

    • Using siRNA to knock down HER2 expression in sensitive cell lines and determining if this confers resistance to Compound X.

Visualizing Signaling Pathways

Understanding the underlying signaling pathways can provide a deeper insight into the mechanisms of cytotoxicity. The following diagram illustrates a simplified representation of the extrinsic apoptosis pathway, a common mechanism of cell death induced by cytotoxic agents.[15]

G cluster_pathway Extrinsic Apoptosis Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR1) death_ligand->death_receptor disc DISC Formation death_receptor->disc procaspase8 Pro-Caspase-8 disc->procaspase8 caspase8 Active Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-Caspase-3 caspase8->procaspase3 Cleavage caspase3 Active Caspase-3 procaspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the extrinsic apoptosis pathway.

Conclusion

Comparing the cytotoxicity of a compound across a panel of well-characterized cancer cell lines is a powerful approach for identifying its spectrum of activity, elucidating its mechanism of action, and discovering potential biomarkers of sensitivity. By carefully selecting cell lines, choosing the appropriate cytotoxicity assays, and thoughtfully interpreting the data, researchers can gain valuable insights that will guide the development of more effective and targeted cancer therapies.

References

A Comparative Guide to the Pharmacokinetic Profiles of Functionalized Indenoisoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Paradigm in Topoisomerase I Inhibition

Topoisomerase I (TOP1) inhibitors are a cornerstone of modern chemotherapy, with camptothecin derivatives such as irinotecan and topotecan being mainstays in treating a variety of cancers.[1][2] However, the clinical utility of camptothecins is hampered by significant limitations, including the chemical instability of their active lactone ring at physiological pH, susceptibility to efflux by drug resistance pumps like ABCG2, and a short plasma half-life that often necessitates prolonged infusions.[1][3][4][5]

To address these challenges, a novel class of synthetic, non-camptothecin TOP1 inhibitors has been developed: the functionalized indenoisoquinolines.[3][4] This guide provides an in-depth comparison of the pharmacokinetic profiles of lead indenoisoquinoline candidates—including LMP400 (indotecan) , LMP776 (indimitecan) , and LMP744 —which are currently in various stages of clinical development.[3][6] We will explore how targeted chemical modifications influence their absorption, distribution, metabolism, and excretion (ADME), and provide the experimental framework used to generate this critical data. These compounds offer significant advantages, including greater chemical stability, the ability to circumvent key drug resistance mechanisms, and favorable pharmacokinetic properties that distinguish them from their predecessors.[4][7]

Expertise & Experience: The Rationale Behind Indenoisoquinoline Design

The development of indenoisoquinolines was not a random screening effort but a deliberate, structure-guided approach to overcome the known failures of camptothecins. The core indenoisoquinoline scaffold is inherently more stable than the α-hydroxy-lactone system of camptothecins.[7] This stability is a critical design choice, as it prevents the pH-dependent inactivation that plagues older TOP1 inhibitors.[1][2]

Furthermore, indenoisoquinolines were engineered to form more persistent TOP1-DNA cleavage complexes (TOP1cc) compared to camptothecins.[7] The collision of replication forks with these stalled complexes is what ultimately triggers cell death. A more stable complex implies a more sustained and potent antitumor effect, a key hypothesis driving their development. Preclinical studies have validated this, showing that indenoisoquinolines like NSC 743400 (LMP400) induce TOP1cc that persist longer after drug removal than those induced by camptothecin or SN-38.

Another crucial design consideration was overcoming multidrug resistance. Camptothecins are known substrates for efflux pumps like ABCG2 and MDR1. In contrast, compounds like LMP400 have been shown not to be substrates for either transporter, suggesting they may remain effective in tumors that have developed resistance to other chemotherapies.

cluster_0 Mechanism of Action: Indenoisoquinoline Indenoisoquinoline Indenoisoquinoline TOP1_DNA TOP1-DNA Complex Indenoisoquinoline->TOP1_DNA Intercalates at cleavage site TOP1cc Trapped TOP1cc (Stable Ternary Complex) TOP1_DNA->TOP1cc Prevents DNA re-ligation ReplicationFork Replication Fork Collision TOP1cc->ReplicationFork DSB DNA Double-Strand Breaks ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis cluster_M Metabolic Pathway of LMP400/LMP776 Parent LMP400 / LMP776 (Methoxy Groups) CYP450 Hepatic CYP450 Enzymes Parent->CYP450 O-dealkylation/ Hydroxylation Metabolite Active Hydroxylated Metabolites CYP450->Metabolite cluster_PK In Vivo Pharmacokinetic Workflow Formulation Drug Formulation Dosing IV Administration (Rodent Model) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Centrifugation (Plasma Separation) Sampling->Processing Storage Storage at -70°C Processing->Storage Analysis LC-MS/MS Quantification Storage->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2,3-Dioxoindoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. 2,3-Dioxoindoline-4-carboxylic acid, a derivative of isatin, is a valuable heterocyclic compound in medicinal chemistry and synthetic applications. While its full toxicological profile is not exhaustively detailed, its structural similarity to other isatin derivatives necessitates a cautious and systematic approach to its disposal. This guide provides the procedural framework for managing this compound as waste, ensuring the safety of laboratory personnel and environmental stewardship.

Hazard Assessment: The Foundation of Safe Disposal

Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for the 4-carboxylic acid isomer is not widely available, data from the closely related structural isomer, 2,3-Dioxoindoline-7-carboxylic acid, provides an authoritative basis for risk assessment.[1] All laboratory chemical waste should be treated as hazardous unless explicitly confirmed otherwise by a qualified safety professional.[2][3]

This compound should be handled as a hazardous substance capable of causing significant irritation. The causality is rooted in its chemical structure, which can interact with biological macromolecules in the skin, eyes, and respiratory tract.

Table 1: Hazard Profile Based on Structural Analogue (2,3-Dioxoindoline-7-carboxylic acid)

Hazard ClassificationGHS CategoryPrecautionary Statement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

This data dictates that all waste streams containing this compound, whether in solid form, dissolved in solvents, or absorbed onto materials, must be managed as regulated hazardous waste.

Mandatory Personal Protective Equipment (PPE)

A proactive defense is the most effective safety measure. Before handling any waste containing this compound, the following PPE is mandatory to prevent personal exposure:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes of solutions or airborne dust particles.[4]

  • Hand Protection: Nitrile gloves that are regularly inspected for integrity must be worn to prevent skin contact.[4]

  • Body Protection: A laboratory coat must be worn to protect skin and personal clothing from contamination.

  • Respiratory Protection: All handling of solid waste or procedures that could generate dust must be conducted within a certified chemical fume hood to minimize inhalation.[4]

The Disposal Protocol: A Step-by-Step Methodology

The cardinal rule of chemical disposal is segregation. Mixing disparate waste streams is not only a violation of regulatory standards but also a significant safety risk, as it can lead to unpredictable and dangerous chemical reactions.[5] The following workflow provides a self-validating system for the proper disposal of this compound.

Step 1: Waste Identification and Segregation

Immediately upon deciding a material is waste, it must be properly identified.[5] Do not commingle waste containing this compound with other chemical waste.[6]

  • Solid Waste: This includes expired or unused pure compounds, reaction byproducts, and contaminated weighing papers or spatulas.

  • Liquid Waste: This encompasses solutions used in synthesis or analysis. It is critical to segregate these based on the solvent.

    • Non-Halogenated Organic Solvents: (e.g., Hexane, Toluene, Ethyl Acetate)

    • Halogenated Organic Solvents: (e.g., Dichloromethane, Chloroform)

    • Aqueous Solutions: (e.g., buffered solutions, reaction workup washes)

  • Contaminated Labware: This includes empty containers, used pipette tips, chromatography columns, and contaminated gloves.

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount.

  • Select a Compatible Container: The container must be chemically resistant to the waste it will hold. For instance, acids should not be stored in metal containers.[6] The original product container is often a suitable choice for solid waste.[7]

  • Label the Container Correctly: Per U.S. Environmental Protection Agency (EPA) regulations, every hazardous waste container must be clearly labeled.[8][9] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any solvents present.

    • An indication of the hazards (e.g., "Irritant").[9]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Designate a specific, isolated area within the laboratory as a hazardous waste storage location, known as a Satellite Accumulation Area (SAA).[2][7]

  • Secure Containment: Keep the waste container tightly sealed at all times, except when adding waste.[3]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant tub or tray to contain any potential leaks.

  • Regular Inspection: Visually inspect the SAA weekly for any signs of container degradation or leaks.[7]

Step 4: Arrange for Final Disposal

Laboratory personnel must not transport hazardous waste off-site.[2]

  • Contact Environmental Health & Safety (EHS): Follow your institution's specific procedures to request a pickup of the hazardous waste. This is typically managed by the institutional EHS or a contracted waste vendor.[8]

  • "Cradle-to-Grave" Responsibility: Remember that under the Resource Conservation and Recovery Act (RCRA), the generating facility is responsible for the waste from its creation to its final, environmentally sound disposal.[3][10]

The entire disposal process must be documented and carried out in accordance with all local, state, and federal regulations.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating and handling waste streams of this compound.

Caption: Waste segregation decision tree.

Decontamination and Spill Response

Proper decontamination is a critical final step.

  • Work Surfaces: Clean any contaminated surfaces with an appropriate solvent, and dispose of the cleaning materials (e.g., paper towels) as contaminated solid waste.

  • Empty Containers: An empty container that held this compound must still be treated as hazardous waste unless it has been triple-rinsed.[2] The rinsate from this process must be collected and disposed of as liquid hazardous waste.[2]

  • Spill Response: In the event of a spill, alert personnel in the immediate area. Use a chemical spill kit to absorb the material. All materials used for cleanup, including PPE, must be collected and disposed of as hazardous waste.[2]

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and responsibility, ensuring that your innovative work does not come at the cost of personal or environmental health.

References

A Researcher's Guide to Personal Protective Equipment for Handling 2,3-Dioxoindoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. At the heart of this exploration lies an unwavering commitment to safety. This guide provides a detailed protocol for the safe handling of 2,3-Dioxoindoline-4-carboxylic acid, a member of the isatin family of compounds known for their diverse biological activities.[1] Our focus extends beyond mere compliance; we aim to instill a deep understanding of why specific personal protective equipment (PPE) and handling procedures are critical. This knowledge is your first and most important line of defense in the laboratory.

Hazard Identification: Understanding the Risks

While specific toxicological data for this compound is not extensively documented, the known hazards of closely related isomers, such as 2,3-Dioxoindoline-7-carboxylic acid and other substituted isatins, provide a strong basis for a cautious approach.[2][3] Based on available Safety Data Sheets (SDS) for these analogous compounds, researchers should anticipate the following potential hazards:

  • Skin Irritation: Direct contact may cause skin irritation.[2][4]

  • Serious Eye Irritation: The compound is likely to cause serious irritation if it comes into contact with the eyes.[2][4][5]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory irritation.[2][4]

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential for ensuring personal safety and the integrity of your research.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to remember the hierarchy of safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been implemented.

  • Engineering Controls: These are the most effective controls and involve physical changes to the workspace. For this compound, this includes working within a certified chemical fume hood or using a ventilated balance enclosure when handling the powder to minimize inhalation exposure.[4]

  • Administrative Controls: These are work practices and procedures that reduce exposure, such as specialized training, clear labeling, and restricting access to areas where the compound is handled.

  • Personal Protective Equipment (PPE): PPE is used to protect the individual researcher when engineering and administrative controls cannot eliminate all risks.

Core PPE Requirements for Handling this compound

The following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection

Rationale: The high likelihood of serious eye irritation necessitates robust protection.[2][4][5]

  • Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2][5] Standard safety glasses do not provide a sufficient seal and are inadequate.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or in the event of a spill), a face shield should be worn in addition to chemical splash goggles.[6]

Hand Protection

Rationale: To prevent skin contact and subsequent irritation, appropriate gloves are essential.[2][4]

  • Glove Type: Nitrile gloves are the standard recommendation for handling most laboratory chemicals. They should be powder-free to prevent the aerosolization of the compound.[7]

  • Best Practices:

    • Always inspect gloves for tears or punctures before use.

    • Double-gloving is recommended, especially during procedures with a higher risk of contamination.

    • Remove gloves using the proper technique (without touching the outer surface with bare skin) to avoid cross-contamination.

    • Change gloves immediately if they become contaminated and on a regular basis (e.g., every 30-60 minutes) during extended procedures.[8]

    • Wash hands thoroughly with soap and water after removing gloves.[4][5]

Body Protection

Rationale: A protective barrier is necessary to prevent the compound from contaminating your personal clothing and skin.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is the minimum requirement.

  • Enhanced Protection: For tasks involving larger quantities or a higher risk of spills, consider a chemical-resistant gown or apron.

Respiratory Protection

Rationale: The potential for respiratory tract irritation from airborne dust requires careful management of inhalation risks.[2][4]

  • When Required: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when engineering controls (like a fume hood) are not available or may not be sufficient to control exposure.[2][5] This is particularly critical when weighing or transferring the solid powder outside of a ventilated enclosure.

  • Respirator Type: An N95 respirator is typically sufficient for protection against powders. Ensure you have been properly fit-tested for the respirator you use.

Step-by-Step PPE Protocols for Common Laboratory Tasks

The level of PPE required can vary based on the specific procedure. The following protocols outline the necessary steps for common laboratory tasks.

Task 1: Weighing the Solid Compound
  • Engineering Control: Perform all weighing operations inside a chemical fume hood or a ventilated balance enclosure. This is the most critical step to prevent inhalation of the powder.

  • Don PPE: Before approaching the balance, don the following:

    • Chemical splash goggles

    • Long-sleeved lab coat

    • Two pairs of nitrile gloves

  • Respiratory Protection: If a ventilated enclosure is unavailable, wearing a fit-tested N95 respirator is mandatory.[7]

  • Procedure: Handle the compound carefully to minimize dust generation.

  • Post-Procedure: After weighing, carefully clean any residual powder from the spatula and weighing vessel. Decontaminate the balance and surrounding area. Remove the outer pair of gloves and dispose of them in the appropriate chemical waste container.

Task 2: Preparing Solutions
  • Engineering Control: All solution preparations should be conducted inside a chemical fume hood.

  • Don PPE: Wear the following:

    • Chemical splash goggles and a face shield

    • Long-sleeved lab coat

    • Two pairs of nitrile gloves

  • Procedure: Slowly add the solid to the solvent to avoid splashing. If heating is required, ensure smooth boiling.

  • Post-Procedure: Seal the container with the prepared solution. Clean the work area thoroughly. Dispose of the outer pair of gloves.

Summary of PPE Recommendations

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport General VentilationSafety GlassesSingle Pair Nitrile GlovesLab CoatNot typically required
Weighing Powder Fume Hood/Ventilated EnclosureChemical Splash GogglesDouble Pair Nitrile GlovesLab CoatRequired if no enclosure
Preparing Solutions Fume HoodGoggles & Face ShieldDouble Pair Nitrile GlovesLab CoatNot typically required
Running Reactions Fume HoodGoggles & Face ShieldDouble Pair Nitrile GlovesLab CoatNot typically required
Spill Cleanup N/AGoggles & Face ShieldChemical-Resistant GlovesChemical-Resistant Gown/ApronRequired

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Workflow start Start: Handling this compound task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Weighing solution_prep Preparing Solution task_type->solution_prep Solution Prep reaction Running Reaction task_type->reaction Reaction spill Spill Cleanup task_type->spill Spill engineering_control Is a Fume Hood or Ventilated Enclosure available? weighing->engineering_control ppe_solution Full PPE Required: - Goggles & Face Shield - Double Gloves - Lab Coat solution_prep->ppe_solution reaction->ppe_solution ppe_spill Spill Response PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Gown - Respirator spill->ppe_spill ppe_weighing_no_hood Full PPE Required: - Goggles - Double Gloves - Lab Coat - N95 Respirator engineering_control->ppe_weighing_no_hood No ppe_weighing_hood Standard PPE Required: - Goggles - Double Gloves - Lab Coat engineering_control->ppe_weighing_hood Yes

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans

Donning and Doffing:

  • Donning (Putting On): 1. Lab coat, 2. Goggles/Face shield, 3. Gloves (the cuff of the glove should go over the cuff of the lab coat).

  • Doffing (Taking Off): 1. Gloves (using proper technique), 2. Lab coat (turn inside out as you remove it), 3. Goggles/Face shield. Wash hands immediately.

Disposal:

  • Contaminated PPE: All disposable PPE (gloves, gowns, etc.) that has come into contact with the compound must be disposed of in a designated hazardous waste container. Do not discard in regular trash.

  • Chemical Waste: Dispose of the compound and any solutions containing it in accordance with local, state, and federal regulations.[4][5] Never pour chemical waste down the drain.[4] Leave chemicals in their original containers and do not mix with other waste.

By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Your diligence is the most valuable tool in the laboratory.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.